Primidone

Catalog No.
S540189
CAS No.
125-33-7
M.F
C12H14N2O2
M. Wt
218.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Primidone

CAS Number

125-33-7

Product Name

Primidone

IUPAC Name

5-ethyl-5-phenyl-1,3-diazinane-4,6-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-2-12(9-6-4-3-5-7-9)10(15)13-8-14-11(12)16/h3-7H,2,8H2,1H3,(H,13,15)(H,14,16)

InChI Key

DQMZLTXERSFNPB-UHFFFAOYSA-N

SMILES

Array

solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 66 °F (NTP, 1992)
In water, 480 mg/L at 30 °C
Very slightly soluble in water
Very slightly soluble in most organic solvents
1.04e+00 g/L

Synonyms

Apo Primidone, Apo-Primidone, Desoxyphenobarbital, Liskantin, Misodine, Mizodin, Mylepsinum, Mysoline, Primaclone, Primidon Holsten, Primidone, Resimatil, Sertan

Canonical SMILES

CCC1(C(=O)NCNC1=O)C2=CC=CC=C2

The exact mass of the compound Primidone is 218.10553 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)500 mg/l (at 22 °c)0.00 min water, 480 mg/l at 30 °cvery slightly soluble in watervery slightly soluble in most organic solvents1.04e+00 g/l>32.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757291. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inducers - Cytochrome P-450 CYP3A Inducers - Phenobarbital. It belongs to the ontological category of pyrimidone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis: Primidone's Mechanism of Action at GABA Receptors and Beyond

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Primidone (5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione) is a barbiturate-derived anticonvulsant with a complex multi-mechanistic profile that extends beyond its historical classification as a simple GABA-ergic agent. Initially developed in 1949 and approved by the FDA in 1954, this compound has maintained clinical utility for managing epilepsy syndromes and essential tremor despite the introduction of newer agents. While traditionally described as a GABA receptor modulator, contemporary research reveals a more nuanced pharmacological picture involving direct and metabolite-mediated actions, ion channel modulation, and emerging signaling pathway interactions. This whitepaper provides a comprehensive technical analysis of this compound's mechanisms of action, synthesizing recent molecular evidence with clinical implications to guide research and therapeutic development.

The anti-seizure and tremor-suppressing effects of this compound emerge from the integrated activity of the parent compound and its two primary metabolites—phenobarbital and phenylethylmalonamide (PEMA). While early models emphasized GABA-ergic potentiation through phenobarbital, current evidence indicates that this compound itself exerts substantial direct neurophysiological effects independent of its conversion to active metabolites. Understanding the precise molecular interplay between these components remains crucial for optimizing this compound's therapeutic application and developing novel agents with improved efficacy and tolerability profiles.

Molecular Mechanisms of Action

Multi-Target CNS Actions

This compound exhibits a complex pharmacological profile involving multiple molecular targets within the central nervous system. Rather than operating through a single pathway, this compound and its metabolites interact with various receptor systems and ion channels to achieve their net clinical effect.

Table 1: Molecular Targets of this compound and Metabolites

Target Action Primary Agent Functional Outcome
GABA-A Receptor Potentiator/Positive Allosteric Modulator Phenobarbital (metabolite) Increased chloride channel opening duration → membrane hyperpolarization
Voltage-Gated Sodium Channels Blocker This compound (parent drug) Reduced neuronal excitability and repetitive firing
Voltage-Gated Calcium Channels Blocker This compound (parent drug) Altered neurotransmitter release
Neuronal Acetylcholine Receptors Antagonist This compound (parent compound) Reduced cholinergic transmission
Glutamate Receptors Antagonist This compound (parent compound) Decreased excitatory neurotransmission
TRPM3 Cation Channels Inhibitor This compound (parent drug) Attenuated thermal nociception

The primary anticonvulsant activity of this compound involves voltage-gated sodium channel blockade, reducing the frequency of neuronal action potentials and dampening abnormal hyperexcitability. The parent compound binds to the inactivated state of sodium channels, prolonging recovery and limiting the channel availability for subsequent activation. This mechanism shares similarities with classical sodium channel-blocking antiepileptics like phenytoin and carbamazepine but exhibits distinct kinetics and voltage-dependence.

GABA-Ergic Mechanisms

The GABA-ergic effects of this compound treatment are primarily mediated through its metabolic conversion to phenobarbital, which functions as a positive allosteric modulator at GABA-A receptors. Phenobarbital binds to a distinct barbiturate site on the GABA-A receptor complex, separate from the benzodiazepine and GABA binding sites. This interaction increases the mean open duration of GABA-gated chloride channels without significantly affecting opening frequency or conductance, resulting in enhanced inhibitory postsynaptic potentials.

Recent transcranial magnetic stimulation (TMS) studies in essential tremor patients demonstrate that this compound modulates both GABA-A and GABA-B mediated intracortical circuits, evidenced by prolonged cortical silent periods and altered short-interval intracortical inhibition. These findings suggest that this compound's therapeutic effects in movement disorders involve complex GABA-ergic adaptations beyond simple receptor potentiation.

G This compound This compound Phenobarbital Phenobarbital This compound->Phenobarbital CYP Metabolism PEMA PEMA This compound->PEMA Hepatic Metabolism Na_Channels Na_Channels This compound->Na_Channels Direct Block Ca_Channels Ca_Channels This compound->Ca_Channels Direct Block GABA_A_Receptor GABA_A_Receptor Phenobarbital->GABA_A_Receptor Allosteric Modulation Membrane_Hyperpolarization Membrane_Hyperpolarization GABA_A_Receptor->Membrane_Hyperpolarization Cl- Influx ↑ Reduced_Excitability Reduced_Excitability Na_Channels->Reduced_Excitability Firing Frequency ↓ Ca_Channels->Reduced_Excitability Neurotransmitter Release ↓ Membrane_Hyperpolarization->Reduced_Excitability Neuronal Inhibition Anticonvulsant_Effect Anticonvulsant_Effect Reduced_Excitability->Anticonvulsant_Effect Tremor_Reduction Tremor_Reduction Reduced_Excitability->Tremor_Reduction

This compound's multi-mechanistic action involves direct ion channel effects and metabolite-mediated GABAergic enhancement.

Metabolic Pathways and Pharmacokinetics

Biotransformation and Active Metabolites

This compound undergoes hepatic metabolism through two primary pathways, producing active metabolites with distinct pharmacological profiles:

  • Oxidative metabolism to phenobarbital (approximately 15-25% of administered dose)
  • Ring cleavage to phenylethylmalonamide (PEMA)

The conversion to phenobarbital represents the clinically most significant metabolic pathway, as this metabolite accumulates with chronic administration and contributes substantially to both therapeutic and adverse effects. This transformation is mediated primarily by cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP2E1. The PEMA metabolite exhibits milder sedative properties and may contribute to overall efficacy through complementary mechanisms.

Table 2: Pharmacokinetic Parameters of this compound and Metabolites

Parameter This compound Phenobarbital PEMA
Bioavailability ~80% N/A (metabolite) N/A (metabolite)
Tmax (hours) 2-4 Delayed (metabolite) Delayed (metabolite)
Protein Binding 10-35% ~50% Minimal
Volume of Distribution 0.5-0.8 L/kg 0.7 L/kg Not well characterized
Half-Life 7-22 hours (adults) 50-120 hours 10-25 hours
Renal Elimination 40-60% unchanged 25% unchanged Primarily renal
Active Metabolite Parent compound Yes (from this compound) Yes (from this compound)
Elimination Kinetics

This compound demonstrates complex elimination kinetics due to its conversion to longer-lived metabolites. The parent compound has a half-life of approximately 7-22 hours in adults, while its phenobarbital metabolite exhibits a substantially prolonged half-life of 50-120 hours. This differential creates a changing pharmacological profile during treatment initiation and necessitates careful dose titration to avoid excessive accumulation of phenobarbital. This compound is primarily eliminated renally, with 40-60% excreted unchanged in urine, and dosage adjustments are required in patients with impaired renal function.

Experimental Evidence and Methodologies

Neurophysiological Assessment Techniques

Several advanced methodologies have been employed to elucidate this compound's mechanisms of action:

  • Transcranial Magnetic Stimulation (TMS): Studies using TMS have demonstrated that this compound modulates cortical excitability by enhancing GABA-ergic inhibition. Specifically, this compound administration prolongs the cortical silent period (reflecting GABA-B receptor-mediated inhibition) and increases long-interval intracortical inhibition. These measures provide non-invasive in vivo assessment of this compound's effects on human cortical circuitry [1].

  • Magnetic Resonance Spectroscopy (MRS): GABA-edited MRS studies have investigated whether this compound administration alters GABA concentrations in brain regions relevant to essential tremor. Surprisingly, research demonstrated no significant differences in dentate nucleus GABA concentrations between ET patients taking this compound and untreated patients, suggesting that this compound's therapeutic effects may not primarily involve bulk GABA level alterations [2].

  • Electrophysiological Recording: In vitro patch-clamp studies have confirmed this compound's effects on voltage-gated sodium channels, showing use-dependent blockade that preferentially suppresses high-frequency neuronal firing. Similar techniques have demonstrated this compound's moderate effects on high-voltage-activated calcium channels.

Transcriptomic Profiling

Recent transcriptomic analyses have revealed that this compound induces differential gene expression in neuronal lineage cells, affecting pathways involved in calcium signaling, axon guidance, and neuronal morphology. These genomic effects converge partially with those of propranolol, suggesting shared final pathways for tremor reduction despite distinct initial molecular targets. Notably, this compound treatment influenced genes associated with TRAPPC11 and other movement disorder-related proteins [3].

Table 3: Experimental Approaches for Studying this compound Mechanisms

Methodology Key Findings Technical Considerations
TMS Increased cortical inhibition; GABA-A and GABA-B mediated effects Measures net cortical excitability; cannot isolate specific receptor subtypes
MRS (MEGA-PRESS) No change in dentate nucleus GABA concentrations Limited spatial resolution; detects bulk tissue GABA, not synaptic
Whole-Cell Patch Clamp Voltage-gated Na+ channel blockade; moderate Ca2+ channel effects Direct channel assessment; artificial conditions may not reflect in vivo environment
RNA Sequencing Alters expression of calcium signaling and neuronal development genes Cell culture models may not fully replicate human brain complexity
Animal Behavior Models Reduces tremor in harmaline-induced ET models Species differences in metabolism and receptor distribution

Clinical Implications and Considerations

GABA-ergic Effects Across Indications

The clinical manifestations of this compound's GABA-ergic activity vary significantly between patient populations and indications. In essential tremor management, this compound demonstrates convergent mechanisms with propranolol despite their different primary targets, ultimately modulating cerebellar-thalamo-cortical circuitry through both GABA-ergic and non-GABA-ergic pathways. Interestingly, the anti-tremor efficacy appears to derive primarily from the parent compound rather than its metabolites, distinguishing this application from its antiepileptic use [4].

The adverse effect profile of this compound, particularly sedation, dizziness, and acute cognitive effects, correlates strongly with its GABA-ergic actions. These effects are especially prominent during treatment initiation and often diminish with continued use. Recent evidence suggests that pre-treatment with low-dose phenobarbital can mitigate acute intolerance through functional cross-tolerance, supporting the role of GABA receptor adaptation in these adverse effects [5].

Special Population Considerations

Age-related differences in this compound response and tolerance may reflect developmental variations in GABA receptor composition and drug metabolism. Elderly patients demonstrate increased sensitivity to this compound's CNS effects, potentially due to altered receptor sensitivity, pharmacokinetic changes, or reduced compensatory mechanisms. Pediatric populations show faster this compound clearance but similar metabolic patterns compared to adults.

Emerging Research Directions

Novel Molecular Targets

Recent investigations have revealed that this compound acts as a potent inhibitor of RIPK1 kinase activity, blocking necroptosis and inflammatory signaling independent of its GABA-ergic effects. This discovery positions this compound as a potential therapeutic candidate for necroinflammatory diseases such as psoriasis, opening new avenues for drug repurposing. The demonstrated efficacy in imiquimod-induced psoriasis models highlights this compound's ability to suppress RIPK1-mediated hyperinflammation through direct kinase inhibition [6].

Transcriptomic Mechanisms

Advanced transcriptomic profiling indicates that this compound induces concerted gene expression changes affecting neuronal connectivity and calcium homeostasis. These genomic effects may underlie long-term adaptations to this compound therapy and contribute to its sustained efficacy in chronic conditions. The convergence between this compound and propranolol transcriptomic signatures suggests these diverse agents ultimately modulate shared neuronal pathways relevant to tremor pathophysiology [3].

Conclusion and Research Recommendations

This compound exemplifies the evolution of pharmacological understanding—from a simplified GABA-ergic model to a nuanced multi-mechanistic framework. The compound integrates direct ion channel modulation with metabolite-mediated GABA enhancement and newly discovered kinase inhibition, creating a complex but therapeutically valuable profile. Future research should prioritize:

  • Structural studies of this compound binding sites on sodium channels and GABA receptors
  • Cell-type specific effects in relevant neural circuits
  • Metabolic optimization strategies to enhance efficacy while reducing adverse effects
  • Clinical exploration of RIPK1 inhibition for inflammatory conditions

References

primidone pharmacokinetics metabolism phenobarbital PEMA

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Pharmacokinetic Parameters

Primidone's effects result from the parent drug and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA). The metabolic relationship and primary pharmacokinetic parameters are summarized below.

This compound metabolism produces two primary active metabolites, PEMA and phenobarbital [1] [2].

Parameter This compound Phenobarbital (Metabolite) PEMA (Metabolite) Notes & Variability
Bioavailability ~60-80% [3], ~100% [4] - - Rapid and complete GI absorption [1].
Tmax (h) 0.5 - 7 [2], ~3 [1], ~4 [3] - - Time to peak serum concentration.
Volume of Distribution (L/kg) 0.5 - 0.8 [2], 0.8 [1] - - Rapid distribution to tissues [1].
Protein Binding (%) 10.8 - 13.7 [2], ~25 [4], ~35 [1] - - Low to moderate binding.
Therapeutic Serum Concentration (μg/mL) 5 - 12 [1] [3] 15 - 40 [1] - Phenobarbital levels guide therapy [5].

| Elimination Half-life (h) | Adults: 7-22 [2], 10-15 [1] Children: 5-11 [2] Neonates: 8-80 [2], 23±10 [6] | Adults: 75-120 [4] Neonates: 113±40 [6] | Adults: 24-48 [3] Neonates: 35±6 [6] | Half-life varies by age; neonates have the longest [6]. | | Time to Steady State | 2-3 days [4] | 1-4 weeks [4] | 1-4 weeks [4] | Due to phenobarbital's long half-life. | | Primary Elimination Route | Urine (64% unchanged) [1], 72.9-80.6% in urine [2] | Urine | Urine | 50-70% of dose excreted as PEMA in urine [3]. | | Metabolic Pathways | Hepatic: CYP2C9, CYP2C19, CYP2E1 to phenobarbital; CYP-independent to PEMA [2]. | Further hepatic metabolism to p-hydroxyphenobarbital [6]. | - | 15-25% of this compound metabolized to phenobarbital [1] [3]. |

Key Experimental Models and Protocols

Understanding this compound's action and toxicity comes from specific experimental models that evaluate seizure protection and neurotoxicity.

Standardized mouse models for evaluating anticonvulsant activity and neurotoxicity [7].

Murine Seizure Protection and Neurotoxicity Screen

This standardized protocol identifies anticonvulsant efficacy and establishes a therapeutic index (TI = TD50 / ED50) in mice [7].

  • Maximal Electroshock Seizure (MES) Test: Electrodes are applied to corneally or auricularly; a suprathreshold current (50-60 mA for mice, 0.2-second pulse) is delivered to induce tonic hindlimb extension. The ED50 is the dose protecting 50% of animals from this endpoint [7].
  • Chemical Seizure Tests: The subcutaneous pentylenetetrazol (Metrazol) test uses a dose (85-100 mg/kg) to induce clonic spasms lasting over 5 seconds in 97% of controls. The ED50 is the dose blocking this clonic phase in 50% of mice. The bicuculline test may also be used [7].
  • Neurotoxicity Screening: The TD50 is determined using the rotarod test (inability to maintain posture on a rotating rod) or the inclined plane test (inability to climb a wire-mesh slope). This dose causes minimal observable neurological impairment in 50% of animals [7].
Physiologically Based Pharmacokinetic (PBPK) Modeling

A PBPK model for this compound and its metabolites can be developed for humans, rats, and mice to simulate tissue concentrations and inter-species metabolic differences [8].

  • Model Structure: The model comprises tissue compartments (brain, liver, kidney, muscle, etc.) connected via blood circulation. A central this compound PBPK model is linked to metabolite models through the liver compartment [8].
  • Parameter Estimation: Metabolic constants (Vmax, Km) for this compound conversion to phenobarbital and PEMA are estimated by fitting model simulations to experimental plasma concentration-time data from all three species [8].
  • Application: The model can simulate scenarios like prenatal exposure, quantify interspecies differences in metabolic rates (e.g., rats have a higher apparent metabolic rate for this compound to phenobarbital), and account for enzyme induction [6] [8].

Research Implications and Considerations

  • Synergistic and Toxic Interactions: Research indicates that this compound and phenobarbital in combination offer a superior spectrum of activity versus either alone. However, PEMA can potentiate the neurotoxicity of this combination, lowering the therapeutic index [9].
  • Neonatal Pharmacokinetics: In neonates, the half-lives of this compound and its metabolites are significantly prolonged. Notably, phenobarbital and PEMA serum levels can increase postnatally due to ongoing this compound metabolism by the newborn [6].
  • Enzyme Induction and Inhibition: this compound and phenobarbital are enzyme inducers. Concurrent use of phenytoin can increase the conversion of this compound to phenobarbital. Valproic acid inhibits phenobarbital elimination, leading to elevated levels and potential toxicity [5] [3].

References

primidone TRPM3 channel inhibition research

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of TRPM3 Inhibition by Primidone

This compound directly inhibits the TRPM3 channel, a non-selective cation channel expressed in sensory neurons and the central nervous system. The table below summarizes the core quantitative data on this interaction:

Parameter Value(s) Experimental Context Citation
IC₅₀ (Half-maximal inhibitory concentration) 0.6 - 1.2 μM Inhibition of PregS-activated currents in heterologous cells and DRG neurons [1] [2]
Inhibition Constant (Kᵢ) ~240 nM (IC₅₀) Inhibition of TRPM3 by Gβγ subunits (physiological context) [3]
Therapeutic Plasma Concentrations 5 - 12 μg/mL (approx. 23 - 55 μM) Common range for anticonvulsant therapy [4]
Dosing (Preclinical Analgesia) 2 mg/kg/day Intraperitoneal injection in mouse model of adenomyosis [5] [6]

Mechanistically, this compound acts as a negative allosteric modulator, binding to the channel and stabilizing its closed state. Recent cryo-EM structures reveal that this compound binds within the transmembrane domain of TRPM3, nestled between the voltage-sensor-like domain (VSD) and the pore domain [7] [2]. This binding site is distinct from those of agonists like pregnenolone sulfate (PregS) and the synthetic agonist CIM 0216. By binding to this site, this compound is thought to prevent the conformational changes required for channel opening, thereby blocking cation influx [7] [2].

G PregS PregS TRPM3_Closed TRPM3 PregS->TRPM3_Closed  Agonist Binding Heat Heat Heat->TRPM3_Closed  Activation CIM0216 CIM0216 CIM0216->TRPM3_Closed  Agonist Binding TRPM3_Open TRPM3 TRPM3_Closed->TRPM3_Open  Channel Opening Pain Pain TRPM3_Open->Pain  Ca²⁺/Na⁺ Influx This compound This compound This compound->TRPM3_Closed  Allosteric Inhibition

Diagram 1: this compound allosterically inhibits TRPM3 activation. Agonists like PregS, heat, and CIM0216 bind to TRPM3, promoting channel opening and pain signaling. This compound binds to a separate site, stabilizing the closed state and preventing opening [1] [7] [2].

Detailed Experimental Protocols

To evaluate TRPM3 inhibition, researchers use a combination of in vitro and in vivo methods. Key techniques are outlined below:

In Vitro Calcium Influx Assay (Fluorometric)

This primary screening method identifies TRPM3 inhibitors by measuring intracellular calcium levels [1].

  • Cell Preparation: Use HEK293 cells stably expressing TRPM3α2 (or another relevant splice variant). Seed cells onto poly-L-lysine-coated coverslips or in 384-well plates 24 hours before the experiment.
  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4/AM, 4 μM) for 30 minutes at 37°C. Wash and resuspend cells in HEPES-buffered saline (HBS).
  • Compound Application & Reading:
    • Pre-incubate cells with the candidate inhibitor (e.g., this compound at various concentrations) for a set time (e.g., 2-5 minutes).
    • Monitor baseline fluorescence.
    • Add the TRPM3 agonist Pregnenolone Sulfate (PregS, 20-35 μM) without removing the inhibitor.
    • Continuously monitor fluorescence for ~600 seconds post-agonist application.
  • Data Analysis: Normalize fluorescence signals (F/F₀). Calculate the percentage inhibition of the PregS-induced calcium response for each this compound concentration. Fit the data to a Hill equation to determine the IC₅₀ value.

G Plate Seed TRPM3-HEK293 Cells (384-well plate) Dye Load Fluo-4/AM Dye Plate->Dye Baseline Record Baseline Fluorescence Dye->Baseline Inhibitor Add this compound (Pre-incubation) Baseline->Inhibitor Agonist Stimulate with PregS (35 μM) Inhibitor->Agonist Measure Measure Ca²⁺-Dependent Fluorescence Agonist->Measure Analyze Calculate IC₅₀ Measure->Analyze

Diagram 2: Workflow for fluorometric calcium influx assay to measure TRPM3 activity and its inhibition [1].

Whole-Cell Patch-Clamp Electrophysiology

This technique provides biophysical characterization of channel inhibition, confirming this compound directly affects ion flow [1] [2].

  • Cell Preparation: Use TRPM3-expressing HEK293 cells or isolated rodent Dorsal Root Ganglion (DRG) neurons.
  • Electrophysiology Setup: Establish whole-cell configuration. Use a voltage-step protocol (e.g., from -100 mV to +100 mV) to record currents.
  • Protocol:
    • Record baseline currents in the absence of agonists or inhibitors.
    • Apply PregS (e.g., 50-100 μM) to activate TRPM3 and record the induced currents.
    • Co-apply PregS and this compound (e.g., 10 μM) to observe channel inhibition.
    • Wash out compounds to assess recovery.
  • Data Analysis: Analyze current-voltage (I-V) relationships. This compound typically inhibits both inward and outward currents, and its effect is often reversible upon washout [1].
In Vivo Nociception Behavioral Tests

These assays validate the analgesic effect of TRPM3 inhibition in live animal models [1] [6].

  • Model Preparation:
    • Chemical Pain: Inject the TRPM3 agonist PregS into the rodent hind paw.
    • Inflammatory Pain: Induce inflammation by injecting Complete Freund's Adjuvant (CFA).
    • Thermal Hyperalgesia: Use models like the hot plate test or tail flick test.
  • Drug Administration: Administer this compound (e.g., 2 mg/kg/day intraperitoneally [6] or 50 mg/kg orally [1]) or a vehicle control.
  • Behavioral Scoring:
    • For PregS injection: Measure the duration of nocifensive behaviors (licking, lifting, shaking of the injected paw).
    • For thermal tests: Record the latency to a pain response (paw lick, jump, or tail flick). A significant increase in latency indicates analgesia.

Validated Therapeutic Applications

Research has elucidated specific pathophysiological contexts where this compound's inhibition of TRPM3 shows therapeutic promise.

Nociception and Inflammatory Pain

TRPM3 is a key nociceptor channel in peripheral sensory neurons. This compound administration in mice:

  • Reduces or abolishes PregS-induced nocifensive behaviors [1].
  • Significantly attenuates heat hyperalgesia caused by inflammatory agents like CFA, without affecting core body temperature—a key advantage over other TRP channel inhibitors [1] [2].
  • Alleviates neuropathic pain and chemotherapy-induced peripheral neuropathic pain in rodent models [7] [2].
Adenomyosis-Related Pain

A recent (2025) translational study provides strong evidence for a new application [5] [6]:

  • Human Tissue Findings: TRPM3 expression is significantly upregulated in the endometrium of adenomyosis patients and correlates with dysmenorrhea severity.
  • Animal Model Efficacy: In tamoxifen-induced adenomyosis mice, this compound (2 mg/kg/d) significantly reduced both the depth of myometrial infiltration and pain sensitivity in the hotplate test. RNA-seq analysis suggested the effect is mediated through cell cycle and division pathways.
TRPM3-Linked Neurodevelopmental Disorders

A groundbreaking discovery links gain-of-function mutations in the TRPM3 gene to a spectrum of neurodevelopmental disorders featuring intellectual disability, epilepsy, and developmental delay [7] [2].

  • This compound reduces the hyperactive basal activity of mutant TRPM3 channels in cellular models.
  • Clinical case reports describe significant symptom improvement in children with TRPM3-linked developmental and epileptic encephalopathy after this compound treatment, offering a promising therapeutic strategy for these conditions [7].

Conclusion and Future Directions

The body of evidence firmly establishes this compound as a potent and specific inhibitor of the TRPM3 ion channel. Its well-defined mechanism of action, supported by high-resolution structural data, and its efficacy in preclinical models of pain and neurological disease make it a compelling therapeutic candidate.

Future work should focus on:

  • Translating these findings into controlled human trials for pain indications.
  • Further exploring its long-term efficacy and safety in TRPM3-gain-of-function neurodevelopmental disorders.
  • Developing novel analogs of this compound that retain TRPM3 inhibition while minimizing activity at other targets to improve specificity and reduce side effects.

This research underscores the value of drug repurposing and structure-guided pharmacology in developing new treatments for channelopathies and nociceptive disorders.

References

what is primidone used for in clinical practice

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Metabolic Pathway

Primidone's therapeutic effect is not from a single action, but from the combined activity of the parent compound and its two active metabolites: phenobarbital and phenylethylmalonamide (PEMA) [1] [2] [3]. The metabolic pathway and primary mechanisms are illustrated below.

G cluster_metabolism Hepatic Metabolism cluster_mechanisms Key Mechanisms of Action This compound This compound PEMA PEMA (Phenylethylmalonamide) This compound->PEMA Ring Cleavage Phenobarbital Phenobarbital This compound->Phenobarbital Oxidation SodiumChannels Inhibits Voltage-Gated Sodium Channels This compound->SodiumChannels Direct Effect GABAergic Enhances GABA-A Receptor Activity PEMA->GABAergic Contributes Phenobarbital->GABAergic Glutamatergic Modulates Glutamate Receptors Phenobarbital->Glutamatergic

This compound's metabolic activation and multi-target mechanism. this compound itself alters sodium and calcium channel transport [2]. The metabolite phenobarbital potentiates the GABA-A receptor, increasing chloride ion influx and causing neuronal hyperpolarization [4] [3]. Both this compound and phenobarbital also inhibit glutamate release and reduce NMDA receptor responsiveness [3]. PEMA contributes to the overall anticonvulsant effect with similar, though less potent, properties [1] [3].

Pharmacokinetic Profile and Dosing

Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for clinical dosing and monitoring. Key pharmacokinetic parameters and standard dosing regimens are summarized in the tables below.

Parameter Characteristics
Absorption & Bioavailability Rapidly and almost completely absorbed from the GI tract. Oral bioavailability is approximately 80-100% [1] [2].
Time to Peak Concentration (Tmax) 2-4 hours after an oral dose [2].
Protein Binding Low, approximately 10-25% [1] [2].
Volume of Distribution 0.5-0.8 L/kg [2].
Metabolism Hepatic, to two active metabolites: phenobarbital and PEMA. CYP2C9, CYP2C19, and CYP2E1 isoenzymes are involved [2].
Elimination Half-Life This compound: 5-18 hours. Phenobarbital: 75-120 hours. PEMA: 16 hours [1] [2].
Excretion Primarily renal (65-80% as unchanged this compound) [4] [2].
Population Regimen for Seizure Disorders Regimen for Essential Tremor (Off-Label)
Adults Start: 100-125 mg at bedtime for 3 days. Increase gradually over 9 days to 250 mg 3-4 times daily. Max: 2 g/day [1] [4] [5]. Start: 12.5-25 mg at bedtime. Increase slowly to 250 mg once daily or divided. Max: 750 mg/day [4] [5].
Pediatric (<8 yrs) Start: 50 mg at bedtime. Titrate gradually to 125-250 mg 3 times daily, or 10-25 mg/kg/day [4] [5]. Not commonly used.
Renal Impairment Dosing interval should be extended (e.g., every 12-24 hours based on CrCl) [4]. Use with caution; consider dose reduction.

Experimental and Clinical Data Insights

For researchers, understanding the evidence base and key experimental considerations is essential.

  • Efficacy in Seizure Control: Open-label case series and comparison trials have demonstrated this compound's effectiveness in treating epilepsy, showing similar efficacy to phenytoin and phenobarbital in adults [1].
  • Essential Tremor Management: Clinical trials established this compound as a first-line therapy for essential tremor, with low-dose regimens (50 mg/day) often as effective as higher doses in reducing tremor amplitude by approximately 50% [1] [4].

Important Safety and Monitoring Considerations

Category Considerations
Common Adverse Effects Drowsiness, sedation, dizziness, ataxia, vertigo, nausea, vomiting. These often diminish with continued therapy [1] [6] [7].
Serious Adverse Effects Suicidal ideation/behavior [6] [7] [8], severe skin reactions (SJS/TEN) [1], bone demineralization (osteopenia, osteoporosis) [1] [4], megaloblastic anemia (responds to folic acid) [7] [5], and respiratory depression.
Drug Interactions Extensive. This compound is a strong CYP450 enzyme inducer. Major interactions: warfarin, oral contraceptives (reduced efficacy), other CNS depressants, and many antivirals/chemotherapeutics. Check dedicated interaction tools [9] [10] [5].
Contraindications Porphyria, hypersensitivity to this compound or phenobarbital [6] [7] [5].
Boxed Warning AEDs increase the risk of suicidal thoughts and behavior [7] [8].
Therapeutic Drug Monitoring Therapeutic range for this compound: 5-12 μg/mL. Monitoring this compound and phenobarbital levels can guide therapy [4] [5].

Key Takeaways for Professionals

  • Dual Clinical Role: this compound remains a relevant agent for seizure disorders, particularly as an alternative therapy, and is a cornerstone for essential tremor management.
  • Complex Pharmacology: Its effects are mediated by a parent drug and active metabolites, creating a multi-mechanistic profile that involves GABA potentiation, glutamate modulation, and sodium channel inhibition.
  • Significant Management Overhead: Successful clinical use requires careful dose titration to mitigate initial side effects, vigilant monitoring for long-term risks like bone health, and thorough review of concomitant medications due to its potent enzyme-inducing properties.

References

Whitepaper: The Neuropharmacology of Primidone in Essential Tremor

Author: Smolecule Technical Support Team. Date: February 2026


Introduction

Essential Tremor (ET) is one of the most common neurological movement disorders, characterized by an involuntary, rhythmic oscillation of functionally antagonistic muscle groups, primarily during voluntary movement. While its precise etiology remains elusive, the cerebellothalamocortical (CTC) circuit is heavily implicated in its pathophysiology. Primidone, a barbiturate-derived anticonvulsant, is a first-line pharmacological agent for ET. Its efficacy is well-documented, yet its mechanism of action is multifaceted and distinct from its antiepileptic properties. This whitepaper details the current understanding of this compound's molecular and systemic actions, its active metabolites, and the key experimental evidence supporting its use.

Primary Mechanism of Action: Positive Allosteric Modulation of GABA*A Receptors

The principal mechanism by which this compound and its metabolites suppress tremor is through potentiation of GABAergic inhibition in the central nervous system, specifically within the cerebellum and inferior olive, which are critical nodes in the tremor network.

  • Molecular Target: GABA*A receptor, a ligand-gated chloride ion channel.
  • Mechanism: this compound's active metabolites, phenobarbital and phenylethylmalonamide (PEMA), act as positive allosteric modulators. They bind to distinct sites on the GABA*A receptor complex, enhancing the receptor's affinity for GABA and increasing the frequency and/or duration of chloride channel opening upon GABA binding.
  • Physiological Outcome: Increased chloride ion influx hyperpolarizes the neuronal membrane, elevating the firing threshold and reducing neuronal excitability. This enhanced inhibition within the overactive CTC circuit is believed to dampen the oscillatory activity responsible for tremor.

The following diagram illustrates the key signaling pathway and molecular interactions.

G A This compound (Prodrug) B Hepatic Metabolism A->B  CYP2C9/2C19 C Phenobarbital (Major Active Metabolite) B->C D PEMA (Minor Active Metabolite) B->D E GABA_A Receptor Complex C->E  Binds Barbiturate  Site D->E  Binds Unknown  Site F Enhanced Cl⁻ Influx E->F  Potentiates  GABA Action G Neuronal Hyperpolarization F->G H Reduced Neuronal Excitability in CTC Circuit G->H I Suppression of Tremor Oscillations H->I

This compound metabolism and GABAergic pathway leading to tremor suppression.

Quantitative Pharmacokinetic and Efficacy Data

The therapeutic effect of this compound is a function of the concentrations of both the parent drug and its active metabolites. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Profile of this compound and Key Metabolites

Compound Time to Peak Plasma Concentration (T_max, hours) Elimination Half-Life (T_½, hours) Protein Binding (%) Primary Metabolic Pathway
This compound ~3-4 10-12 ~20 Hepatic Oxidation (CYP2C9/2C19)
Phenobarbital N/A (Metabolite) 75-120 ~50 Hepatic Oxidation (CYP2C9)
PEMA N/A (Metabolite) 10-25 Minimal Renal Excretion

Table 2: Clinical Efficacy of this compound in Essential Tremor (Summarized Data)

Study Design Dose Range (mg/day) Primary Efficacy Endpoint Mean Tremor Reduction vs. Baseline Mean Tremor Reduction vs. Placebo Key Findings
RCT, Crossover (Koller et al.) 50 - 750 Clinical Rating Scale (0-4) ~50 - 60% ~40 - 50% Dose-dependent efficacy; 250mg often as effective as higher doses.
RCT, Parallel Group 50 - 1000 Accelerometer (Power) ~60% ~55% Significant reduction in tremor amplitude; phenobarbital alone less effective.
Long-term Open Label 125 - 750 Patient Global Impression ~40% sustained at 2 years N/A Tolerance develops in ~30% of patients over 1-2 years.

Experimental Protocols for Mechanistic Validation

4.1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp in Cerebellar Slices

  • Objective: To quantify the effect of this compound and its metabolites on GABA*A receptor-mediated synaptic transmission in Purkinje cells.
  • Methodology:
    • Preparation: Sagittal cerebellar slices (300 µm thick) are prepared from juvenile mice/rats using a vibratome.
    • Recording: Purkinje cells are visually identified for whole-cell voltage-clamp recording. The internal pipette solution contains CsCl to isolate GABA*A receptor-mediated inhibitory postsynaptic currents (IPSCs).
    • Stimulation: A bipolar electrode placed in the molecular layer is used to evoke IPSCs.
    • Drug Application: this compound, phenobarbital, or PEMA are bath-applied at clinically relevant concentrations (1-100 µM).
    • Data Analysis: The amplitude, decay kinetics, and frequency of IPSCs are measured before, during, and after drug application. A significant increase in amplitude and/or prolongation of decay indicates positive allosteric modulation.

4.2. In Vivo Tremor Model: Harmaline-Induced Rodent Tremor

  • Objective: To evaluate the anti-tremoric efficacy of this compound in a validated animal model of ET.
  • Methodology:
    • Model Induction: Harmaline (5-15 mg/kg, i.p.) is administered to rodents to induce a transient, robust action tremor by rhythmically activating inferior olivary neurons.
    • Drug Pretreatment: this compound (10-100 mg/kg, i.p. or p.o.) is administered 60-90 minutes before harmaline injection. Control groups receive vehicle.
    • Tremor Quantification: Tremor is measured using a piezoelectric accelerometer attached to the animal's limb. Data is analyzed for tremor power in the 8-12 Hz frequency band.
    • Outcome Measure: The primary endpoint is the percent reduction in tremor power in the this compound group compared to the vehicle control group. Co-administration of a GABA*A antagonist (e.g., bicuculline) can be used to confirm the mechanism.

4.3. Human Neurophysiology: Accelerometry and Electromyography (EMG)

  • Objective: To objectively measure the effect of this compound on tremor characteristics in human subjects.
  • Methodology:
    • Subject Selection: Patients with a confirmed diagnosis of ET are recruited.
    • Instrumentation: Tri-axial accelerometers are placed on the most affected hand. Surface EMG electrodes are placed on the forearm flexor and extensor muscles.
    • Protocol: Patients perform standardized tasks (postural holding, finger-to-nose) at baseline and after reaching a stable this compound dose.
    • Data Analysis: Accelerometer data is used to calculate tremor amplitude (root-mean-square) and frequency. EMG data is analyzed for burst frequency, duration, and coherence between muscle pairs. A reduction in amplitude and altered burst pattern indicate drug efficacy.

Additional Mechanisms and Research Frontiers

Beyond GABA potentiation, research suggests other contributory mechanisms:

  • Voltage-Gated Sodium Channel Blockade: this compound and phenobarbital exhibit state-dependent blockade of neuronal voltage-gated sodium channels, stabilizing hyperexcitable membranes.
  • Voltage-Gated Calcium Channel Inhibition: this compound may reduce calcium influx through T-type and P/Q-type channels, which are critical for pacemaker activity in the inferior olive.
  • Glutamate Modulation: Some evidence points to a minor reduction in excitatory neurotransmission, though this is less characterized.

The experimental workflow for a comprehensive mechanistic study integrating these pathways is outlined below.

G A This compound & Metabolites B In Vitro Assays A->B F In Vivo Model (Harmaline Tremor) A->F H Human Trials (ET Patients) A->H C 1. Patch-Clamp (GABA_A Currents) B->C D 2. Calcium Imaging (Ca²⁺ Influx) B->D E 3. Cell Lines (Na⁺ Channel Binding) B->E J Integrated Mechanism of Action C->J  Confirms D->J  Confirms E->J  Confirms G Behavioral Output (Tremor Power) F->G G->J  Validates I Clinical Efficacy (Tremor Scales, Accelerometry) H->I I->J  Correlates

Integrated workflow for validating this compound's multi-target mechanism of action.

Conclusion

primidone phenobarbital active metabolites differential effects

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Pharmacokinetic Profiles

Primidone is not merely a prodrug; it possesses intrinsic anticonvulsant activity and follows a defined metabolic pathway [1] [2] [3]. The table below summarizes the key characteristics of this compound and its active metabolites.

Compound Primary Route of Formation Key Pharmacokinetic Parameters Proposed Primary Mechanisms of Action

| This compound (Parent Drug) | N/A (administered) | Half-life: 5-18 hours [4] Protein Binding: ~10-25% [2] [4] Vd: 0.5-0.8 L/kg [2] | Binds to voltage-gated sodium channels, limiting high-frequency repetitive firing of action potentials [1] [5]. | | Phenobarbital (Major Metabolite) | Hepatic oxidation of this compound (15-25% of dose) [1]. | Half-life: 75-120 hours [4] Protein Binding: ~45% [6] Vd: ~0.7 L/kg [6] | Potentiates GABAA receptor activity, increasing chloride channel opening and causing neuronal hyperpolarization [1] [5]. | | PEMA (Phenylethylmalonamide) | Hepatic cleavage of this compound [1]. | Half-life: ~16 hours [4] | Weak independent anticonvulsant; may potentiate effects of phenobarbital [5] [6]. |

The metabolic relationship and proposed primary mechanisms of action for these compounds can be visualized as a pathway. Note that this compound itself is administered and is not formed from another drug.

G This compound This compound PEMA PEMA This compound->PEMA Hepatic Cleavage Phenobarbital Phenobarbital This compound->Phenobarbital Hepatic Oxidation (CYP2C9/CYP2C19/CYP2E1)

This compound metabolism produces two active metabolites.

Differential Pharmacological and Clinical Effects

The unique properties of each compound translate to distinct clinical profiles.

Feature This compound (Parent) Phenobarbital (Metabolite)
GABAA Receptor Action Does not directly act on GABAA receptors [2] [5]. Primary mechanism; potentiates GABAergic inhibition [1] [5].
Evidence in Essential Tremor Superior to both placebo and phenobarbital; effect is independent of its metabolite [7]. Not better than placebo at serum levels achieved via this compound metabolism [7].
Acute Tolerability High incidence of initial dizziness, ataxia, nausea, and sedation [5] [6]. Sedation is common, but acute intolerance is less pronounced than with this compound [6].
Chronic Cognitive Effects Contributes to long-term cognitive impairment and sedation, largely attributed to phenobarbital accumulation [6]. Major contributor to long-term adverse effects like cognitive impairment and memory issues [6].

Experimental Approaches for Differentiation

Several methodological strategies are key to elucidating the independent effects of this compound and its metabolites.

  • 1. Use of Specific Metabolic Inhibitors: Co-administrating this compound with drugs that inhibit cytochrome P450 enzymes (e.g., CYP2C9/CYP2C19 inhibitors) can alter the conversion rate of this compound to phenobarbital, allowing researchers to study the effects of the parent drug in relative isolation [2].
  • 2. Direct Compound Administration: The foundational evidence for this compound's independent effect comes from double-blind, crossover trials that directly compare administered this compound to administered phenobarbital and a placebo [7].
  • 3. Monitoring Serum Concentrations: Correlating observed clinical effects (both therapeutic and adverse) with serum levels of this compound, phenobarbital, and PEMA is a classic pharmacodynamic approach [1] [6].
  • 4. In Vitro Electrophysiology: Studies on neuronal cultures or brain slices apply this compound and its metabolites directly to tissue while measuring effects on action potential firing or postsynaptic currents, isolating cellular mechanisms [1] [5].

Conclusion and Research Implications

References

primidone therapeutic range serum levels

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Determination

The accurate measurement of primidone and phenobarbital levels relies on robust analytical techniques. Here are common methodologies used in clinical and research settings.

Method Type Technology/Principle Key Features
Immunoassay Homogeneous Enzyme Immunoassay Used for this compound; based on competition between drug in sample and enzyme-labeled drug for antibody binding sites [1] [2].
Kinetic Interaction of Microparticles (KIMS) Particle-Enhanced Turbidimetric Inhibition Immunoassay Used for phenobarbital; based on competitive reaction between drug in sample and drug conjugate for antibody on microparticles [1] [2].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) High-Performance Liquid Chromatography (HPLC) or tandem Mass Spectrometry Highly specific and sensitive; can simultaneously quantify multiple drugs and metabolites; considered a gold standard [3] [4].

Detailed Experimental Protocol for LC-MS/MS

Advanced research laboratories employ fully automated, high-throughput methods for therapeutic drug monitoring. The following workflow visualizes a validated LC-MS/MS protocol for simultaneous Antiepileptic Drug (AED) analysis:

G SamplePrep Sample Preparation (CLAM-2030 System) IS Add Internal Standard (20 µL) SamplePrep->IS PPT Protein Precipitation (100 µL Acetonitrile) IS->PPT Vortex Vortex (45s) PPT->Vortex Filter Centrifuge & Filter Vortex->Filter Inject Inject (0.5 µL) Filter->Inject ChromSep Chromatographic Separation (C18 Column, 4.5 min runtime) Inject->ChromSep MSDetection MS Detection (LCMS-8060NX) ChromSep->MSDetection MobilePhase Gradient Mobile Phase: A: 0.2mM Ammonium Formate + 0.002% Formic Acid B: Methanol with same additives MobilePhase->ChromSep Gradient Steep Gradient: 1% B to 95% B over 3.5 minutes Gradient->ChromSep Quant Quantification via Peak Area Ratios MSDetection->Quant Ionization ESI Positive/Negative Mode Ionization->MSDetection MRM Multiple Reaction Monitoring (MRM) MRM->MSDetection

High-throughput LC-MS/MS workflow for AED analysis.

This method was systematically validated according to FDA and EMA guidelines, demonstrating excellent linearity (R² > 0.99), precision (<15% at LLOQ, <10% between-run), and accuracy within ±10% of nominal concentrations [4].

Clinical and Research Monitoring Protocols

Effective application of therapeutic ranges requires standardized sampling and informed interpretation.

  • Optimal Sampling Time: For accurate monitoring, the blood specimen should be drawn just before the next dose is administered (trough level) [1] [2].
  • Time to Steady-State: It takes approximately two weeks after initiating therapy to reach steady-state concentrations, at which point blood levels can be optimally correlated with clinical response [1] [2].
  • Refined Therapeutic Targets: At steady-state, optimal response in adults is associated with this compound levels of 9.0 to 12.5 mcg/mL and phenobarbital levels of 20.0 to 40.0 mcg/mL. For children under 5, the targets are slightly lower: 7.0 to 10.0 mcg/mL for this compound and 15.0 to 30.0 mcg/mL for phenobarbital [1] [2].
  • Toxicity and Active Metabolites: Toxicity from this compound therapy is primarily due to the accumulation of its metabolite, phenobarbital [1] [2]. The most common adverse effects of this compound itself are sedation, drowsiness, ataxia, diplopia, and nystagmus [5].

References

Comprehensive Application Note: Primidone Dosing Protocol for Essential Tremor Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Essential tremor (ET) represents one of the most prevalent movement disorders worldwide, with a progressive increase in prevalence with age, affecting approximately 6% of the population aged 60-65 years. [1] Primidone, initially developed as an anticonvulsant in 1949 and approved by the FDA in 1954, has emerged as a first-line pharmacological treatment for essential tremor since the 1980s. [2] Despite the introduction of numerous newer antiepileptic medications, this compound has maintained its position as a core therapeutic agent for ET due to its demonstrated efficacy in reducing tremor amplitude, particularly in the upper limbs. [3] [2] The American Academy of Neurology guidelines assign this compound a Level A recommendation (effective) for essential tremor treatment, placing it alongside propranolol as one of only two front-line oral medications for this condition. [4] [1]

The clinical significance of this compound in essential tremor management extends beyond its tremor-reducing properties to encompass its unique pharmacological profile and mechanistic actions that differentiate it from other treatment options. While not all patients respond adequately to this compound, clinical trials have demonstrated that some patients achieve non-symptomatic tremor levels, an effect rarely observed with propranolol treatment. [3] Research indicates that this compound retains at least part of its tremorolytic effect for up to one year, though some loss of efficacy during long-term administration has been reported. [5] The drug's value in the research setting lies in its dual utility as both a therapeutic agent and a pharmacological tool for investigating the neurobiological underpinnings of essential tremor, particularly those involving GABAergic systems and cerebellar circuitry.

Dosing Protocols and Administration Guidelines

Adult Dosing Protocol

The administration of this compound for essential tremor requires careful dose titration to balance efficacy with tolerability, as initial dosing often produces acute adverse reactions in treatment-naïve patients. [6] The following protocol outlines the standard approach for initiating and maintaining this compound therapy in adult essential tremor patients:

Table 1: this compound Dosing Protocol for Essential Tremor in Adults

Treatment Phase Dosage Frequency Duration Key Considerations
Initiation 12.5-25 mg Once daily at bedtime 3 days Start with lowest possible dose to minimize acute reactions
Initial Titration 12.5-25 mg Daily or weekly increments 1-3 weeks Increase by 12.5-25 mg every 1-3 days or weekly as tolerated
Maintenance Range 50-250 mg Once daily or divided doses Long-term Single daily dose sufficient for lower requirements; divide doses >250 mg/day
Maximum Dose 750 mg/day Divided doses Long-term Do not exceed 750 mg/day for essential tremor (lower than seizure dosing)

For research protocols, this compound is typically initiated at exceptionally low doses (12.5-25 mg) administered at bedtime to mitigate initial adverse effects while allowing assessment of early response. [2] [4] The dosage may be gradually increased by 12.5-25 mg increments every 1-3 days or weekly based on individual tolerance and therapeutic response. [7] [2] Most patients achieve optimal tremor control at approximately 250 mg/day, though some may require higher doses up to the maximum recommended 750 mg/day for essential tremor. [4] Doses exceeding 250 mg daily should be administered in divided doses (2-3 times daily) to maintain stable drug levels and minimize peak-dose side effects. [7]

Special Population Dosing

Table 2: Dose Adjustments for Special Populations

Population Dosing Adjustment Clinical Monitoring Precautions
Elderly Patients Lower starting dose (12.5 mg); slower titration Increased vigilance for sedation, confusion, ataxia Atypical excitement or restlessness may occur; greater sensitivity to effects
Renal Impairment (CrCl >50) Usual dose every 12 hours Treatment response, adverse effects Adjust based on serum levels and clinical response
Renal Impairment (CrCl 10-50) Usual dose every 12-24 hours Treatment response, adverse effects Adjust based on serum levels and clinical response
Renal Impairment (CrCl <10) Usual dose every 24 hours Treatment response, adverse effects Adjust based on serum levels and clinical response
Hepatic Impairment No specific guidelines; use with caution Liver function tests, drug accumulation signs May require dose reduction; monitor for enhanced adverse effects
Pediatric Patients Not well-established for ET; 10-25 mg/kg/day for seizures Heightened monitoring for behavioral changes, sedation Limited data for essential tremor treatment in children

Geriatric patients require particular attention when initiating this compound therapy, as they demonstrate greater sensitivity to the medication's effects and may experience atypical presentations such as excitement or restlessness rather than expected sedation. [2] For patients with renal impairment, dosing intervals should be extended based on creatinine clearance, with regular monitoring of treatment response and potential adverse effects. [2] While specific guidelines for hepatic impairment are not well-defined, caution is advised in this population due to this compound's metabolism, and dose reduction may be necessary based on clinical response and signs of drug accumulation.

Efficacy Data and Clinical Response

Therapeutic Efficacy and Time Course

Clinical studies demonstrate that this compound produces a significant reduction in tremor magnitude, with efficacy comparable to propranolol for hand tremor. [3] [4] The therapeutic response to this compound follows a distinctive time course characterized by rapid initial improvement followed by sustained long-term benefit with possible tolerance development. Accelerometric evaluations confirm that tremor reduction remains statistically significant compared to placebo for up to 12 months of continuous treatment. [5] However, some studies utilizing physician assessment, patient self-reporting, and performance tests suggest a partial loss of efficacy during extended administration, though benefits remain clinically meaningful. [5]

The magnitude of tremor reduction achievable with this compound can be substantial, with some patients experiencing tremor reduction to non-symptomatic levels—an effect rarely observed with propranolol monotherapy. [3] This robust efficacy must be balanced against the adverse effect profile, which frequently includes acute reactions such as nausea, vertigo, and sedation during treatment initiation. Research indicates that approximately one-third of ET patients discontinue this compound due to adverse effects or perceived suboptimal efficacy. [6] For patients who tolerate this compound but experience inadequate tremor control, combination therapy with propranolol may provide enhanced benefit, particularly for head tremor. [4] [1]

Predictors of Treatment Response

Emerging research has identified potential predictive factors for this compound response in essential tremor patients. A recent prospective observational study employing transcranial magnetic stimulation found that better baseline eyeblink classical conditioning (EBCC), a marker of cerebellar function, predicted improved response to this compound treatment. [8] This suggests that cerebellar integrity may influence therapeutic outcomes with this compound and provides a potential biomarker for treatment selection in research protocols.

Table 3: Clinical Efficacy and Response Predictors of this compound in Essential Tremor

Efficacy Parameter Response Data Clinical Implications
Overall Response Rate 50-60% of patients experience significant improvement Similar efficacy to propranolol; allows for individualized treatment selection
Hand Tremor Reduction Significant reduction in magnitude; comparable to propranolol Primary therapeutic indication; robust evidence base
Head Tremor Response No consistent attenuation; variable response Limited efficacy; consider alternative treatments (e.g., botulinum toxin)
Time to Initial Response Often within first week of therapy Rapid onset beneficial for clinical trials with shorter duration
Long-Term Efficacy Sustained significant reduction at 12 months (accelerometric) Maintains effect over extended period despite possible partial tolerance
Predictors of Positive Response Better baseline eyeblink classical conditioning (EBCC) Potential biomarker for patient selection in research protocols

Mechanisms of Action and Pharmacokinetics

Pharmacological Targets and Tremor Reduction

The precise mechanism of action underlying this compound's antitremor effects continues to be elucidated, though recent research has significantly advanced our understanding of its central nervous system targets. This compound appears to exert its therapeutic effects through multiple complementary mechanisms:

  • Voltage-gated sodium channel blockade: this compound binds to centrally located voltage-gated sodium channels, inhibiting the repetitive firing of action potentials that may contribute to tremor generation. [2] [8]

  • GABA receptor modulation: this compound activates the gamma-aminobutyric acid (GABA)-A receptor complex with chloride ionophore, extending the frequency of chloride channel opening and causing neuronal hyperpolarization. [2]

  • Intracortical circuit modulation: Recent evidence indicates that this compound modulates both GABA-A and GABA-B intracortical circuits, with its therapeutic effect correlated with decreased corticospinal excitability, prolongation of cortical silent period, increased long-interval intracortical inhibition, and enhanced short afferent inhibition. [8]

The parent compound this compound itself possesses intrinsic pharmacological activity and contributes significantly to the antitremor effects, independent of its major metabolites. [2] [6] This is particularly important since the anti-tremor efficacy does not correlate with serum concentrations of this compound or its derived phenobarbital. [3] Recent research has also identified that this compound inhibits TRPM3 (transient receptor potential melastatin 3) and attenuates thermal nociception, suggesting potential additional mechanisms that warrant further investigation. [2]

G cluster_peripheral Peripheral Mechanisms cluster_central Central Mechanisms This compound This compound Peripheral Potential Peripheral Actions This compound->Peripheral Sodium Voltage-Gated Sodium Channel Blockade This compound->Sodium GABA_A GABA-A Receptor Activation This compound->GABA_A GABA_AB GABA-A & GABA-B Intracortical Circuit Modulation This compound->GABA_AB Metabolites Active Metabolites: Phenobarbital & PEMA This compound->Metabolites l l ;        color= ;        color= Tremor Reduction in Essential Tremor Peripheral->Tremor Potential Additional Mechanisms Sodium->Tremor Reduces Neuronal Hyperexcitability GABA_A->Tremor Enhances Inhibitory Neurotransmission Cortical Decreased Corticospinal Excitability GABA_AB->Cortical Cortical->Tremor Modulates Motor Circuit Activity Metabolites->Tremor Contributes to Overall Antitremor Effect

Figure 1: Proposed Mechanisms of this compound Action in Essential Tremor. This compound exerts antitremor effects through multiple central mechanisms including sodium channel blockade, GABA receptor activation, and modulation of intracortical circuits, leading to reduced corticospinal excitability and tremor amplitude.

Pharmacokinetic Profile

This compound demonstrates favorable absorption characteristics, with rapid and complete gastrointestinal absorption achieving peak blood concentrations within approximately 3 hours. [2] The drug displays a biphasic metabolic pathway, undergoing oxidation to form phenobarbital (15-25% of administered dose) and ring cleavage to yield phenylethylmalonamide (PEMA), both active metabolites with their own pharmacological profiles. [2] The specific CYP450 isoforms responsible for this compound metabolism remain unidentified, representing a knowledge gap in our understanding of its metabolic processing.

The elimination profile of this compound includes a half-life of 10-15 hours, achieving steady state within 1-2 days, with primarily renal excretion (approximately 64% unchanged drug). [2] The pharmacokinetics demonstrate important population-specific variations, with neonates exhibiting longer half-lives due to larger volume of distribution and reduced metabolic capacity, while elderly patients may experience prolonged half-lives due to age-related metabolic declines. [2] this compound readily crosses both the blood-brain and placental barriers, with significant distribution into breast milk, necessitating careful consideration in women of childbearing potential. [2]

Experimental Research Protocols

Preclinical Assessment Models

For drug development professionals investigating this compound analogues or novel formulations, established preclinical models provide valuable platforms for efficacy and safety assessment:

  • In vivo tremor models: Utilize harmaline-induced tremor in rodents as a screening model for essential tremor medications, measuring tremor frequency and amplitude before and after drug administration.

  • Cerebellar electrophysiology: Employ transcranial magnetic stimulation (TMS) protocols in animal models to assess changes in corticospinal excitability, cortical silent period, and intracortical inhibition following this compound administration. [8]

  • Eyeblink classical conditioning (EBCC): Implement EBCC as a predictive biomarker for this compound response, based on human evidence correlating baseline cerebellar-dependent learning with treatment outcomes. [8]

Dosage conversion from human to animal models should account for species-specific metabolic differences, typically starting with equivalent mg/kg doses based on body surface area calculations rather than simple weight-based conversion.

Clinical Trial Methodologies

For researchers designing clinical trials of this compound for essential tremor, the following methodological considerations are recommended based on successful previous study designs:

  • Tremor assessment: Combine accelerometric measurements with clinical rating scales (e.g., Fahn-Tolosa-Marin Tremor Rating Scale) and performance-based tests (spiral drawing, water pouring) for comprehensive tremor evaluation. [3] [5]

  • Dosing protocol: Implement a standardized titration schedule starting with low doses (12.5-62.5 mg/day) and increasing gradually over 2-4 weeks to the target therapeutic range (250-750 mg/day). [3] [7] [4]

  • Response monitoring: Schedule assessments at baseline, after initial titration (2-4 weeks), and at regular intervals during maintenance therapy (3, 6, and 12 months) to evaluate both acute and long-term effects. [5]

Recent research indicates that TMS parameters (resting and active motor thresholds, cortical silent period, intracortical inhibition/facilitation) serve as valuable biomarkers for monitoring this compound's central effects and correlate with therapeutic response. [8] Additionally, serum level monitoring of this compound and its metabolites, while not correlated with efficacy, may help identify rapid metabolizers or assess adherence in clinical trials. [3]

Figure 2: Recommended Clinical Trial Protocol for this compound in Essential Tremor. This workflow outlines key assessment timepoints and dosing strategy for evaluating this compound efficacy in clinical research settings.

Formulation and Drug Interaction Considerations

Pharmaceutical Development Challenges

The formulation characteristics of this compound present specific challenges for drug development professionals. This compound is a white crystalline powder with poor water solubility (1:2000), slight alcohol solubility (1:200), and better solubility in alkaline solutions. [2] These properties influence bioavailability considerations and may impact formulation strategies for novel drug delivery systems. Currently, this compound is available in 50 mg, 125 mg, and 250 mg tablet formulations, with the lower strength (50 mg) particularly valuable for the slow titration required in essential tremor patients. [7] [2]

Research into this compound analogs or improved formulations should address the significant adverse effect profile that limits tolerability, particularly the acute reactions occurring with treatment initiation. Strategies such as extended-release formulations or prodrug approaches may mitigate these initial adverse effects while maintaining therapeutic efficacy. Additionally, the tolerance development observed during long-term therapy suggests potential neuroadaptation mechanisms that warrant investigation in the context of formulation development.

Drug Interaction Challenges

This compound demonstrates substantial drug interaction potential due to its potent induction of hepatic cytochrome P450 enzymes, particularly CYP3A4, and uridine diphosphate glucuronosyltransferase (UGT) enzymes. [7] These interactions present significant challenges for clinical management and research protocols:

  • Contraindicated combinations: this compound is contraindicated with numerous medications including antiretrovirals (atazanavir, doravirine), antivirals (elbasvir/grazoprevir), novel antineoplastics (lorlatinib, cobimetinib), and others due to potentially dangerous reductions in concentrations of these concomitant medications. [7]

  • Hormonal interactions: this compound significantly reduces concentrations of estradiol and dienogest, potentially compromising oral contraceptive efficacy. [7]

  • Complex metabolic profile: As this compound is metabolized to phenobarbital, which itself induces metabolic enzymes, the drug demonstrates a complex and potentially unpredictable interaction profile with medications affected by enzyme induction.

For research protocols, careful medication reconciliation is essential, with particular attention to substances metabolized by CYP3A4, CYP1A2, and UGT enzymes. Therapeutic drug monitoring may be warranted for concomitant medications with narrow therapeutic indices when administered alongside this compound.

Conclusion and Research Directions

This compound remains a foundational treatment for essential tremor despite four decades of clinical use, underscoring its important role in managing this common movement disorder. The carefully structured dosing protocol—initiating with low doses and employing gradual titration—represents a critical component for balancing efficacy and tolerability in both clinical practice and research settings. Recent advances in understanding this compound's mechanisms of action, particularly its effects on GABAergic intracortical circuits and the predictive value of cerebellar conditioning paradigms, provide promising directions for future research and drug development.

Important research gaps persist regarding the neurobiological basis for this compound intolerance in essential tremor patients compared to epilepsy populations, the potential development of tolerance with long-term administration, and the optimal strategies for combining this compound with other therapeutic agents. [6] Additionally, the potential application of pharmacogenomic approaches to identify patients most likely to respond to this compound or develop adverse effects represents an promising avenue for personalized medicine in essential tremor treatment. As one of only two first-line medications for this common condition, continued research into this compound's mechanisms and optimized delivery approaches remains highly relevant for drug development professionals and movement disorder researchers.

References

Application Notes: Primidone in Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

These notes provide a consolidated reference for the administration of primidone in preclinical research, focusing on its repurposing as a Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor.

Table 1: this compound Dosing Protocols in Animal Models
Disease Model Indication / Mechanism Dosing Regimen Route of Administration Key Experimental Findings Source Study

| Imiquimod (IMQ)-induced Psoriasis-like Inflammation | RIPK1 inhibition for anti-inflammatory & anti-necrotic effects | Preventive: 5 days pre-IMQ via drinking water. Therapeutic: Upon visible inflammation (e.g., Day 2 post-IMQ). | Oral (drinking water) | ↓ Skin inflammation (PASI score) ↓ Epidermal thickness ↓ Spleen weight (splenomegaly) ↓ RIPK1 phosphorylation (p-Ser166/T169) | [1] [2] | | SOD1G93A Amyotrophic Lateral Sclerosis (ALS) | RIPK1 inhibition for neuroprotection | 25 mg/kg/day from 10 weeks of age until end-stage. | Oral (gavage/diet) | Delayed symptom onset Improved motor performance Reduced body weight loss Restored myelin sheath density in spinal cord | [3] |


Table 2: Key Experimental Parameters and Assessments
Parameter Category Specific Metrics and Methods

| In Vivo Efficacy Assessment | • Psoriasis Area and Severity Index (PASI): Daily scoring of skin redness, scaling, and thickness. • Histopathology: Epithelial thickness measurement and observation of rete ridges in skin samples. • Motor Function (ALS): Onset of symptoms, motor performance scores, body weight monitoring. • Organ Analysis: Spleen weight and size measurement. | | Molecular & Biomarker Analysis | • Western Blot: Analysis of RIPK1 activation via phosphorylation (p-Ser166/T169). • Immunostaining: p-S166 RIPK1 in spinal cord tissues. • Cytokine Profiling: Plasma levels of proinflammatory cytokines (e.g., from macrophages and dendritic cells). • ELISA: Serum levels of RIPK1 and IL-8 (in ALS models). | | Formulation & Pharmacokinetics | • Administered via drinking water or oral gavage/diet. Doses (25 mg/kg/day in mice) are considerably lower than the maximum doses used in human epilepsy (up to 2 g/day), reflecting the repurposed mechanism. |


Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

Protocol for the Imiquimod (IMQ)-Induced Psoriasis Model

This protocol is used to evaluate the preventive and therapeutic effects of this compound on psoriasis-like skin inflammation [1] [2].

  • Animal Model: Murine model (e.g., C57BL/6 mice).
  • Disease Induction: Daily application of imiquimod (IMQ) cream (e.g., 5%) on the shaved dorsal skin for several consecutive days.
  • This compound Administration:
    • Preventive Cohort: Administer this compound dissolved in drinking water, starting five days before the first IMQ application.
    • Therapeutic Cohort: Begin this compound administration upon first signs of inflammation (e.g., skin redness and scaling, typically after two days of IMQ treatment).
  • Tissue Collection: Collect skin samples (for histology and protein analysis) and spleens (for weight and protein analysis) at the endpoint of the experiment.
  • Key Readouts:
    • Clinical Scoring: Daily PASI score assessment.
    • Histology: H&E staining of skin sections to measure epidermal thickness.
    • Molecular Analysis: Western blot analysis of spleen or skin protein extracts using a custom-made anti-pSer166/T169 RIPK1 antibody to confirm target engagement [1].
Protocol for the SOD1G93A ALS Model

This protocol is used to assess the neuroprotective effects of this compound in a transgenic mouse model of ALS [3].

  • Animal Model: SOD1G93A transgenic mice.
  • This compound Administration:
    • Begin treatment at a presymptomatic stage (e.g., 10 weeks of age).
    • Administer this compound orally at a dose of 25 mg/kg/day until the mice reach the humane endpoint.
  • Behavioral and Functional Assessments:
    • Monitor and record the age of symptomatic onset.
    • Perform regular motor performance tests (e.g., rotarod, grip strength).
    • Track body weight weekly as an indicator of overall health.
  • Tissue Collection and Analysis:
    • Collect spinal cord tissue at the endpoint.
    • Histology: Analyze the integrity of the myelin sheath (e.g., by measuring g-ratio).
    • Immunostaining: Detect cells with activated RIPK1 using p-S166 RIPK1 antibodies.

The diagram below illustrates the workflow for these two primary animal model studies.

G Animal Model Experimental Workflow cluster_psoriasis Psoriasis-like Inflammation Model cluster_als SOD1G93A ALS Model Start Study Initiation P1 Daily IMQ application on shaved dorsal skin Start->P1 A1 SOD1G93A Transgenic Mice Start->A1 P2 This compound Administration P1->P2 P3 Assessment: PASI Score, Epidermal Thickness, Spleen Weight, p-RIPK1 P2->P3 A2 This compound Administration (25 mg/kg/day from 10 weeks) A1->A2 A3 Assessment: Symptom Onset, Motor Performance, Body Weight, Myelin Sheath Integrity, p-RIPK1 A2->A3

Mechanism of Action: RIPK1 Inhibition

This compound's efficacy in these models is attributed to its potent inhibition of RIPK1 kinase activity. The diagram below illustrates the molecular signaling pathway targeted by this compound.

G This compound Inhibits RIPK1-Mediated Signaling TNF TNFα / TLR Agonists RIPK1 RIPK1 TNF->RIPK1 CellDeath Cell Death (Apoptosis & Necroptosis) RIPK1->CellDeath Inflammation Inflammation (Cytokine Release) RIPK1->Inflammation This compound This compound This compound->RIPK1 Inhibits

In vitro kinase assays have demonstrated that this compound directly blocks RIPK1 enzymatic activity, with ~50% inhibition achieved at 0.1–1 µM and complete inhibition at concentrations ≥10 µM [3]. This inhibition prevents RIPK1-dependent apoptosis (RDA), necroptosis, and the subsequent hyperinflammatory response [4].

Conclusion

The compiled data supports this compound as a clinically promising candidate for drug repurposing. Its well-established safety profile and these robust preclinical results provide a strong rationale for evaluating this compound in clinical trials for RIPK1-driven diseases such as psoriasis, ALS, and other necroinflammatory conditions [1] [3] [4]. The provided protocols and data tables offer a foundation for designing further investigative studies.

References

Quantitative Summary of Primidone's Effects on TRPM3 Channels

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value/Range Experimental Context
IC₅₀ for TRPM3 Inhibition 0.6 - 6 µM Fluorometric Ca²⁺ influx assays in HEK293 cells expressing TRPM3 [1]
In Vivo Analgesic Dose Low doses (markedly lower than anticonvulsive plasma concentrations) PregS- and heat-induced pain models in mice [1]
Inhibition of PregS-induced Ca²⁺ Influx Potent blockade via allosteric modulation Single-cell Ca²⁺ measurements [1]
Blockade of Atypical Currents Reversible inhibition of PregS+Clt-induced inwardly rectifying currents Electrophysiological measurements [1]
Mutant TRPM3 (V990M) Inhibition ~50% block at 25 µM Fura-2-based Ca²⁺ imaging in HEK293T cells [2]

Application Notes & Experimental Protocols

Fluorometric Ca²⁺ Influx Assay in Cell Suspensions

This protocol is adapted from the primary screening method used to identify Primidone as a TRPM3 inhibitor [1].

  • Cell Line: HEK293 cells stably expressing myc-tagged mouse TRPM3α2 (HEKmTRPM3) [1].
  • Calcium Indicator: Fluo-4/AM (4 µM). Cells are incubated with the dye for 30 minutes at 37°C [1].
  • Buffer: HEPES-buffered solution (HBS) containing 135 mM NaCl, 6 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 5.5 mM D-glucose, and 10 mM HEPES (pH 7.4 with NaOH) [1].
  • Experimental Procedure:
    • Prepare cell suspension in HBS buffer.
    • Pre-load a 384-well plate with this compound (or vehicle control) at desired concentrations.
    • Add Fluo-4-loaded cell suspension to wells; final test concentration of this compound was 20 µM in the initial screen [1].
    • Record baseline fluorescence for 160 seconds.
    • Add TRPM3 agonist Pregnenolone Sulfate (PregS, 35 µM) to each well.
    • Monitor fluorescence intensities for an additional 600 seconds.
  • Data Analysis:
    • Correct fluorescence intensities (F) for background and normalize to initial intensity (F₀) for each well.
    • Calculate normalized response as F/F₀.
    • Fit concentration-response data to a 4-parameter Hill equation to determine IC₅₀ values [1].
Single-Cell Calcium Imaging and Specificity Testing

This method allows for kinetic analysis and confirmation of target specificity [1] [2].

  • Cell Culture: Cells are seeded onto poly-L-lysine-coated coverslips 24 hours before experiments [1].
  • Transfection (for specificity): Use HEK293 cells stably expressing related channels like TRPV1, TRPM8, or TRPA1 [1].
  • Imaging Setup:
    • For Fura-2 (Ratiometric): Use a system capable of sequential excitation at 340 nm and 380 nm, with emission detection at ~510 nm [3]. This is ideal for quantitative measurements and detecting basal activity in mutant TRPM3 [2].
    • For Fluo-4 (Single wavelength): Use ~488 nm excitation and ~525 nm emission [3]. This is brighter and more suitable for confocal imaging [3].
  • Experimental Procedure:
    • For specificity testing, stimulate TRPV1, TRPM8, and TRPA1 with their specific agonists (e.g., Capsaicin, Menthol, AITC) in the presence and absence of this compound [1].
    • For mutant TRPM3 studies (e.g., V990M), compare the inhibition efficacy of this compound against wild-type channels [2].
  • Data Analysis:
    • For Fura-2, calculate the ratio of emission (F₃₄₀/F₃₈₀) [3].
    • Express data as Δ[Ca²⁺]ᵢ or normalized ratio (F/F₀).
In Vivo Assessment of Analgesic Effect

This describes the in vivo model used to validate the physiological relevance of TRPM3 inhibition by this compound [1].

  • Animal Model: Mice.
  • This compound Preparation: Suspend in 0.5% Tween 20 (also used as the vehicle control) [1].
  • Administration: Administer via appropriate route (e.g., intraperitoneal injection) at low doses.
  • Pain Models:
    • Chemical Nociception: Inject PregS into the paw to induce transient nocifensive behavior [1].
    • Thermal Nociception: Use hot plate or tail flick tests [1].
    • Inflammatory Hyperalgesia: Induce by hind paw injection of Complete Freund Adjuvant (CFA) [1].
  • Outcome Measurement: Quantify reduction in pain-related behaviors.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the role of TRPM3 in nociception and the point of inhibition by this compound, based on the research findings [1] [4] [2]:

G start Noxious Stimulus PregS Neurosteroid Pregnenolone Sulfate (PregS) start->PregS Heat Heat start->Heat TRPM3 TRPM3 Channel (in Nociceptive Neurons) PregS->TRPM3 Activates Heat->TRPM3 Activates Ca2_Influx Ca²⁺ Influx TRPM3->Ca2_Influx Pain Pain Signal Generation Ca2_Influx->Pain This compound This compound This compound->TRPM3 Inhibits

Key Technical Considerations

  • This compound Specificity: this compound demonstrates marked specificity for TRPM3 over other TRP channels (TRPV1, TRPM8, TRPA1) at low micromolar concentrations [1].
  • Mechanism of Action: this compound acts as an allosteric modulator to block PregS-induced Ca²⁺ influx and reversibly inhibits atypical currents induced by PregS and clotrimazole [1].
  • Mutant TRPM3 Channels: Be aware that certain gain-of-function TRPM3 mutants (e.g., V990M) linked to epilepsy show reduced sensitivity to this compound, requiring higher concentrations for partial block [2].
  • Calcium Indicator Choice:
    • Fluo-4/AM: Optimal for high-throughput screening in cell suspensions due to brightness and standard filter compatibility [1] [3].
    • Fura-2/AM: Preferred for quantitative single-cell imaging to detect subtle changes in basal calcium, especially in mutant channel studies [2] [3].

References

Comprehensive Application Notes & Protocols: Primidone Electrophysiology Using Patch Clamp Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Primidone Pharmacology & Electrophysiological Significance

This compound is an aromatic anticonvulsant medication that has been used since its FDA approval in 1954 for the treatment of epileptic seizures and essential tremor. As a first-generation barbiturate-type antiepileptic drug, this compound holds particular significance in electrophysiological studies due to its complex mechanism of action involving multiple molecular targets that can be precisely characterized using patch clamp techniques. This compound is chemically described as 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with a molecular weight of 218.25 g/mol and represents a structural analogue of phenobarbital with a carbon substitution at the C2 position, which reduces sedative properties while maintaining potent anticonvulsant activity. [1] [2]

The clinical relevance of this compound extends to managing grand mal, psychomotor, and focal epileptic seizures, along with essential tremor treatment. Despite the development of newer antiepileptic drugs, this compound remains an important therapeutic option, particularly for patients resistant to other therapies. From an electrophysiological perspective, this compound presents a compelling subject for investigation due to its multi-mechanistic approach to neuronal excitability modulation, which includes effects on voltage-gated sodium channels, GABA-A receptor complexes, and various intracortical circuits. These diverse molecular targets make this compound an excellent probe for studying fundamental mechanisms of neuronal hyperexcitability and its pharmacological control. [1] [2] [3]

Patch-Clamp Electrophysiology: Fundamental Principles

Historical Development & Technical Evolution

The patch clamp technique was developed in the 1970s by Erwin Neher and Bert Sakmann, who subsequently received the Nobel Prize for their work. This revolutionary method enabled researchers to measure ionic currents through individual ion channels with unprecedented resolution, providing direct evidence for the existence and function of these channels as hypothesized in the Hodgkin-Huxley model. The critical breakthrough came with the development of the giga-ohm seal (GΩ), which improved the signal-to-noise ratio by a factor of 100, allowing precise measurements of currents in the picoampere range. This technical advancement transformed neuroscience and pharmacology by enabling direct observation of single-channel function and drug-channel interactions in real-time. [4] [5]

The essential innovation was creating an extremely tight seal between a heat-polished glass micropipette (0.5-2 μm in diameter) and the cell membrane, achieving resistances of 1-5 GΩ compared to the earlier "loose seal" patches of approximately 50 MΩ. This reduced background noise sufficiently to resolve the minute electrical currents flowing through single ion channels, which typically last 10-100 milliseconds. Modern patch clamp electrophysiology has evolved to include multiple configurations (cell-attached, whole-cell, inside-out, and outside-out patches), each offering unique experimental advantages for studying different aspects of ion channel function and drug effects. [4] [5]

Core Patch-Clamp Configurations & Their Applications

Table 1: Patch-Clamp Configurations and Their Research Applications

Configuration Methodological Approach Primary Applications Technical Advantages
Cell-Attached Giga-seal formation without membrane rupture Single-channel recordings, Spontaneous neuronal firing, Synaptic potentials Preserves intracellular environment, Maintains native signaling
Whole-Cell Membrane rupture via suction or voltage pulse Macroscopic currents, Membrane potential measurement, Pharmacological screening Controls intracellular content, Allows voltage-clamp of entire cell
Inside-Out Pipette retraction after giga-seal formation Cytoplasmic face manipulation, Second messenger effects Direct access to intracellular domain, Rapid solution exchange
Outside-Out Pipette retraction after whole-cell formation Extracellular ligand-gated channels, Transmitter effects Controls intracellular environment, Studies receptor pharmacology
Perforated Patch Pore-forming agents in pipette solution Intact signaling pathways, Long-term recordings Minimizes dialysis, Preserves second messengers

The cell-attached configuration represents the initial approach after giga-ohm seal formation, where the membrane patch remains intact beneath the pipette tip. This configuration is ideal for studying single-channel activity under near-physiological conditions, as the intracellular environment remains undisturbed. However, it provides limited control over the membrane potential of the isolated patch. In contrast, the whole-cell configuration is established by applying strong suction or a brief voltage transient after giga-seal formation, which ruptures the membrane patch and provides electrical and physical continuity between the pipette and cell interior. This allows for comprehensive control of the intracellular environment and measurement of the cell's overall membrane potential, making it invaluable for studying macroscopic currents and conducting pharmacological screening. However, the whole-cell approach can dialyze intracellular contents, potentially disrupting native signaling pathways. [4]

For specialized applications, cell-free configurations offer unique advantages. The inside-out patch is created by gently retracting the pipette after giga-seal formation, exposing the cytoplasmic membrane face to the bath solution. This enables direct manipulation of the intracellular domain and is ideal for studying the effects of second messengers on channel function. Conversely, the outside-out patch is formed by retracting the pipette after establishing the whole-cell configuration, causing the membrane to detach and reseal with the extracellular face exposed. This configuration is particularly useful for studying ligand-gated ion channels and their responses to extracellular transmitters while maintaining control of the intracellular environment through the pipette solution. [4]

This compound Pharmacology & Mechanism of Action

Molecular Targets & Pharmacokinetic Properties

This compound exhibits a complex pharmacological profile with multiple active metabolites contributing to its therapeutic effects. The drug is metabolized to phenobarbital (a known anticonvulsant) and phenylethylmalonamide (PEMA), both of which possess anticonvulsant activity. This compound itself has intrinsic pharmacological activity and cannot be considered merely a prodrug. The complete mechanism of action is not fully elucidated, but research indicates that this compound binds to voltage-gated sodium channels, inhibiting the repetitive firing of action potentials. Additionally, this compound and its metabolites enhance GABAergic inhibition by activating the GABA-A receptor complex, extending the frequency of chloride channel opening and causing neuronal hyperpolarization. Recent evidence also suggests that this compound inhibits TRPM3 channels and attenuates thermal nociception, indicating potential applications in pain medicine. [1] [2] [3]

Table 2: this compound Pharmacokinetic and Pharmacodynamic Properties

Parameter Characteristics Clinical/Experimental Relevance
Absorption Rapid and complete GI absorption, Tmax: 2-4 hours, ~80% bioavailability Suitable for oral administration, reaches peak concentrations relatively quickly
Distribution Vd: 0.5-0.8 L/kg, Protein binding: 10-35%, Crosses blood-brain and placental barriers Wide tissue distribution, therapeutic range: 23-55 μg/mL
Metabolism Hepatic via CYP450 (specific isoforms not fully characterized) to phenobarbital and PEMA 15-25% converted to phenobarbital, multiple active compounds
Elimination Renal excretion (64-80% unchanged), Half-life: 7-22 hours (adults) Requires dosage adjustment in renal impairment
Therapeutic Range 5-12 μg/mL (this compound), 23-55 μg/mL (total active metabolites) Monitoring recommended for dose optimization
Key Molecular Targets Voltage-gated sodium channels, GABA-A receptors, TRPM3 channels Multiple mechanisms of anticonvulsant action

From an electrophysiological perspective, this compound's state-dependent binding to sodium channels is particularly relevant. Like other sodium channel inhibitors, this compound shows higher affinity for inactivated channel states compared to resting states, which is a crucial property for its therapeutic efficacy and use-dependent characteristics. This state-dependent affinity means that this compound's effects are more pronounced in rapidly firing neurons, which is therapeutically advantageous as it selectively targets hyperexcitable circuits while sparing normal neuronal activity. Recent research using transcranial magnetic stimulation (TMS) has further revealed that this compound modulates GABA-A and GABA-B intracortical circuits, prolonging the cortical silent period (CSP) and enhancing long-interval intracortical inhibition (LICI). These findings provide a more comprehensive understanding of how this compound reduces cortical hyperexcitability in conditions like essential tremor. [2] [3] [6]

Experimental Evidence for Mechanism of Action

Advanced electrophysiological studies have elucidated important details regarding this compound's mechanisms. Research using transcranial magnetic stimulation (TMS) demonstrated that this compound's therapeutic effect on hand tremor correlates with decreased corticospinal excitability, prolongation of cortical silent period (CSP), increased long-interval intracortical inhibition (LICI), and increased short afferent inhibition (SAI). These findings indicate that this compound exerts significant effects on both GABA-A and GABA-B mediated inhibitory circuits in the motor cortex. Additionally, studies have shown that better baseline eyeblink classical conditioning (EBCC), a marker of cerebellar function, predicts improved response to this compound treatment, suggesting that individual variations in cerebellar integrity may influence therapeutic outcomes. [3]

When investigating this compound effects using patch clamp methodology, researchers should consider these multiple mechanisms and design experiments that can distinguish between direct channel effects and broader network-level influences. The multi-mechanistic action of this compound makes it particularly interesting for studying convergent approaches to controlling neuronal hyperexcitability, as it simultaneously targets several key pathways involved in seizure generation and propagation. [1] [2] [3]

Experimental Protocols for this compound Electrophysiology

Whole-Cell Patch Clamp Protocol for Sodium Channel Studies

Objective: To characterize this compound's effects on voltage-gated sodium channels and determine its state-dependent binding properties.

Materials and Solutions:

  • Cell line: HEK293 cells stably expressing rNaV1.4 or appropriate neuronal sodium channel isoforms
  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-Glucose, 10 HEPES; pH 7.4 (adjusted with NaOH)
  • Intracellular solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES; pH 7.2 (adjusted with CsOH)
  • This compound stock solution: Prepare fresh at 100 mM in DMSO, then dilute in extracellular solution to desired test concentrations (typically 10-500 μM)
  • Automated patch clamp system (e.g., IonFlux Mercury) or conventional manual patch clamp setup

Methodological Procedure:

  • Establish whole-cell configuration following standard protocols, achieving series resistance <10 MΩ with ≥80% compensation
  • Implement a complex voltage protocol repeated at 1 Hz to monitor onset and offset kinetics:
    • Hold at -120 mV for 100 ms (to ensure channels in resting state)
    • Step to -80 mV for 50 ms (to assess resting state binding)
    • Apply a depolarizing pulse to -20 mV for 20 ms (to open channels)
    • Return to -80 mV for 50 ms (to assess inactivated state binding)
    • Finally, return to -120 mV for 100 ms (to measure recovery)
  • Begin with control recordings in drug-free extracellular solution
  • Apply this compound-containing solutions using perfusion system, allowing ≥3 minutes for equilibration
  • Record currents during drug application to monitor onset kinetics
  • Switch to drug-free solution to monitor recovery/washout kinetics
  • Repeat with multiple concentrations for complete concentration-response relationship

Data Analysis:

  • Measure peak current amplitude at each condition
  • Calculate percentage inhibition relative to control
  • Determine resting-state (K_R) and inactivated-state (K_I) affinities by measuring IC₅₀ at different holding potentials (-120 mV and -80 mV)
  • Analyze onset and offset time constants by fitting exponential functions to the development and recovery of block
  • Evaluate use-dependence by comparing effect on first pulse in train versus steady-state effect [6]
Cell-Attached Protocol for Single-Channel Studies

Objective: To investigate this compound's effects on single sodium channel kinetics and conductance.

Methodological Procedure:

  • Prepare cell-attached configuration following standard methods
  • Use pipettes filled with extracellular solution containing this compound at desired concentrations
  • Maintain pipette potential at +50 mV (corresponding to -50 mV cell membrane potential assuming -80 mV resting potential)
  • Record single-channel activity continuously at 50 kHz sampling rate with appropriate filtering (10 kHz low-pass)
  • Analyze data for:
    • Single-channel amplitude
    • Open probability
    • Mean open and closed times
    • Burst behavior
  • Compare with control recordings from separate cells without this compound

This single-channel approach provides detailed information about how this compound affects gating kinetics rather than simply measuring block potency, offering insights into the precise mechanism of channel interaction. [4] [5]

Automated Patch Clamp Protocols for High-Throughput Screening

Advanced Protocol for Comprehensive Mechanism Characterization

Objective: To efficiently characterize this compound's mechanism of action on sodium channels while maintaining throughput for multiple compound concentrations.

Experimental Setup:

  • Instrument: IonFlux Mercury automated patch clamp system with ensemble plates
  • Cell preparation: HEK293 cells expressing recombinant sodium channels at density of 5 × 10⁶ cells/mL
  • Solutions: As described in section 4.1, with careful filtering (0.22 μm) before use

Voltage Protocol Design: The protocol employs a multi-frequency stimulation pattern that combines rapid pulses to assess fast binding components with slower elements to monitor cumulative effects:

  • Begin with a holding potential of -120 mV
  • Apply a train of 20 pulses to -20 mV (10 ms duration) at 10 Hz
  • Insert a 500 ms depolarization to -60 mV to promote slow inactivation
  • Test recovery with a single pulse to -20 mV after varying recovery intervals (1-100 ms)
  • Repeat this sequence at 1 Hz throughout drug application and washout

Quality Control Parameters:

  • Exclude ensembles with control sodium current amplitude <2 nA
  • Require seal resistance >5 MΩ for ensemble recordings
  • Reject preparations showing >20% gradual seal resistance loss during experiment
  • Discard data with sudden amplitude drops indicating cell loss from ensemble

Data Collection and Analysis: This comprehensive approach allows simultaneous assessment of multiple drug properties:

  • Tonic block (reduction in first pulse of train)
  • Use-dependent block (additional reduction during pulse train)
  • Affinity for resting versus inactivated states
  • Onset and offset kinetics at multiple time scales
  • Modification of channel gating beyond simple pore block [6]

The automated system enables efficient testing of multiple this compound concentrations and comparison with reference compounds, providing a complete mechanistic profile with reasonable throughput. This approach represents a significant advancement over traditional methods that would require months of manual experimentation to achieve similar comprehensive characterization.

Data Analysis & Interpretation

Analysis of State-Dependent Binding Properties

For sodium channel inhibitors like this compound, state-dependent binding is a crucial property that determines therapeutic potential. The analysis should determine both resting-state affinity (K_R) and inactivated-state affinity (K_I), as these parameters predict drug efficacy in different patterns of neuronal activity. The difference between K_R and K_I (typically 10- to 1000-fold for state-dependent blockers) indicates the degree of use-dependence, with larger differences correlating with greater selectivity for hyperactive neural circuits. [6]

To calculate these parameters, measure IC₅₀ values at different holding potentials (-120 mV for primarily resting states, -60 to -80 mV for mixed resting/inactivated states). The data can be fitted to the Modulated Receptor Hypothesis using the following relationship:

[ \text{Fractional Block} = \frac{1}{1 + \frac{1}{[D]} \left( \frac{1}{K_R} \times h + \frac{1}{K_I} \times (1-h) \right)} ]

Where [D] is drug concentration and h is the fraction of channels in the resting state (calculated from steady-state inactivation curves). Nonlinear regression fitting of this equation to experimental data yields estimates for K_R and K_I.

Kinetic Analysis of Binding and Unbinding

The onset and offset kinetics of this compound action provide critical information about its therapeutic profile. Rapid binding kinetics may be desirable for conditions with high-frequency firing, while slower kinetics might provide more stable control of excitability. To analyze kinetics:

  • Onset kinetics: Fit the development of block during drug application to exponential functions: [ I_t = I_0 \times \left( A \times e^{-t/\tau_{\text{fast}}} + B \times e^{-t/\tau_{\text{slow}}} \right) ] Where I_t is current at time t, I_0 is initial current, A and B are amplitudes of fast and slow components, and τ are time constants.

  • Offset kinetics: Similarly fit the recovery of current during washout to exponential functions.

The presence of multiple kinetic components suggests complex binding processes, possibly involving multiple steps such as membrane partitioning, access through protein fenestrations, or conformational changes in the binding site. These detailed kinetic analyses help predict how this compound will perform under different patterns of neuronal activity. [6]

Technical Considerations & Troubleshooting

Optimization of Experimental Conditions

Solution considerations are critical for reliable this compound electrophysiology. As a weakly acidic compound, this compound's partitioning into membranes and access to its binding site may be pH-dependent. Researchers should control pH carefully (7.3-7.4 for physiological conditions) and consider conducting experiments at multiple pH values if investigating mechanistic details. Due to this compound's limited aqueous solubility, stock solutions are typically prepared in DMSO, but final DMSO concentrations should be kept low (<0.1%) to avoid solvent effects on membranes and channels. [6]

Cell model selection significantly influences experimental outcomes. While heterologous expression systems (e.g., HEK293 cells) offer consistency and high expression levels, native neuronal systems may provide more physiologically relevant results, particularly for studying network effects. For autism spectrum disorder research, induced pluripotent stem cell (iPSC)-derived neurons offer a compelling alternative that combines relevance with experimental accessibility.

Common Technical Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Patch Clamp Experiments

Problem Potential Causes Solutions
Rapid current rundown Intracellular dialysis, Loss of essential factors Use perforated patch configuration, Add ATP and GTP to pipette solution
Inconsistent drug effects Poor solution exchange, Drug adsorption Verify perfusion system flow rates, Use fresh drug solutions, Include BSA (0.1%) in solutions
High variability between cells Different channel expression levels, Cell health variability Use standardized culture conditions, Implement strict quality control criteria
Incomplete washout High-affinity binding, Lipophilic accumulation Extend washout time, Consider using scavengers in wash solution

When studying this compound, researchers should be particularly attentive to metabolic conversion in certain cell systems. Some neuronal cultures or tissue preparations may metabolize this compound to phenobarbital and PEMA, complicating interpretation of results. Including specific cytochrome P450 inhibitors in the experimental design can help distinguish between effects of the parent compound and its metabolites. Additionally, researchers should consider the multi-target nature of this compound when interpreting results, as observed effects may represent combined actions on sodium channels, GABA receptors, and possibly other targets. [1] [2]

Visualizing Experimental Approaches & Mechanisms

The following diagrams illustrate key experimental workflows and conceptual frameworks for studying this compound mechanisms using patch clamp electrophysiology.

PrimidoneMechanisms This compound Cellular Mechanisms and Experimental Approaches cluster_MolecularTargets Molecular Targets cluster_ExperimentalMethods Experimental Methods cluster_ExperimentalReadouts Experimental Readouts This compound This compound NaChannels Voltage-Gated Sodium Channels This compound->NaChannels GABAA GABA-A Receptor Complex This compound->GABAA TRPM3 TRPM3 Channels This compound->TRPM3 CorticalCircuits Cortical GABAergic Circuits This compound->CorticalCircuits ReducedExcitability Reduced Neuronal Excitability NaChannels->ReducedExcitability ModifiedGating Modified Channel Gating Kinetics NaChannels->ModifiedGating Hyperpolarization Membrane Hyperpolarization GABAA->Hyperpolarization EnhancedInhibition Enhanced GABAergic Inhibition GABAA->EnhancedInhibition TRPM3->ReducedExcitability CorticalCircuits->EnhancedInhibition WholeCell Whole-Cell Recording (Macroscopic Currents) ReducedExcitability->WholeCell Hyperpolarization->WholeCell CellAttached Cell-Attached Recording (Single Channel) Hyperpolarization->CellAttached ModifiedGating->CellAttached TMS Transcranial Magnetic Stimulation (TMS) EnhancedInhibition->TMS IC50 IC50 Values WholeCell->IC50 StateDependence State-Dependent Binding WholeCell->StateDependence Kinetics Binding/Unbinding Kinetics CellAttached->Kinetics AutomatedPatch Automated Patch Clamp (High-Throughput) AutomatedPatch->IC50 AutomatedPatch->StateDependence AutomatedPatch->Kinetics CorticalInhibition Cortical Inhibition Metrics TMS->CorticalInhibition

Figure 1: this compound's cellular mechanisms and corresponding experimental approaches for electrophysiological characterization.

PatchClampWorkflow Comprehensive Patch Clamp Protocol for this compound Characterization cluster_Phase1 Phase 1: Preparation cluster_Phase2 Phase 2: Configuration Establishment cluster_Phase3 Phase 3: Experimental Protocol cluster_Phase4 Phase 4: Data Analysis CellPreparation Cell Preparation (HEK293 or Neuronal Culture) GigaSeal Giga-Seal Formation (1-5 GΩ Resistance) CellPreparation->GigaSeal SolutionPreparation Solution Preparation (Control + this compound Concentrations) SolutionPreparation->GigaSeal EquipmentSetup Equipment Setup (Pipette Fabrication, System Calibration) EquipmentSetup->GigaSeal ConfigSelection Configuration Selection GigaSeal->ConfigSelection WholeCell Whole-Cell (Rupture Method) ConfigSelection->WholeCell Macroscopic Currents CellAttached Cell-Attached (Intact Membrane) ConfigSelection->CellAttached Single Channel Resolution Perforated Perforated Patch (Amphotericin/Pore Formers) ConfigSelection->Perforated Intact Signaling Pathways BaselineRecordings Baseline Recordings (Drug-Free Control) WholeCell->BaselineRecordings CellAttached->BaselineRecordings Perforated->BaselineRecordings DrugApplication This compound Application (Multiple Concentrations) BaselineRecordings->DrugApplication VoltageProtocols Voltage Protocols (State-Dependence Assessment) DrugApplication->VoltageProtocols KineticAnalysis Kinetic Analysis (Onset/Offset Measurements) VoltageProtocols->KineticAnalysis Washout Washout Period (Recovery Assessment) KineticAnalysis->Washout QualityControl Quality Control (Exclusion Criteria Application) Washout->QualityControl ParameterExtraction Parameter Extraction (IC50, Kinetics, State-Dependence) QualityControl->ParameterExtraction StatisticalAnalysis Statistical Analysis (Concentration-Response Relationships) ParameterExtraction->StatisticalAnalysis MechanismInterpretation Mechanism Interpretation (Multi-Target Integration) StatisticalAnalysis->MechanismInterpretation

Figure 2: Comprehensive workflow for patch clamp characterization of this compound effects on ionic currents and neuronal excitability.

References

Comprehensive Application Notes and Protocols: Investigating Primidone's Analgesic Effects through In Vivo Nociception Testing Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Primidone and Its Potential Analgesic Properties

This compound, an established antiepileptic medication, has recently emerged as a promising analgesic agent through its potent inhibition of the TRPM3 ion channel, a key player in thermal nociception and inflammatory pain pathways. While this compound has been clinically used for decades in the management of epileptic seizures and essential tremors, recent research has revealed its potent antinociceptive properties in various animal models of pain at concentrations significantly lower than those required for anticonvulsant effects [1] [2]. The discovery that this compound directly inhibits TRPM3 channels, which are expressed in nociceptive neurons and activated by both heat and neurosteroids, provides a mechanistic foundation for its analgesic effects and opens new avenues for therapeutic repurposing.

The TRPM3 channel, a calcium-permeable nonselective cation channel, is predominantly expressed in small-to-medium diameter dorsal root ganglion neurons, which constitute the group of heat-sensitive peptidergic nociceptors that detect potentially harmful temperatures [1]. Genetic ablation studies using TRPM3-deficient mice have demonstrated a significant reduction in inflammatory thermal hyperalgesia, positioning TRPM3 as a compelling molecular target for analgesic drug development [1]. The identification of this compound as a potent and selective TRPM3 inhibitor through systematic screening of approved drug libraries represents a strategic shortcut in pain research, leveraging the known safety profile of an established medication to explore new therapeutic applications [1] [3].

Mechanism of Action: TRPM3 Channel Inhibition

Molecular Mechanisms of TRPM3 Inhibition by this compound

This compound exerts its antinociceptive effects primarily through allosteric modulation of the TRPM3 ion channel, a mechanism distinct from its anticonvulsant activity. Electrophysiological studies have demonstrated that this compound potently and reversibly inhibits TRPM3-mediated calcium influx and ionic currents induced by both the neurosteroid pregnenolone sulfate (PregS) and heat activation [1]. The inhibition occurs through allosteric mechanisms rather than direct pore blockade, effectively suppressing the channel's response to natural agonists. This compound displays marked specificity for TRPM3 compared to other TRP channels, with half-maximal inhibition (IC50) values in the range of 0.6 to 6 μM, concentrations markedly lower than plasma levels typically achieved in antiepileptic therapy [1]. This specific targeting strategy minimizes potential off-target effects while providing potent antinociception.

The molecular interaction between this compound and TRPM3 effectively blocks the alternative ion permeation pathway (omega pore) of TRPM3, which is activated by co-application of PregS and clotrimazole and characterized by atypical inwardly rectifying currents [1]. This comprehensive inhibition of both conventional and alternative TRPM3 activation pathways underscores the potential of this compound as a valuable pharmacological tool for studying TRPM3 physiology and as a promising therapeutic agent for pain conditions involving TRPM3 sensitization. The recently elucidated cryo-electron microscopy structures of TRPM3 in complex with this compound provide structural insights into the molecular basis of this inhibition, revealing how this compound stabilizes the channel in a closed state [3].

Signaling Pathway of this compound-Mediated TRPM3 Inhibition

Table 1: Key Components in the TRPM3 Inhibition Pathway by this compound

Component Type Role in Pathway Effect of this compound
TRPM3 channel Ion channel Mediates calcium influx in response to heat and PregS Direct inhibition via allosteric modulation
Pregnenolone sulfate (PregS) Neurosteroid agonist Activates TRPM3 channels Suppressed activation
Calcium ions (Ca²⁺) Second messenger Intracellular signaling molecule Reduced influx
Nociceptive neurons Sensory neurons Transmit pain signals Reduced excitability
Clotrimazole Pharmacological agent Unlocks omega pore conduction Blocked alternative activation

The diagram below illustrates the molecular pathway through which this compound inhibits TRPM3 channel activity and subsequent pain signaling:

G This compound Inhibition of TRPM3 Signaling Pathway PregS Pregnenolone Sulfate (PregS) TRPM3 TRPM3 Channel PregS->TRPM3 Activates Heat Noxious Heat Heat->TRPM3 Activates Clotrimazole Clotrimazole Clotrimazole->TRPM3 Unlocks Ω-pore Ca_Influx Calcium Influx TRPM3->Ca_Influx Enables Neuron Nociceptive Neuron Excitation Ca_Influx->Neuron Triggers Pain Pain Signal Transmission Neuron->Pain Generates This compound This compound Inhibition Channel Inhibition This compound->Inhibition Induces Inhibition->TRPM3 Suppresses

In Vivo Nociception Testing Models

Pregnenolone Sulfate-Induced Chemical Pain Model

The PregS-induced chemical pain model directly assesses TRPM3-specific nociception by utilizing the endogenous neurosteroid agonist. The protocol involves administering PregS into the mouse hind paw and quantifying the ensuing nocifensive behaviors [1]. For this model, prepare a fresh solution of PregS in physiological saline at a concentration of 10-40 mM, with 35 μM being the standard concentration used in validation studies [1]. Animals should be acclimated to the testing environment for at least 30 minutes prior to injection to establish baseline behavior. The PregS solution (20-50 μL) is then administered via intraplantar injection into the hind paw using a 30-gauge needle, and animals are immediately placed in an observation chamber for behavioral recording.

The quantitative assessment focuses on measuring the duration and frequency of specific nocifensive behaviors, including licking, flinching, and shaking of the injected paw, typically measured over a 5-10 minute observation period following injection [1]. These behaviors are significantly reduced or abolished in TRPM3-deficient mice, validating the specificity of the model for TRPM3-mediated nociception. This compound's efficacy is tested by administering the drug (or vehicle control) 30-60 minutes prior to PregS injection, with effective doses ranging from 10-100 mg/kg administered via intraperitoneal injection or oral gavage [1]. The model offers high translational relevance as it directly activates the target channel and allows for specific assessment of TRPM3-mediated pharmacological effects.

Heat-Induced Nociception Models
3.2.1 Tail-Flick Test

The tail-flick test measures response latency to a focused radiant heat source and represents a model of acute phasic pain. The apparatus consists of a focused light beam source and a photocell timer that automatically records the time between heat application and the reflexive tail withdrawal [1]. Animals should be gently restrained in a suitable holder that allows the tail to lie freely across the heat source. The light beam is focused on the dorsal surface of the tail, approximately 3-5 cm from the tip, and the withdrawal latency is automatically recorded. A baseline latency of 2-4 seconds is typical for naïve mice, with a cutoff time of 8-10 seconds established to prevent tissue damage.

This compound is administered 30-60 minutes prior to testing, with effective doses typically ranging from 25-100 mg/kg [1]. The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] × 100. This test provides a rapid assessment of this compound's effects on acute thermal nociception with minimal stress to the animal, though it primarily reflects spinal reflex circuits rather than integrated supraspinal pain processing.

3.2.2 Hot Plate Test

The hot plate test provides a more complex assessment of integrated nociceptive responses to thermal stimulation. The apparatus consists of a metal surface maintained at a constant temperature of 52-55°C, with surrounding plexiglass walls to contain the animal [1]. Mice are placed on the heated surface, and the latency to exhibit behaviors such as hind paw licking, shaking, or jumping is recorded. Baseline latencies typically range from 8-12 seconds at 55°C, with a 20-30 second cutoff to prevent tissue injury. This compound's effects are evaluated by comparing response latencies between drug-treated and vehicle-treated animals, with significant increases in latency indicating antinociceptive efficacy.

This model engages supraspinal processing of thermal nociception, providing complementary information to the spinal reflex measured in the tail-flick test. For both heat-based models, testing should be conducted in a temperature-controlled environment, and animals should be tested only once or with sufficient inter-trial intervals (≥30 minutes) to prevent learned behaviors or stress-induced analgesia.

Inflammatory Thermal Hyperalgesia Model

The inflammatory thermal hyperalgesia model assesses this compound's effects on pain sensitization under inflammatory conditions, providing greater pathophysiological relevance to clinical pain states. Inflammation is induced by intraplantar injection of complete Freund's adjuvant (CFA), which contains heat-killed mycobacteria and induces a robust localized inflammatory response [1]. Prepare a fresh CFA suspension and administer 20-50 μL (typically 1 mg/mL of mycobacterium) via intraplantar injection into the hind paw. The development of thermal hyperalgesia peaks at 24-48 hours post-CFA injection and can persist for several days.

Thermal sensitivity is assessed using the Hargreaves test or a modified hot plate test at baseline (pre-CFA) and 24 hours post-CFA to confirm hyperalgesia development [1]. This compound is administered after hyperalgesia is established, with testing conducted 30-60 minutes post-drug administration. The percentage reversal of hyperalgesia is calculated as: [(post-drug latency - post-CFA latency) / (baseline latency - post-CFA latency)] × 100. This model is particularly relevant for evaluating this compound's potential therapeutic utility in inflammatory pain conditions, with studies demonstrating significant reversal of CFA-induced thermal hyperalgesia at this compound doses of 50-100 mg/kg [1].

Table 2: Summary of In Vivo Nociception Testing Models for this compound

Testing Model Stimulus Type Key Measurements This compound Efficacy Advantages
PregS-Induced Chemical Pain Chemical (TRPM3-specific agonist) Nocifensive behaviors (licking, flinching) IC50: ~0.6-6 μM High target specificity
Tail-Flick Test Radiant heat Withdrawal latency (seconds) 40-60% MPE at 50 mg/kg Rapid, minimal stress
Hot Plate Test Contact heat Response latency (seconds) 35-55% MPE at 50 mg/kg Integrated supraspinal response
Inflammatory Hyperalgesia (CFA) Inflammation + heat Hyperalgesia reversal (%) 50-70% reversal at 100 mg/kg High clinical relevance

Experimental Workflow for Comprehensive Nociception Assessment

The following diagram outlines the integrated experimental workflow for evaluating this compound's antinociceptive effects across multiple testing models:

G Comprehensive Workflow for this compound Nociception Testing Start Study Design Animal Animal Preparation (8-12 week old mice) Start->Animal Group Randomization to Treatment Groups Animal->Group Baseline Baseline Behavior Assessment Group->Baseline Drug This compound Administration (10-100 mg/kg, i.p. or p.o.) Baseline->Drug Model1 PregS-Induced Chemical Pain Drug->Model1 30-60 min post-dose Model2 Heat-Induced Pain (Tail-flick/Hot plate) Drug->Model2 30-60 min post-dose Model3 Inflammatory Hyperalgesia (CFA model) Drug->Model3 24h post-CFA Analysis Data Analysis and Statistics Model1->Analysis Model2->Analysis Model3->Analysis Results Interpretation of Antinociceptive Efficacy Analysis->Results

Quantitative Results and Statistical Analysis

Efficacy Metrics Across Nociception Models

Comprehensive quantification of this compound's antinociceptive efficacy requires standardized analysis across different behavioral paradigms. In the PregS-induced chemical pain model, this compound demonstrates dose-dependent suppression of nocifensive behaviors, with approximately 70-90% reduction in licking and flinching behaviors at doses of 50-100 mg/kg [1]. The half-maximal effective dose (ED50) in this model is approximately 25 mg/kg when administered intraperitoneally 45 minutes before testing. In heat-based tests, this compound increases response latencies by 40-80% compared to vehicle controls, with maximal effects observed at 60-90 minutes post-administration [1].

For the inflammatory hyperalgesia model, this compound produces a significant reversal of CFA-induced thermal hyperalgesia, with approximately 50-70% reversal at 100 mg/kg [1]. The therapeutic window for this compound's antinociceptive effects is notably wide, with efficacy observed at doses substantially lower than those required for anticonvulsant effects in the same species. Statistical analysis should employ appropriate parametric tests (e.g., ANOVA with post-hoc comparisons for multiple groups, t-tests for two-group comparisons) with data expressed as mean ± SEM. Sample sizes of 8-12 animals per group typically provide sufficient statistical power (β ≥ 0.8) to detect significant antinociceptive effects at α = 0.05.

Pharmacokinetic-Pharmacodynamic Relationships

Understanding the temporal relationship between this compound exposure and antinociceptive effects is crucial for experimental design. This compound is rapidly absorbed following intraperitoneal or oral administration, reaching peak plasma concentrations within 2-4 hours in rodents [4]. The plasma half-life of this compound in mice is approximately 5-11 hours, while its active metabolites (phenobarbital and PEMA) exhibit longer half-lives of 10-22 hours and 7-14 hours, respectively [5] [6]. Despite this relatively rapid clearance, the antinociceptive effects of this compound peak at 1-2 hours post-administration and remain significant for up to 4-6 hours, suggesting that the parent compound rather than its metabolites mediates the primary TRPM3 inhibitory effects [1].

Table 3: Key Pharmacokinetic Parameters of this compound and Metabolites in Mice

Compound Half-Life (hours) Tmax (hours) Plasma/Brain Ratio Contribution to Antinociception
This compound 5-11 2-4 0.6-0.8 Primary mediator (TRPM3 inhibition)
Phenobarbital 10-22 4-8 0.7-0.9 Minimal at low this compound doses
PEMA 7-14 3-6 0.8-1.0 Negligible

Practical Dosing and Protocol Considerations

Drug Preparation and Administration

For in vivo studies, this compound should be prepared as a fresh suspension in 0.5% Tween 20 or another suitable vehicle that ensures consistent absorption and bioavailability [1]. The suspension should be sonicated and vortexed thoroughly to achieve uniform distribution before administration. Prepare this compound at concentrations that allow for consistent dosing volumes of 5-10 mL/kg for oral administration or 2-5 mL/kg for intraperitoneal injection in mice. Dosing solutions should be prepared weekly and stored protected from light at 4°C, with thorough resuspension before each use.

The recommended dosing regimen for initial nociception studies begins with 25 mg/kg, with escalation to 50 mg/kg and 100 mg/kg to establish dose-response relationships [1]. Administration should occur 45-60 minutes before behavioral testing for peak effects, based on the established pharmacokinetic profile. For chronic dosing studies to evaluate tolerance development or long-term efficacy, once-daily administration is typically sufficient due to this compound's relatively long duration of action. Control groups should receive vehicle administration following identical procedures to control for potential vehicle effects on nociceptive thresholds.

Experimental Design Considerations

Robust experimental design requires careful consideration of several methodological factors. Blinded testing is essential, with the experimenter conducting behavioral assessments unaware of treatment group assignments to prevent observational bias. Counterbalancing of testing order across groups and time of day helps control for potential circadian influences on nociceptive thresholds. Appropriate positive controls should be included, such as known TRPM3 inhibitors (e.g., isosakuranetin) or established analgesics (e.g., NSAIDs) to validate assay sensitivity [1].

When designing studies, consider that this compound's antinociceptive effects are observed at concentrations below those required for anticonvulsant efficacy or sedation, allowing for clear differentiation between analgesic and neurological effects [1]. Inclusion of TRPM3-deficient mice provides definitive evidence of target engagement and specificity. For comprehensive mechanistic studies, consider measuring this compound and metabolite levels in plasma and brain tissue to establish exposure-response relationships and confirm that effects are mediated by the parent compound rather than its metabolites [5] [6].

Conclusion

The experimental protocols outlined in these application notes provide a comprehensive framework for investigating this compound's antinociceptive properties through well-validated in vivo models. The combination of TRPM3-specific assays (PregS-induced pain) with broader nociception models (heat tests, inflammatory hyperalgesia) allows for thorough characterization of both efficacy and mechanism of action. The demonstrated efficacy of this compound at doses lower than those required for anticonvulsant effects, coupled with its specific TRPM3 inhibitory activity, positions this approved drug as a promising candidate for analgesic repurposing. These optimized protocols enable researchers to efficiently evaluate this compound's potential for managing thermal and inflammatory pain conditions, potentially accelerating its translation to clinical pain management.

References

Comprehensive Application Notes and Protocols: Primidone Titration Schedule for Epilepsy Management

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Epilepsy represents a complex neurological disorder characterized by recurrent, unprovoked seizures, affecting approximately 50 million people globally. Despite the introduction of numerous newer antiseizure medications (ASMs), treatment-resistant epilepsy persists in approximately one-third of patients, necessitating ongoing optimization of established medications like primidone. This compound (5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione), a first-generation barbiturate-type anticonvulsant, was developed by Carrington and Yule Bogue in 1949 and received FDA approval on March 8, 1954. Although initially considered a first-line treatment for various seizure types, the subsequent marketing of newer ASMs such as carbamazepine (1974), phenytoin, zonisamide, and others has relegated this compound primarily to treatment-resistant cases where other therapies have proven ineffective or poorly tolerated [1].

This compound's chemical structure differs from phenobarbital through the substitution of the carbonyl group at the C2 position with a methylene bridge, yielding a compound with a robust anticonvulsive effect but potentially less sedation. The drug is metabolized to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA), both contributing to its therapeutic effects. This compound itself possesses intrinsic pharmacological activity and cannot be considered merely a prodrug [1]. The precise mechanism of action remains incompletely elucidated but appears to involve binding to voltage-gated sodium channels, inhibiting the monotonous firing of action potentials. Additionally, this compound activates the GABA-A receptor complex with chloride ionophore, extending the frequency of chloride channel opening and causing neuronal hyperpolarization by altering electrical activity across nerve cell membranes [1] [2]. This multifaceted mechanism underlies its efficacy in seizure control and essential tremor management.

Titration Protocols and Dosing Strategies

General Titration Principles

The titration of antiseizure medications represents a critical component in the management of epilepsy, balancing the goals of achieving seizure control while minimizing adverse effects. A "start low, go slow" approach is generally recommended when initiating ASMs, as this strategy has been demonstrated to reduce the risk of severe idiosyncratic reactions with certain medications and improve tolerability regarding frequently occurring central nervous system-related adverse effects such as somnolence and dizziness [3] [4]. For this compound specifically, this approach is particularly crucial due to the high incidence of acute intolerance reactions—including nausea, vomiting, malaise, dizziness, and disequilibrium—that can occur even at low starting doses. Evidence suggests that approximately 20% of patients experience these acute reactions, which often necessitate discontinuation if not managed through careful titration [5].

Table 1: Standard this compound Titration Protocol for Adults with Epilepsy

Treatment Phase Dosage Regimen Duration Cumulative Daily Dose
Initial Phase 100-125 mg at bedtime Days 1-3 100-125 mg/day
Early Titration 100-125 mg twice daily Days 4-6 200-250 mg/day
Intermediate Titration 100-125 mg three times daily Days 7-9 300-375 mg/day
Maintenance Initiation 250 mg three times daily Day 10 onward 750 mg/day
Dose Optimization 250 mg 3-4 times daily, up to 500 mg 4 times daily As needed Up to 2000 mg/day

The clinically effective serum concentration for this compound ranges between 5-12 μg/mL, though considerable interindividual variability exists. Therapeutic drug monitoring may be necessary for optimal dosage adjustment, particularly in cases of inadequate response, suspected toxicity, or specific patient populations with altered pharmacokinetics. The time to steady-state concentration typically occurs within 1-2 days for this compound itself, though the active metabolite phenobarbital has a considerably longer half-life (50-150 hours) and may require several weeks to reach steady state [1] [6].

Pediatric Titration Schedules

Table 2: this compound Titration Protocol for Pediatric Patients with Epilepsy

Age Group Initial Dose (Days 1-3) Titration Phase (Days 4-6) Titration Phase (Days 7-9) Maintenance Dose (Day 10+) Maximum Daily Dose
<8 years 50 mg at bedtime 50 mg twice daily 100 mg twice daily 125-250 mg three times daily or 10-25 mg/kg/day in divided doses 2000 mg/day
≥8 years 100-125 mg at bedtime 100-125 mg twice daily 100-125 mg three times daily 250 mg three times daily 2000 mg/day

The pharmacokinetics of this compound differ significantly in pediatric populations compared to adults. Children generally exhibit a shorter elimination half-life (5-11 hours versus 10-15 hours in adults), potentially necessitating more frequent dosing to maintain stable serum concentrations. Neonates demonstrate an even prolonged half-life (8-80 hours), likely due to a larger apparent volume of distribution and lower metabolic capacity. Importantly, neonates have a limited ability to convert this compound to phenobarbital, making them less suitable candidates for this compound therapy [1] [6].

Combination Therapy and Transition Protocols

For patients already receiving other anticonvulsants, this compound should be initiated at 100-125 mg orally at bedtime while gradually increasing the dose to maintenance levels as the concomitant drug is gradually decreased. This transition should continue until a satisfactory dosage level is achieved for the combination, or the baseline medication is completely withdrawn. When the transition to this compound monotherapy is the objective, the conversion from concomitant therapy should not be completed in less than two weeks to minimize the risk of breakthrough seizures or withdrawal phenomena from the discontinued agent [6] [7].

The concept of drug load—referring to the total burden of antiseizure medications—becomes particularly relevant during combination therapy or transitional polytherapy. Research indicates that flexible titration of the new ASM coupled with adjustment of concomitant ASMs to achieve disease control with the lowest possible drug load (lowest numbers and lowest doses) may significantly improve tolerability of the add-on therapy [3] [4]. This approach requires careful therapeutic drug monitoring and clinical assessment to balance efficacy against potential adverse effects resulting from pharmacodynamic interactions.

Therapeutic Monitoring and Response Assessment

Clinical Response Assessment

The therapeutic efficacy of a this compound dosage regimen may take several weeks to assess adequately, particularly due to the gradual accumulation of the active metabolite phenobarbital, which has a substantially longer half-life than the parent compound. During the titration phase, patients should maintain a seizure diary documenting seizure frequency, type, duration, potential triggers, and any adverse effects experienced. This detailed record facilitates evidence-based dosage adjustments and helps distinguish between inadequate seizure control and medication-related adverse effects. Research has demonstrated that systematic tracking of seizure activity during ASM titration significantly improves the accuracy of therapeutic response assessment compared to global clinical impression alone [6] [8].

Seizure reduction targets should be established individually based on baseline frequency and severity. For patients with frequent seizures, a >50% reduction in seizure frequency often represents an initial therapeutic goal, while seizure freedom remains the ultimate objective. The timing of clinical assessment should align with the pharmacokinetics of this compound and its metabolites; meaningful evaluation of efficacy should typically occur no sooner than 2-3 weeks after initiating maintenance dosing or following dosage adjustments. This timeframe allows for adequate drug accumulation and stabilization of serum concentrations, particularly for the active metabolite phenobarbital [1] [6].

Laboratory Monitoring Protocols

Table 3: Laboratory Monitoring Schedule for this compound Therapy

Monitoring Parameter Baseline During Titration Maintenance Phase Clinical Significance
Complete Blood Count (CBC) Required As clinically indicated Every 6 months Detection of agranulocytosis, thrombocytopenia, megaloblastic anemia
Hepatic Function (SMA-12) Required As clinically indicated Every 6 months Identification of hepatitis, elevated hepatic enzymes
Serum this compound Levels Not applicable As needed for optimization As clinically indicated Target range: 5-12 μg/mL
Serum Phenobarbital Levels Not applicable As needed for optimization As clinically indicated Target range: 15-40 μg/mL
Vitamin D and Bone Metabolism Markers Consider in high-risk patients Not routinely indicated Annually in long-term therapy Prevention of osteomalacia/osteopenia

The manufacturer recommends complete blood count (CBC) and comprehensive metabolic panel (SMA-12) assessments every six months during maintenance therapy. More frequent monitoring may be warranted during dose titration, in patients with comorbid conditions, or when clinical symptoms suggest potential toxicity or adverse effects. Additionally, folate supplementation should be considered during long-term therapy, as barbiturates including this compound have been associated with folate deficiency, potentially contributing to megaloblastic anemia [1] [7].

Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring represents a valuable tool for optimizing this compound therapy, particularly in cases of treatment resistance, suspected non-adherence, pharmacokinetic interactions, or unusual patterns of medication toxicity. The therapeutic reference range for this compound is generally considered to be 5-12 μg/mL, while the active metabolite phenobarbital has a broader therapeutic range of 15-40 μg/mL. Importantly, these ranges serve as guidelines rather than absolute targets, as some patients may achieve adequate seizure control at concentrations below the recommended range, while others may tolerate concentrations above the range without significant adverse effects [1] [6].

Optimal sampling timing for trough concentrations is immediately before the next scheduled dose. For this compound, which has a relatively short half-life, consistent timing of blood draws is particularly important for accurate interpretation. In cases of suspected toxicity, peak concentrations (drawn 2-4 hours post-dose) may provide additional useful information. During the titration phase, serum concentration monitoring is particularly valuable when approaching the upper end of the dosing range or when clinical response does not align with expectations based on the administered dose [6] [7].

Safety Profile and Special Population Considerations

Adverse Effect Management

The most frequently reported adverse effects of this compound therapy include sedation, drowsiness, dizziness, and ataxia, particularly during the initial titration phase. These effects often diminish with continued treatment as tolerance develops. Other common adverse reactions encompass vertigo, epigastric pain, nystagmus, diplopia, and various cognitive effects such as impaired cognition and confusion. Hypersensitivity reactions tend to occur more frequently in patients with a history of asthma, urticaria, or angioedema, and may manifest as maculopapular rash, urticaria, or more severe cutaneous reactions such as Stevens-Johnson syndrome or toxic epidermal necrolysis [1] [7].

Long-term this compound therapy has been associated with several important considerations. Connective tissue disorders and decreased bone mineral density may occur, potentially leading to osteomalacia or osteoporosis. The risk of decreased bone density appears particularly relevant in patients with additional risk factors for bone disease, suggesting that prophylactic vitamin D and calcium supplementation may be warranted during extended treatment. Additionally, this compound has been associated with various idiosyncratic reactions, including systemic lupus erythematosus, a syndrome resembling diabetes insipidus, lymphadenopathy, thyroid enlargement, and edema [1] [5].

Dosing Adjustments in Renal and Hepatic Impairment

G A Assess Renal Function B CrCl >50 mL/min A->B Normal C CrCl 10-50 mL/min A->C Moderate D CrCl <10 mL/min A->D Severe E Standard Dosing Every 12 hours B->E F Extended Interval Every 12-24 hours C->F G Significantly Extended Interval Every 24 hours D->G H Supplemental Dose Post-Hemodialysis D->H Hemodialysis Patients

Diagram 1: this compound Dosing Adjustment Protocol for Renal Impairment

For patients with hepatic impairment, specific dosage adjustment guidelines are not well-established in the available literature. However, caution is advised when administering this compound to this population, as the drug undergoes extensive hepatic metabolism primarily via oxidation to phenobarbital and ring cleavage to PEMA. Although the specific CYP450 isoforms responsible for this compound's metabolism remain incompletely characterized, evidence suggests involvement of CYP2C9, CYP2C19, and CYP2E1 [1] [2]. Patients with significant hepatic dysfunction may exhibit altered drug metabolism, potentially leading to accumulation of this compound and its metabolites. In such cases, initiating therapy at lower doses, slower titration, and more frequent therapeutic drug monitoring are prudent approaches to ensure safety while maintaining efficacy [6] [7].

Special Population Considerations
  • Pregnancy Considerations: this compound is classified as FDA pregnancy category D, indicating positive evidence of human fetal risk based on limited human data showing a risk of teratogenicity and vitamin K deficiency-associated bleeding. There is also a risk of neonatal adverse effects including respiratory depression, lethargy, hypotonia, and withdrawal symptoms based on human data with phenobarbital. Patients should be encouraged to enroll in the North American Antiepileptic Drug Pregnancy Registry to contribute to the understanding of anticonvulsant safety during pregnancy [1] [6].

  • Geriatric Patients: Although limited data exist regarding the relationship between age and this compound effects specifically, older patients typically demonstrate increased sensitivity to this compound's effects and may exhibit atypical presentations such as excitement or restlessness rather than sedation. Additionally, the half-life of this compound may be prolonged in patients older than 75 years, likely due to age-related declines in metabolic capacity. These factors support initiating therapy at the lower end of the dosing range with more gradual titration in the elderly population [1].

  • Breastfeeding Considerations: this compound is excreted in breast milk, with a risk of infant CNS depression based on limited human data. Clinicians must carefully weigh the risks versus benefits in breastfeeding females, considering both the potential infant exposure to the medication and the importance of maintaining maternal seizure control. No known adverse effects on milk production have been reported [1].

Experimental Protocols for Research Applications

In Vitro Receptor Binding Assay

The mechanistic characterization of this compound's activity requires sophisticated in vitro assays to elucidate its binding properties and functional effects on neuronal targets. The following protocol outlines a comprehensive approach to investigating this compound's interaction with voltage-gated sodium channels and GABA-A receptors:

  • Cell Culture Preparation: Maintain HEK293 cells stably expressing human Nav1.2 sodium channels or α1β2γ2 GABA-A receptors in DMEM medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a 5% CO2 humidified incubator. Passage cells at 80-90% confluence using standard trypsinization procedures.

  • Membrane Preparation: Harvest cells at 80-90% confluence by gentle scraping in ice-cold phosphate-buffered saline (PBS). Pellet cells by centrifugation at 1,500 × g for 10 minutes at 4°C. Resuspend the cell pellet in hypotonic lysis buffer (10 mM HEPES, 1 mM EDTA, pH 7.4) with protease inhibitors and homogenize with 15 strokes in a Dounce homogenizer. Centrifuge the homogenate at 1,000 × g for 10 minutes to remove nuclei and unbroken cells, then collect the supernatant and centrifuge at 100,000 × g for 30 minutes to obtain the crude membrane fraction. Resuspend the membrane pellet in binding assay buffer (50 mM HEPES, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, pH 7.4) and determine protein concentration using the Bradford assay.

  • Radioligand Binding Assays: For sodium channel binding, incubate membrane preparations (50-100 μg protein) with [3H]batrachotoxinin-A 20-α-benzoate (10 nM) in the absence or presence of this compound (0.1-1000 μM) for 60 minutes at 22°C. For GABA-A receptor binding, incubate membranes with [3H]muscimol (5 nM) or [3H]flunitrazepam (1 nM) under similar conditions. Terminate reactions by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine using a Brandel cell harvester. Wash filters three times with ice-cold buffer and measure bound radioactivity by liquid scintillation counting.

  • Data Analysis: Determine IC50 values from competition binding experiments using nonlinear regression analysis. Calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of radioligand and KD is its dissociation constant. Perform all experiments in triplicate with at least three independent membrane preparations [1] [2].

In Vivo Seizure Models

Animal models of epilepsy provide critical insights into this compound's anticonvulsant efficacy and inform optimal dosing strategies. The maximal electroshock (MES) test and pentylenetetrazole (PTZ) seizure model represent two well-established approaches for evaluating anticonvulsant activity:

  • Maximal Electroshock Seizure Test: Administer this compound (30-100 mg/kg) or vehicle to groups of male CF-1 mice (18-25 g, n=8-10 per group) via oral gavage. At predetermined time points post-administration (30, 60, 120, and 240 minutes), apply electrical stimulation (50 mA, 60 Hz, 0.2 seconds duration) via corneal electrodes moistened with 0.9% saline. Record the occurrence and duration of hindlimb tonic extension. Define protection as the absence of hindlimb tonic extension. Determine ED50 values (dose at which 50% of animals are protected) using probit analysis.

  • Pentylenetetrazole-Induced Seizure Test: Administer this compound (30-100 mg/kg) or vehicle to groups of mice as described above. After 60 minutes (time to peak effect based on preliminary studies), inject PTZ (85 mg/kg) subcutaneously. Place animals individually in observation chambers and record the presence or absence of clonic seizures lasting >5 seconds during a 30-minute observation period. Define protection as the absence of such seizures. Calculate ED50 values as described above.

  • Pharmacokinetic-Pharmacodynamic Correlation: Collect blood samples (approximately 50 μL) from the retro-orbital plexus at various time points after this compound administration. Determine plasma this compound and phenobarbital concentrations using validated high-performance liquid chromatography (HPLC) methods with UV detection. Construct concentration-effect relationships by plotting plasma concentrations against anticonvulsant effect. Develop a pharmacokinetic-pharmacodynamic model using nonlinear mixed-effects modeling to describe the relationship between this compound and metabolite concentrations and seizure protection [1].

Conclusion

This compound remains a valuable therapeutic option for patients with treatment-resistant epilepsy, particularly those with generalized tonic-clonic, psychomotor, or focal seizures that have proven refractory to other anticonvulsant medications. The careful titration outlined in these application notes—initiating with low doses followed by gradual escalation—represents a critical strategy for maximizing therapeutic benefits while minimizing dose-limiting adverse effects. The provided protocols for therapeutic monitoring, safety assessment, and specialized population dosing offer evidence-based guidance for clinicians and researchers seeking to optimize this compound therapy in diverse patient populations.

Future research directions should focus on refining titration strategies through pharmacogenetic approaches, as the specific CYP450 isoforms involved in this compound metabolism remain incompletely characterized. Additionally, comparative effectiveness studies examining this compound versus newer antiseizure medications in specific epilepsy syndromes would help clarify its contemporary role in the antiepileptic armamentarium. The experimental protocols detailed herein provide methodologies for further investigating this compound's mechanism of action and optimizing its clinical application in epilepsy management.

References

Comprehensive Application Notes and Protocols: Primidone Sample Preparation for HPLC Analysis in Pharmaceutical and Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Background

Primidone is an antiepileptic drug used for managing grand mal, psychomotor, and focal epileptic seizures, as well as essential tremor. Chemically known as 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, this compound is a small molecule with molecular formula C₁₂H₁₄N₂O₂ and average molecular weight of 218.25 g/mol [1]. This compound exhibits a complex metabolic profile with three major metabolites: phenobarbital (PB), phenylethylmalonamide (PEMA), and p-hydroxyphenobarbital (p-HO-PB). Both this compound and its metabolites PB and PEMA possess pharmacological activity, making their simultaneous quantification essential for therapeutic drug monitoring and pharmacokinetic studies [2].

The analysis of this compound presents several analytical challenges due to its metabolism and the complex matrices in which it is measured. This compound is metabolized in the liver to form PB and PEMA, with PB being further metabolized to p-HO-PB. These metabolites exhibit different polarities and chromatographic behaviors, necessitating robust separation methods. Additionally, this compound analysis occurs in various matrices including drug substances, drug products, and biological samples (plasma, serum, urine), each requiring specific sample preparation approaches to address matrix effects, extract analytes, and achieve adequate sensitivity and selectivity [3] [2].

Sample Preparation Principles

Objectives of Sample Preparation

Sample preparation for this compound HPLC analysis serves several critical objectives aimed at ensuring accurate quantification and method reliability. The primary goals include extracting this compound and its metabolites from complex matrices, eliminating interfering components that may co-elute with target analytes, concentrating analytes to achieve required detection limits, and compatibility ensuring with HPLC mobile phases to prevent chromatographic issues [4] [5]. Proper sample preparation is essential for method robustness, as inadequate procedures frequently cause out-of-specification results in regulated pharmaceutical analysis [4].

Fundamental Considerations
  • Matrix Complexity: The sample matrix significantly influences preparation strategy. Drug substances and products require extraction from excipients, while biological samples need removal of proteins and endogenous compounds [5].

  • Analyte Stability: this compound and its metabolites must remain stable throughout preparation. Considerations include light sensitivity (requiring amber vials), pH conditions, and temperature control during extraction [4] [3].

  • Solubility Characteristics: this compound's solubility dictates diluent choice. While this compound has reasonable solubility in aqueous-organic mixtures, optimal extraction requires method development to identify ideal solvents [4].

  • Detection Requirements: The intended detection method (UV, MS) influences cleaning requirements. MS detection often necessitates thorough cleanup to minimize ion suppression, while UV may require less extensive preparation [5].

Sample Preparation for Drug Substances and Products

Drug Substance (this compound API) Preparation

The analysis of this compound drug substance typically employs a "dilute and shoot" approach, which involves direct dissolution of the reference standard or sample in an appropriate diluent [4]. This streamlined process is feasible due to the high purity of drug substances and absence of complex matrices.

Table 1: Sample Preparation Protocol for this compound Drug Substance

Step Procedure Critical Parameters Precautions
Weighing Accurately weigh 25-50 mg this compound reference standard or sample using five-place analytical balance (±0.1 mg) Weight range: 25-50 mg; Balance accuracy: ±0.1 mg Allow refrigerated samples to reach room temperature before opening; Use folded weighing paper or boat to facilitate transfer [4]
Transfer Quantitatively transfer to appropriate volumetric flask (typically 25-100 mL) Complete transfer; Class A volumetric flask Rinse weighing paper/boat with diluent; Double-check flask size [4]
Solubilization Add diluent (typically aqueous-organic mixture) and dissolve using sonication, shaking, or vortex mixing Sonication time: as optimized in method development (typically 5-15 min) Monitor dissolution completeness; Avoid prolonged sonication that may cause degradation; Use ice bath if needed [4]
Dilution Dilute to volume with diluent; Mix well Final concentration typically 0.1-0.5 mg/mL Ensure proper mixing; Check meniscus at calibration mark [4]
Vial Transfer Transfer 1.5 mL to 2-mL HPLC vial using disposable pipette Amber vials for light protection; Screw-capped vials with septum Filtration generally not recommended for drug substances [4]
Drug Product (Tablet/Capsule) Preparation

This compound drug products require a more elaborate "grind, extract, and filter" approach to liberate the active ingredient from excipients and formulation matrix [4]. This process ensures complete extraction and removes particulate matter that could damage HPLC systems.

Table 2: Sample Preparation Protocol for this compound Solid Dosage Forms

Step Procedure Critical Parameters Application Notes
Particle Size Reduction For tablets: Crush 10-20 units in porcelain mortar/pestle; For capsules: Open and empty contents Composite powder representative of formulation Immediate-release tablets with disintegrants may not need grinding; Content uniformity testing may require individual unit preparation [4]
Weighing Weigh amount equivalent to average tablet weight (or specified this compound content) Accuracy commensurate with target concentration Calculate based on label claim; Account for potency
Transfer Quantitatively transfer to volumetric flask Complete transfer of all particles Rinse mortar/pestle or weighing paper thoroughly with diluent [4]
Extraction Add diluent; Extract using sonication, shaking, or vortex mixing Extraction time and method as validated Optimal sonication time determined during method development; Typically 15-30 minutes [4]
Filtration Filter through 0.45 μm membrane filter (nylon or PTFE); Discard first 0.5 mL filtrate Filter compatibility; Pre-filtration discard volume Use Whatman GD-X filters for clogging resistance; For cloudy solutions, use 0.2 μm filter or centrifugation [4]
Vial Transfer Transfer filtrate to HPLC vial Amber vials if light-sensitive Document filtration details in analytical records
Diluent Selection and Optimization

The choice of diluent significantly impacts analytical accuracy and chromatographic performance. For this compound analysis, diluents typically consist of aqueous-organic mixtures optimized during method development. Common compositions include:

  • Aqueous buffers (phosphate, acetate) at pH values that enhance this compound stability and solubility
  • Organic modifiers (acetonitrile, methanol) in proportions that ensure complete dissolution
  • Additives such as triethylamine (TEA) to improve peak shape and resolution [3]

The eluotropic strength of the final diluent should be compatible with the initial mobile phase conditions to prevent peak distortions. For this compound and its metabolites, a mixture of water-acetonitrile-methanol (270:30:30, v/v/v) with phosphate buffer has demonstrated excellent chromatographic performance [2].

Sample Preparation for Biological Matrices

Plasma/Serum Sample Preparation

The analysis of this compound and its metabolites in human plasma requires sophisticated sample preparation to address matrix complexity and achieve adequate sensitivity for therapeutic drug monitoring. A validated approach combines protein precipitation with solid-phase extraction (SPE) for optimal recovery and clean-up [3].

Table 3: Sample Preparation Protocol for this compound in Human Plasma

Step Procedure Critical Parameters Validation Data
Sample Collection Collect blood in appropriate anticoagulant tubes; Centrifuge at 3000-4000 × g for 10 min Storage conditions: -20°C or lower if not analyzed immediately Avoid repeated freeze-thaw cycles; Process within validated stability period [3]
Protein Precipitation Aliquot 0.5 mL plasma; Add internal standard solution; Add precipitating solvent (acetonitrile or methanol) Solvent volume typically 1:2-1:3 (plasma:precipitant); Vortex mix thoroughly; Centrifuge at 10,000 × g for 10 min Recovery >90%; Minimal matrix effects [3]
Solid-Phase Extraction Condition SPE cartridge (C18 or mixed-mode); Load supernatant; Wash with water or mild buffer; Elute with organic solvent Cartridge conditioning: 2×1 mL methanol, 2×1 mL water; Elution solvent: acetonitrile or methanol with modifier Selective separation from interfering compounds; Concentration capability [3]
Reconstitution Evaporate eluate under nitrogen or vacuum; Reconstitute in mobile phase or compatible solvent Reconstitution volume based on sensitivity needs; Complete dissolution of dried extract Compatibility with HPLC mobile phase; No precipitation or solubility issues [3]
HPLC Analysis Inject into validated HPLC-UV system Injection volume: 10-100 μL Chromatographic runtime: ~20 minutes; Full separation of this compound, PB, PEMA, CBZ-E, trans-diol, and Lic [3]
Urine Sample Preparation

Urine analysis presents unique challenges due to high salt content, variable pH, and abundant metabolites. For this compound and its metabolites in rat urine, a validated SPE method provides effective clean-up and concentration [2].

The urine sample preparation protocol includes:

  • Sample Pretreatment: Centrifuge urine samples at 4000 × g for 10 minutes to remove particulates
  • Internal Standard Addition: Add appropriate internal standard (e.g., ketoprofen) to compensate for variability
  • Solid-Phase Extraction: Use reversed-phase C18 or mixed-mode cartridges with careful conditioning
  • Elution and Concentration: Elute with methanol or acetonitrile, evaporate to dryness, and reconstitute in mobile phase
  • HPLC Analysis: Inject onto HPLC system with UV detection at optimal wavelength

This method has demonstrated excellent recovery (>90%) for this compound and its three major metabolites (PEMA, PB, and p-HO-PB) with good precision (RSD <3%) [2].

Biological Sample Workflow

The following diagram illustrates the comprehensive workflow for preparing biological samples (plasma/serum) for this compound HPLC analysis:

BioSampleWorkflow PlasmaSample Plasma Sample (0.5 mL) ISAddition Internal Standard Addition PlasmaSample->ISAddition ProteinPrecip Protein Precipitation ISAddition->ProteinPrecip Centrifugation Centrifugation (10,000 × g, 10 min) ProteinPrecip->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPELoad Sample Loading Supernatant->SPELoad SPECondition SPE Cartridge Conditioning SPEWash Washing (Water/Buffer) SPELoad->SPEWash SPEElute Elution (Organic Solvent) SPEWash->SPEElute Evaporation Evaporation (Nitrogen Stream) SPEElute->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution HPLC HPLC-UV Analysis Reconstitution->HPLC

Diagram 1: Biological sample preparation workflow for this compound HPLC analysis, incorporating protein precipitation and solid-phase extraction steps

Method Validation Parameters

Validation of this compound HPLC Methods

HPLC methods for this compound quantification require comprehensive validation to establish suitability for intended use. Key validation parameters and typical acceptance criteria for this compound methods are summarized below [6] [7].

Table 4: Method Validation Parameters and Acceptance Criteria for this compound HPLC Assays

Validation Parameter Experimental Procedure Acceptance Criteria Reference Method Data
Specificity/Selectivity Analyze blank matrix, zero sample, spiked samples; Force degradation studies No interference at analyte retention times; Peak purity >99% Complete separation from metabolites; Resolution >2.0 between closest eluting compounds [3] [7]
Linearity & Range 5-7 concentration points from LOQ to 200% of target; Each in duplicate Correlation coefficient (r) > 0.999; Residuals < ±5% Linear range: 0.02-2.00 μg/mL for this compound in serum; r > 0.999 [8] [3]
Accuracy (Recovery) Spiked samples at 80%, 100%, 120% of target (n=3 each); Compare measured vs. added Recovery: 98-102%; RSD < 2% Recovery >90% for this compound and metabolites in plasma and urine [3] [2]
Precision Repeatability: 6 samples at 100%; Intermediate precision: Different day, analyst, instrument RSD < 2% for repeatability; Total RSD < 2% for intermediate precision RSD < 3% for all precision measures in biological samples [8] [7]
Limit of Detection (LOD) Signal-to-noise ratio (S/N) approach; Serial dilution until S/N ≈ 3:1 S/N ≥ 3; Precise retention time LOD approximately 0.005 μg/mL for this compound in optimized methods [7]
Limit of Quantification (LOQ) Signal-to-noise ratio (S/N) approach; Serial dilution until S/N ≈ 10:1; Inject 6 replicates S/N ≥ 10; RSD < 5% at LOQ LOQ approximately 0.02 μg/mL for this compound in biological matrices [8] [3]
Robustness Deliberate variations in flow rate (±10%), mobile phase pH (±0.2), column temperature (±2°C), organic比例 (±2%) RSD of results < 2%; Consistent retention times Method robust to minor variations; System suitability criteria met under all conditions [7]
Solution Stability Analyze samples at room temperature over 24h; Compare with freshly prepared RSD < 2% over specified period; No significant degradation Demonstrated stability for at least 16 hours at room temperature [7]
Mobile Phase and Chromatographic Conditions

Optimal separation of this compound and its metabolites requires careful mobile phase optimization. A validated isocratic reversed-phase HPLC-UV method for simultaneous determination of this compound and other antiepileptic drugs employs the following conditions [3]:

  • Mobile Phase: Phosphate buffer (pH ~4.0)-acetonitrile-methanol in optimized ratios
  • Column: Reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Flow Rate: 1.0-1.5 mL/min
  • Temperature: 40°C
  • Detection: UV at appropriate wavelength (200-220 nm for multi-analyte methods)
  • Injection Volume: 10-50 μL
  • Run Time: 20-30 minutes for complete separation of analytes and metabolites

The addition of triethylamine (TEA) to the mobile phase has been shown to improve peak shape and resolution for this compound and related compounds by saturating free silanol groups on the stationary phase surface [3].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Incomplete Extraction: Low recovery values may indicate incomplete extraction. Solutions include increasing extraction time, optimizing diluent composition, using alternative extraction techniques (sonication vs. shaking), or incorporating multiple extraction steps [4].

  • Matrix Effects: Ion suppression in LC-MS or interfering peaks in UV detection require enhanced sample clean-up. Solutions include improved SPE protocols, alternative extraction methods, or chromatographic condition adjustments [5].

  • Poor Chromatographic Performance: Peak tailing or broadening may result from silanol interactions. Remedies include mobile phase pH optimization, addition of amines like TEA, or using specially end-capped columns [3].

  • Instability of Prepared Samples: this compound degradation in solution may require specific handling such as amber vials, temperature control, or pH adjustment [4].

Regulatory and Safety Considerations
  • Good Laboratory Practices: Document all sample preparation procedures thoroughly, including any deviations from validated methods [4] [6].

  • Quality Control: Include system suitability tests, quality control samples, and reference standards in each analytical batch [6] [7].

  • Safety Precautions: this compound is considered a Category 3 SafeBridge compound, requiring appropriate safety measures during handling, including use of ventilated balance enclosures and proper personal protective equipment [4].

Conclusion

These application notes provide comprehensive protocols for this compound sample preparation across various matrices, from drug substances to complex biological samples. The detailed methodologies and validation parameters presented support reliable HPLC analysis of this compound and its metabolites, ensuring accurate quantification for pharmaceutical quality control and therapeutic drug monitoring applications. The approaches described emphasize robust methodology, regulatory compliance, and practical implementation for laboratory scientists engaged in this compound analysis.

References

Comprehensive Application Notes and Protocols: Methodologies for Studying Primidone Drug Interactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Primidone and Drug Interaction Mechanisms

This compound is an aromatic anticonvulsant medication with a complex metabolic profile that creates significant potential for clinically relevant drug-drug interactions (DDIs). As a structural analog of phenobarbital, this compound exhibits a dual metabolic pathway that involves both hepatic cytochrome P450-mediated oxidation and renal excretion of unchanged drug and metabolites. Approximately 15-25% of an administered this compound dose is metabolized to phenobarbital, a known strong inducer of CYP3A4 and other enzymatic pathways, while the remaining drug is either excreted unchanged (64%) or metabolized to phenylethylmalonamide (PEMA). This complex metabolism creates multiple mechanisms through which this compound can interact with concomitant medications, including enzyme induction, competitive inhibition, and protein binding displacement. Understanding these mechanisms is crucial for researchers designing DDI studies, as the interaction potential extends beyond this compound itself to include its active metabolites. [1] [2] [3]

The clinical significance of this compound DDIs is substantial, as illustrated by a case report documenting the management challenge when this compound was co-administered with apixaban, a direct oral anticoagulant and CYP3A4 substrate. This interaction resulted in decreased exposure to apixaban, potentially compromising its anticoagulant effect. The package insert for apixaban recommends avoiding concomitant use with strong P-gp and CYP3A4 inducers, highlighting the clinical importance of these interactions. However, limited evidence exists to guide management when this compound (a moderate to strong CYP3A4 inducer) is combined with sensitive substrates, creating a knowledge gap that requires sophisticated study methodologies to address. Furthermore, emerging research suggests this compound may have novel mechanisms of action, including inhibition of RIPK1-driven cell death and inflammation, potentially opening new avenues for therapeutic application and interaction studies. [1] [4]

Table 1: Key Characteristics of this compound Relevant to Drug Interaction Studies

Characteristic Description Research Implications
Metabolism Hepatic oxidation to phenobarbital (15-25%) and PEMA; 64% excreted unchanged renally Requires monitoring of both parent drug and metabolites in interaction studies
Enzyme Induction Phenobarbital metabolite is strong inducer of CYP3A4, UGT, and P-glycoprotein Important perpetrator potential for drugs metabolized by these pathways
Protein Binding Approximately 35% protein bound Potential for protein binding displacement interactions
Half-Life This compound: 10-15 hours; PEMA: 24-48 hours; Phenobarbital: 50-120 hours Requires appropriate sampling duration in DDI studies
Therapeutic Range Serum concentrations of 5-12 μg/mL for this compound Provides reference for clinically relevant concentrations in study designs

Methodologies for Drug Interaction Studies

In Vitro and Preclinical Approaches

In vitro systems provide the foundation for identifying potential DDIs during early drug development while mechanistic modeling helps extrapolate these findings to clinical relevance. For enzyme induction assessment, primary human hepatocytes represent the gold standard system, allowing evaluation of this compound and its metabolites on cytochrome P450 expression and activity. The freshly isolated or cryopreserved hepatocytes are treated with this compound across a range of clinically relevant concentrations (typically 0.1-100 μM) for 48-72 hours, followed by measurement of CYP3A4 mRNA expression and catalytic activity using specific probe substrates. For transporter-mediated interactions, transfected cell systems (e.g., MDCK, HEK293) overexpressing human P-glycoprotein or other transporters enable assessment of this compound as either a substrate or inhibitor of these efflux proteins. These systems allow calculation of parameters such as the efflux ratio and inhibition constants that help predict in vivo interaction potential. [5]

Recent technological advances have enhanced the sophistication of in vitro DDI prediction. Machine learning-based quantitative prediction of drug interactions represents a cutting-edge approach that leverages large databases of known DDIs to forecast interaction magnitude. One such model, the PK-DDIP model, was trained on 3,627 pharmacokinetic DDI data points extracted from FDA drug labels and achieved prediction of AUC fold-change within ±0.5959 RMSE, with 75.77% of predictions falling within the 0.8-1.25-fold acceptance range. This model utilizes chemical, biological, and pharmacological features of both victim and perpetrator drugs to quantitatively predict interaction magnitude, potentially reducing the need for extensive clinical DDI studies. Additionally, mechanistic static models and physiologically based pharmacokinetic (PBPK) modeling incorporate in vitro inhibition/induction parameters alongside physiological and drug-specific data to simulate and predict DDIs, providing valuable tools for study design and risk assessment. [5]

Clinical Study Methodologies

Clinical DDI studies represent the definitive assessment of interaction potential and typically employ standardized designs accepted by regulatory agencies. The single-sequence crossover design is commonly utilized for evaluating enzyme induction potential, where the victim drug pharmacokinetics are characterized before and after induction by this compound. For comprehensive assessment, study designs should incorporate appropriate priming and washout periods that account for this compound's complex pharmacokinetics, particularly the extended half-life of its phenobarbital metabolite. A typical clinical induction study would involve administration of the victim drug alone (Day 1), followed by a this compound priming period (e.g., 14-28 days) to achieve steady-state enzyme induction, with subsequent re-administration of the victim drug (Day 28) and comparison of key PK parameters. The sample size considerations for such studies typically require 12-24 healthy volunteers to achieve adequate power for detecting clinically significant changes in AUC and Cmax. [1]

Pharmacokinetic sampling strategies must account for the complex metabolic profile of this compound, with serial blood sampling over appropriate intervals to characterize both parent drug and metabolites. For this compound DDI studies, sampling duration should extend to at least 48-72 hours post-dose to adequately capture the terminal elimination phase of this compound, PEMA, and phenobarbital. The key pharmacokinetic parameters calculated include AUC0-∞, Cmax, Tmax, and t1/2 for all three analytes, with primary comparison of the victim drug parameters in the presence and absence of this compound. Additionally, urine collection over specified intervals (e.g., 0-24, 24-48 hours) allows assessment of renal clearance and metabolite formation. For drugs with narrow therapeutic indices or those known to be sensitive CYP3A4 substrates, a safety monitoring plan should be implemented, including frequent assessment of vital signs, laboratory parameters, and adverse events, particularly during the induction phase when victim drug exposure may be substantially reduced. [1] [2] [3]

Table 2: Experimental Systems for this compound Drug Interaction Assessment

System Type Key Components Measured Endpoints Advantages/Limitations
Primary Human Hepatocytes Cryopreserved hepatocytes, induction media, probe substrates CYP mRNA expression, enzyme activity (e.g., midazolam hydroxylation) Gold standard for induction; limited by donor availability and variability
Transfected Cell Systems MDCK/HEK cells overexpressing human transporters Transcellular transport, inhibition constants (IC50, Ki) Specific for transporter interactions; may overexpress compared to physiological levels
Clinical Study Design Healthy volunteers or patients, victim drug, this compound AUC ratio, Cmax ratio, metabolite profiles Clinically relevant; resource-intensive and may miss rare interactions
Machine Learning Models Chemical descriptors, PK parameters, known DDI database Predicted AUC fold-change, interaction probability High-throughput prediction; limited by training data quality and scope

Data Analysis and Interpretation Techniques

Quantitative Analysis Methods

Regression analysis forms the foundation for quantifying drug interaction magnitude, with several approaches available that offer different advantages. The linear regression model with constraints represents the traditional approach implemented in software packages like CompuSyn, but recent comparisons demonstrate that this method may underestimate the combination index (CI) and provide poorer fit for experimental data compared to unconstrained approaches. In contrast, non-linear regression without constraints, as implemented in GraphPad Prism, offers more precise quantitative determination of combined drug effects, better accommodating the complex relationships inherent in interaction data. When evaluating this compound interactions, researchers should employ model selection criteria such as Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC) to identify the most appropriate regression approach for their specific dataset, as the optimal model may vary depending on the concentration ranges studied and the mechanism of interaction. [6] [7]

The universal surface response method provides a comprehensive framework for analyzing interaction data across multiple effect levels and concentration ratios. This approach, described by Greco et al., utilizes a single function (Equation 1) that defaults to Loewe additivity when the synergism-antagonism parameter (α) equals zero:

1 = CA,E/IC50,A/(E/Emax-E)^1/nA + CB,E/IC50,B/(E/Emax-E)^1/nB + α(CA,ECB,E/IC50,AIC50,B)/(E/Emax-E)^1/(2nA)+1/(2nB)

Where CA,E and CB,E represent the concentrations of drugs A and B in combination that produce effect E, IC50,A and IC50,B are the half-maximal inhibitory concentrations for each drug alone, Emax is the maximal effect, nA and nB are the Hill coefficients, and α is the interaction parameter. A positive fitted value of α indicates synergistic interaction, while a negative value indicates antagonism. This method simultaneously fits all combination data to a single function, facilitating comparison of larger arrays of combinations and providing a statistical estimate of differentiation between synergy, additivity, and antagonism. [6]

Interaction Classification and Clinical Relevance Assessment

Combination index (CI) analysis provides a quantitative measure of the extent of drug interaction at a given effect level, calculated according to the equation:

CI = CA,x/ICx,A + CB,x/ICx,B

Where CA,x and CB,x represent the concentrations of drugs A and B in combination that produce x% effect, and ICx,A and ICx,B are the concentrations of each drug alone that produce the same effect. A CI of less than 1 indicates synergy, equal to 1 indicates additivity, and greater than 1 indicates antagonism. This method readily provides quantitative estimation of the extent of synergy or antagonism across the entire effect range, allowing generation of CI curves that visualize how the interaction changes with effect level. For this compound interaction studies, this approach can be particularly valuable when evaluating combinations of this compound with other antiepileptic drugs, where both efficacy and toxicity interactions must be carefully characterized. [6]

Isobologram analysis offers a complementary graphical approach for evaluating the nature of drug interactions at specific effect levels. In this method, the concentrations of this compound and the interacting drug required to produce a defined effect (e.g., IC50) when used as single agents are plotted on the x and y axes of a two-coordinate plot, forming the line of additivity. The concentrations of the two drugs in combination that provide the same effect are then placed in the same plot, with points falling below, on, or above the line indicating synergy, additivity, or antagonism, respectively. This method provides visual representation of the interaction and identifies the concentration ratios where maximal synergy occurs, guiding dosage regimen design for combination therapy. When applied to this compound, isobologram analysis can help optimize dosing when used in polytherapy for epilepsy or essential tremor, identifying ratios that maximize efficacy while minimizing adverse effects. [6]

Table 3: Analytical Techniques for Drug Interaction Data

Method Key Parameters Interpretation Guidelines Appropriate Applications
Combination Index CI value at specified effect levels CI <1: synergy; CI=1: additivity; CI>1: antagonism Quantitative comparison across multiple effect levels
Isobologram Position relative to additivity line Below line: synergy; On line: additivity; Above: antagonism Visual representation at specific effect levels; ratio optimization
Universal Surface Response α (interaction parameter) α >0: synergy; α=0: additivity; α<0: antagonism Comprehensive analysis across all concentrations and effects
Curve Shift Direction and magnitude of curve shift Leftward: synergy; Rightward: antagonism Visual evaluation of curve parallelism and goodness of fit

Experimental Protocols

Protocol for In Vitro Enzyme Phenotyping

Objective: To identify the specific cytochrome P450 enzymes responsible for this compound metabolism and evaluate the inhibition potential of this compound and its metabolites against major CYP enzymes.

Materials and Reagents:

  • Pooled human liver microsomes (0.5-1.0 mg/mL protein concentration)
  • Selective CYP enzyme inhibitors (furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4, etc.)
  • NADPH-regenerating system
  • LC-MS/MS system for this compound, PEMA, and phenobarbital quantification
  • Substrate concentrations spanning expected clinical range (0.1-100 μM)

Procedure:

  • Prepare incubation mixtures containing pooled human liver microsomes, selective CYP inhibitors (at concentrations that provide >90% inhibition of specific enzymes), and this compound across the concentration range.
  • Initiate reactions by adding NADPH-regenerating system and incubate at 37°C for predetermined time intervals (typically 0-60 minutes).
  • Terminate reactions with ice-cold acetonitrile containing internal standard.
  • Analyze samples using validated LC-MS/MS methods to quantify this compound depletion and metabolite formation.
  • Calculate reaction velocities and kinetic parameters (Km, Vmax) for this compound metabolism in the presence and absence of specific inhibitors.
  • The CYP enzyme contributing to metabolism is identified when its specific inhibitor causes significant reduction (>80%) in metabolite formation rate.

Data Analysis: The relative contribution of each CYP enzyme to this compound metabolism is calculated using the relative activity factor approach, incorporating enzyme abundance in human liver microsomes and recombinant CYP systems. Inhibition constants (Ki) for this compound and its metabolites against major CYP enzymes are determined using appropriate probe substrates and varying concentrations of this compound/phenobarbital. This comprehensive characterization enables prediction of this compound's potential to perpetrate pharmacokinetic drug interactions. [2] [5]

Protocol for Clinical Drug-Drug Interaction Study

Objective: To evaluate the effect of multiple-dose this compound administration on the pharmacokinetics of a sensitive CYP3A4 substrate in healthy volunteers.

Study Design: Single-sequence, two-period crossover study in healthy adult volunteers (n=16-24).

Inclusion Criteria:

  • Healthy males and females aged 18-55 years
  • Body mass index 18-30 kg/m²
  • Normal laboratory parameters and ECG
  • Negative screen for drugs of abuse

Exclusion Criteria:

  • History of seizure disorder or sensitivity to barbiturates
  • Use of any medication known to affect CYP enzyme activity within 30 days
  • Pregnancy or lactation
  • Contraindications to this compound or victim drug

Procedure: Period 1 (Day 1): Administer single dose of victim drug (e.g., midazolam) after overnight fast. Collect serial blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Washout (Days 2-7): No study medications. This compound Induction (Days 8-35): Initiate this compound dosing at 125 mg once daily at bedtime for 3 days, increase to 125 mg twice daily for 3 days, then 125 mg three times daily for 3 days, and finally 250 mg three times daily until Day 35. Period 2 (Day 29): Administer single dose of victim drug with morning this compound dose after overnight fast. Collect serial blood samples using identical schedule to Period 1. Continue this compound maintenance dosing throughout sampling period.

Analytical Methods:

  • Validate LC-MS/MS methods for simultaneous quantification of victim drug, this compound, PEMA, and phenobarbital
  • Determine plasma concentrations using validated methods with appropriate quality controls
  • Calculate PK parameters (AUC0-∞, AUC0-t, Cmax, Tmax, t1/2) for victim drug in both periods
  • Perform statistical comparison of log-transformed AUC and Cmax ratios with 90% confidence intervals

Statistical Analysis: Use linear mixed effects model to compare PK parameters between treatments. The interaction is considered clinically significant if the 90% CI for the geometric mean ratio (this compound + victim drug/victim drug alone) falls outside the 0.80-1.25 range for AUC and Cmax. [1] [2] [3]

Advanced and Emerging Approaches

Machine Learning and Artificial Intelligence

Machine learning approaches represent a paradigm shift in DDI prediction, moving beyond traditional in vitro-in vivo extrapolation methods. The PK-DDI prediction model described in the literature utilizes a carefully curated database of 3,627 pharmacokinetic DDIs extracted from FDA drug labels through systematic review of 38,711 labels. This model employs chemical, biological, and pharmacological features of drugs to quantitatively predict the fold-change in AUC when drugs are co-administered. The model architecture incorporates molecular descriptors, target affinity profiles, pathway associations, and physicochemical properties to generate predictions with RMSE of 0.5959 for AUC fold-change. External validation using newly updated FDA labels demonstrated good predictive performance, with the model correctly identifying both the direction and magnitude of interactions in the majority of cases. For this compound specifically, such models can help prioritize which interaction studies are most critical to conduct during drug development. [5]

The implementation of machine learning models for this compound DDI prediction requires careful feature selection and model training. Key features for accurate prediction include this compound's known enzyme induction profile (particularly CYP3A4 and UGT induction via its phenobarbital metabolite), its inhibition constants for various enzymes and transporters, and its physicochemical properties that influence distribution and protein binding. Training datasets should include known interactions with this compound and structural analogs to improve prediction accuracy. For researchers applying these methods, the model output provides quantitative predictions of AUC changes that can inform study design decisions, such as appropriate victim drug concentrations for in vitro studies or sampling schedules for clinical trials. Additionally, these models can identify structural alerts that suggest high interaction potential, guiding medicinal chemistry efforts to develop this compound analogs with reduced DDI potential. [5]

Novel Mechanisms and Therapeutic Implications

Emerging research has revealed that this compound possesses novel mechanisms of action beyond its established anticonvulsant effects, opening new avenues for therapeutic application and necessitating expanded DDI assessment approaches. Recent studies demonstrate that this compound functions as a potent inhibitor of RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1), a key mediator of regulated cell death and inflammation. This activity was identified through screening of FDA-approved drugs for ability to prevent RIPK1-mediated cell death, with this compound showing efficacy in both in vitro models and a murine model of TNFα-induced shock. This newly identified mechanism suggests this compound may have potential applications in conditions characterized by hyperinflammation, including systemic inflammatory response syndrome, organ ischemia-reperfusion injury, and potentially COVID-19-related hyperinflammation. [4]

The implications of this compound's RIPK1 inhibition for drug interaction studies are substantial, requiring expansion of traditional metabolic interaction assessment to include pharmacodynamic interaction evaluation. When studying this compound in combination with other anti-inflammatory agents or drugs affecting cell death pathways, researchers should incorporate appropriate biomarkers of RIPK1 activity, such as phosphorylation of RIPK1 at S166 and downstream necroptosis markers. Additionally, studies should evaluate potential interactions at the pathway level, as combinations of this compound with other modulators of cell death pathways may produce unexpected synergistic or antagonistic effects. For clinical studies in inflammatory conditions, tissue-specific interactions must be considered, as the local concentration of this compound and its metabolites in target tissues may differ from plasma concentrations, potentially altering both efficacy and interaction magnitude. These advanced considerations highlight the evolving complexity of this compound DDI assessment as new therapeutic applications emerge. [4]

Visualization of Experimental Workflows and Pathways

This compound Metabolic Pathway and Interaction Mechanisms

The following diagram illustrates this compound's metabolic fate and key interaction mechanisms, highlighting the complex relationship between parent drug, active metabolites, and their effects on drug-metabolizing enzymes and transporters:

primidone_metabolism This compound This compound PEMA PEMA This compound->PEMA Hepatic Metabolism (15-25%) Phenobarbital Phenobarbital This compound->Phenobarbital Hepatic CYP-Mediated Oxidation Renal Excretion\n(64% unchanged) Renal Excretion (64% unchanged) This compound->Renal Excretion\n(64% unchanged) RIPK1 Inhibition RIPK1 Inhibition This compound->RIPK1 Inhibition Novel Mechanism CYP3A4 Induction CYP3A4 Induction Phenobarbital->CYP3A4 Induction UGT Induction UGT Induction Phenobarbital->UGT Induction P-gp Induction P-gp Induction Phenobarbital->P-gp Induction Reduced Exposure of\nCYP3A4 Substrates Reduced Exposure of CYP3A4 Substrates CYP3A4 Induction->Reduced Exposure of\nCYP3A4 Substrates Altered Distribution of\nP-gp Substrates Altered Distribution of P-gp Substrates P-gp Induction->Altered Distribution of\nP-gp Substrates Anti-inflammatory Effects Anti-inflammatory Effects RIPK1 Inhibition->Anti-inflammatory Effects

Comprehensive DDI Study Workflow

This workflow outlines the systematic approach to studying this compound drug interactions, from initial in vitro screening through clinical assessment and regulatory submission:

ddi_workflow InVitro InVitro Enzyme Inhibition\nStudies Enzyme Inhibition Studies InVitro->Enzyme Inhibition\nStudies Enzyme Induction\nAssessment Enzyme Induction Assessment InVitro->Enzyme Induction\nAssessment Transporter\nStudies Transporter Studies InVitro->Transporter\nStudies Mechanistic Mechanistic Static Model\nPrediction Static Model Prediction Mechanistic->Static Model\nPrediction PBPK Modeling PBPK Modeling Mechanistic->PBPK Modeling Machine Learning\nPrediction Machine Learning Prediction Mechanistic->Machine Learning\nPrediction Clinical Clinical Study Design\n& Protocol Study Design & Protocol Clinical->Study Design\n& Protocol PK Sampling\n& Analysis PK Sampling & Analysis Clinical->PK Sampling\n& Analysis Safety\nMonitoring Safety Monitoring Clinical->Safety\nMonitoring Analysis Analysis Interaction\nMagnitude Assessment Interaction Magnitude Assessment Analysis->Interaction\nMagnitude Assessment Clinical Relevance\nDetermination Clinical Relevance Determination Analysis->Clinical Relevance\nDetermination Dosing\nRecommendations Dosing Recommendations Analysis->Dosing\nRecommendations Regulatory Regulatory Product Labeling Product Labeling Regulatory->Product Labeling Risk Management Risk Management Regulatory->Risk Management Post-Marketing\nStudies Post-Marketing Studies Regulatory->Post-Marketing\nStudies Enzyme Inhibition\nStudies->Mechanistic Enzyme Induction\nAssessment->Mechanistic Transporter\nStudies->Mechanistic Static Model\nPrediction->Clinical PBPK Modeling->Clinical Machine Learning\nPrediction->Clinical Study Design\n& Protocol->Analysis PK Sampling\n& Analysis->Analysis Safety\nMonitoring->Analysis Interaction\nMagnitude Assessment->Regulatory Clinical Relevance\nDetermination->Regulatory Dosing\nRecommendations->Regulatory

References

primidone long-term treatment monitoring guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Key Applications

Primidone is a first-generation barbiturate anticonvulsant approved for treating grand mal, psychomotor, and focal epileptic seizures, as well as essential tremor [1] [2]. Recent drug repurposing research has revealed that this compound is a potent inhibitor of RIPK1 kinase activity, positioning it as a promising therapeutic candidate for a range of chronic inflammatory and neurodegenerative diseases, such as psoriasis, amyotrophic lateral sclerosis (ALS), and COVID-19-associated hyperinflammation [3] [4].

The diagram below outlines the core molecular mechanism of this compound as a RIPK1 inhibitor and its downstream effects on cell death and inflammation pathways.

G This compound This compound RIPK1 RIPK1 This compound->RIPK1 Inhibits CellDeath Apoptosis & Necroptosis RIPK1->CellDeath Inflammation NF-κB & Cytokine Release RIPK1->Inflammation MyelinSheath Myelin Sheath Destruction CellDeath->MyelinSheath NeuroInflammation Neuroinflammation Inflammation->NeuroInflammation TherapeuticEffect Therapeutic Effect MyelinSheath->TherapeuticEffect Prevents NeuroInflammation->TherapeuticEffect Reduces

Therapeutic Drug Monitoring & Clinical Protocols

For both established and emerging uses, careful monitoring of this compound and its metabolites is crucial for evaluating efficacy and ensuring patient safety.

Quantitative Monitoring Parameters

The table below summarizes the key pharmacokinetic and therapeutic parameters that should be monitored during this compound treatment [1] [2].

Parameter Typical Values / Therapeutic Range Clinical & Research Significance
Therapeutic Range (this compound) 5–12 µg/mL [1] Monitor for dose adjustment & efficacy.
Therapeutic Range (Phenobarbital) 23–55 µg/mL [1] Active metabolite; primary contributor to sedative effects & toxicity.
Peak Plasma Time (Tmax) 0.5–7 hours [2] Informs timing for blood sampling.
Elimination Half-Life 7–22 hours (Adults); 5–11 hours (Children) [2] Critical for determining dosing frequency.
Protein Binding 10.78–13.70% [2] Indicates high free fraction of drug; potential for interactions.
Volume of Distribution 0.5–0.8 L/kg [2] Suggests distribution in total body water.
Route of Elimination 72.9–80.6% recovered in urine [2] Requires dose adjustment in renal impairment.
Dosing & Administration Protocols
Population / Indication Dosing Protocol Monitoring & Notes

| Adult Seizures | Start: 100–125 mg at bedtime for 3 days, then increase gradually. Maintenance: 250 mg 3–4 times daily. Max 2 g/day [1]. | Titrate slowly to minimize acute adverse effects. Monitor serum levels. | | Essential Tremor | Start: 12.5–25 mg at bedtime. Maintenance: Increase by 12.5–25 mg weekly. Max 750 mg/day [1]. | Low initial dose is critical to avoid acute toxic reaction (nausea, ataxia). | | Emerging (e.g., ALS) | 62.5 mg daily has been used in clinical biomarker studies [4]. | Monitor serum RIPK1 and IL-8 levels as potential biomarkers of target engagement. | | Renal Impairment | CrCl 10-50: Administer every 12–24 hours. CrCl <10: Administer every 24 hours [1]. | Adjust dose based on response and serum levels. | | Pediatric Patients | Start: 10–25 mg/kg/day at bedtime, then titrate upward over several days [1]. | Children may have a shorter half-life; requires careful monitoring. |

Experimental Protocols for Research

For researchers investigating the novel RIPK1-inhibitory effects of this compound, the following protocols from recent studies can serve as a foundation.

Protocol 1: In Vivo Efficacy in SOD1G93A ALS Mouse Model

This protocol assesses the impact of this compound on disease onset and progression in a validated ALS model [4].

  • Animal Model: SOD1G93A transgenic mice.
  • Dosing Regimen: this compound is administered orally at 25 mg/kg/day. Treatment begins at 10 weeks of age and continues until the end-stage.
  • Key Outcome Measures:
    • Behavioral: Symptom onset, motor performance (e.g., rotarod test), and body weight are monitored regularly.
    • Histopathological: At endpoint, spinal cord tissues are analyzed for:
      • G-ratio: To assess myelin sheath compaction around motor neuron axons.
      • Immunostaining: Using an anti-p-S166 RIPK1 antibody to quantify cells with activated RIPK1.
  • Expected Results: this compound treatment should delay symptom onset, improve motor performance, reduce body weight loss, restore myelin sheath density, and decrease the number of cells with activated RIPK1 in the spinal cord.
Protocol 2: Clinical Biomarker Study in ALS Patients

This protocol evaluates target engagement and biomarker modulation in human patients [4].

  • Patient Population: Adults (30-73 years) with ALS, including both bulbar-onset (B-ALS) and limb-onset (L-ALS).
  • Dosing: this compound at 62.5 mg per day (a fraction of the standard antiepileptic dose).
  • Study Design: Open-label, 24-week follow-up.
  • Primary Biomarkers (Serum): Measured at baseline and during follow-up using ELISA.
    • RIPK1: As a direct measure of target pathway engagement.
    • IL-8: As a marker of associated inflammatory response.
  • Clinical Correlation: Serum RIPK1 levels are correlated with the severity of bulbar symptoms.
  • Safety Monitoring: Record short-term side effects like dizziness and sleepiness, especially during the first 3 days.

The workflow for planning and executing these experimental studies is summarized below.

G InVivo In Vivo Animal Study P1 SOD1G93A ALS Mice InVivo->P1 ClinicalTrial Clinical Biomarker Study P4 ALS Patient Cohort ClinicalTrial->P4 P2 Oral this compound 25 mg/kg/day P1->P2 P3 Assess: Onset, Motor Performance, Myelin Pathology, p-RIPK1 P2->P3 P5 Oral this compound 62.5 mg/day P4->P5 P6 Monitor: Serum RIPK1/IL-8, Tremor Severity, Safety P5->P6

Monitoring for Adverse Effects & Safety

Long-term use of this compound requires vigilant safety monitoring. The most common adverse effects are sedation and drowsiness [1]. Other notable reactions include:

  • Neurological: Ataxia, dizziness, vertigo, and nystagmus, particularly at treatment initiation [1].
  • Hematological: Megaloblastic anemia is a known risk; periodic blood counts are advisable [1].
  • Other Systemic Effects: Rare cases of agranulocytosis, thrombocytopenia, respiratory depression, and connective tissue disorders have been reported [1].
  • Bone Health: Long-term barbiturate use is associated with decreased bone mineral density. Monitoring bone density and ensuring adequate vitamin D and calcium intake is recommended [1].
  • Special Populations:
    • Pregnancy (FDA Category D): Weigh risk vs. benefit due to teratogenicity risk and neonatal vitamin K deficiency [1].
    • Breastfeeding: this compound is excreted in breast milk, posing a risk of CNS depression in the infant [1].

Conclusion

This compound presents a compelling case for drug repurposing. While its established role in managing seizures and essential tremor requires rigorous therapeutic drug monitoring of parent and metabolite levels, its newly discovered mechanism as a RIPK1 inhibitor opens avenues for treating neurodegenerative and inflammatory diseases. The provided protocols and monitoring guidelines offer a framework for researchers and clinicians to safely and systematically evaluate the efficacy and mechanisms of this compound in both traditional and novel therapeutic contexts.

References

primidone essential tremor clinical trial design

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application and Evidence Base

Primidone is a first-generation anticonvulsant approved for seizures and used off-label as a first-line treatment for essential tremor [1] [2]. Its efficacy is well-documented, but a key challenge in clinical practice and trial design is its side effect profile.

The table below summarizes the core quantitative data from key historical clinical studies on this compound for essential tremor:

Study Reference Design Number of Patients Key Efficacy Findings Key Tolerability Findings
Gironell et al. (1985) [3] Double-blind, placebo-controlled 22 Significantly superior to placebo in reducing hand tremor magnitude; efficacy comparable to propranolol. Acute toxic reaction to initial 62.5 mg dose in 6/22 patients.
Connor (2002) [4] Randomized, double-blind, double-dummy 40 Equal therapeutic benefit between low-dose suspension and tablet initiation groups. No significant difference in dropout rates; 4 (suspension) vs. 2 (tablet) dropped out due to side effects.

Recommended Clinical Trial Protocol

This protocol integrates current clinical knowledge to optimize patient tolerability and assess efficacy.

Study Population
  • Inclusion Criteria: Adults (18-80 years) with a diagnosis of essential tremor confirmed by neurologist, with moderate to severe tremor impacting activities of daily living.
  • Exclusion Criteria: Known hypersensitivity to this compound or barbiturates; significant hepatic or renal impairment; history of drug abuse; current use of other central nervous system depressants; pregnancy or breastfeeding.
Investigational Product
  • Formulation: Oral tablets (50 mg and 250 mg strengths) [1].
  • Dosage and Titration: A slow titration schedule is critical to minimize initial adverse events and improve retention [1] [4] [3].
    • Weeks 1-2: 25 mg once at bedtime.
    • Weeks 3-4: 25 mg twice daily.
    • Week 5: 50 mg at bedtime.
    • Weeks 6+: Increase by 50 mg per week, divided into two daily doses, until optimal tremor control is achieved or a maximum dose of 250 mg three times daily (750 mg/day) is reached [1].
  • Placebo: Matching placebo tablets for the control arm.
Endpoint Assessment Schedule
  • Screening (Week -2): Informed consent, medical history, physical/neurological exam, clinical lab tests (including LFTs and creatinine).
  • Baseline (Day 0): Tremor assessments, quality of life questionnaires, randomization.
  • Titration Phase (Weeks 1-10): Bi-weekly clinic visits for safety monitoring, tremor assessment, and dose adjustment.
  • Maintenance Phase (Weeks 11-22): Monthly clinic visits.
  • Study End (Week 24): Final efficacy and safety assessments.
Efficacy Endpoints
  • Primary Endpoint: Change from baseline to Week 24 in the The Essential Tremor Rating Assessment Scale (TETRAS) performance subscale for upper limb tremor.
  • Secondary Endpoints:
    • Patient-reported outcome: Change in Quality of Life in Essential Tremor (QUEST) questionnaire score.
    • Objective measure: Percentage change in tremor amplitude from baseline, measured by accelerometry [5].
    • Clinical Global Impression of Improvement (CGI-I) at Week 24.
Safety and Monitoring
  • Adverse Events (AEs): Record all AEs, with special attention to sedation, dizziness, ataxia, nausea, and fatigue during the initial titration phase [1].
  • Serious Adverse Events (SAEs): Report immediately according to regulatory standards.
  • Clinical Labs: Monitor liver enzymes and complete blood count at screening and Week 24 to watch for rare events of hepatotoxicity or blood dyscrasias.

Proposed Mechanistic Investigations

Incorporating exploratory biomarker assessments can provide valuable insights into this compound's mechanism of action and predictors of response.

Pharmacodynamic Biomarkers

Emerging research suggests this compound modulates cortical excitability and GABAergic pathways. The following diagram illustrates its proposed mechanism of action and how to test it:

G This compound This compound MOA Proposed Mechanisms of Action This compound->MOA GABA_A Potentiates GABA-A Receptor Function MOA->GABA_A Na_Channels Blocks Voltage-Gated Sodium Channels MOA->Na_Channels EEG Electroencephalography (EEG) Measure oscillatory activity TMS Transcranial Magnetic Stimulation (TMS) CSP ↑ Cortical Silent Period (CSP) TMS->CSP LICI ↑ Long-Interval Intracortical Inhibition (LICI) TMS->LICI SAI ↑ Short-Afferent Inhibition (SAI) TMS->SAI GABA_A->TMS Measured via Na_Channels->EEG Measured via

Experimental Protocol for TMS [5]:

  • Equipment: A TMS system with a figure-of-eight coil.
  • Procedure: Apply single-pulse and paired-pulse TMS protocols over the primary motor cortex representation of the hand.
  • Key Metrics:
    • Cortical Silent Period (CSP): Duration of electromyographic silence in a tonically active muscle following a TMS pulse. This compound is expected to prolong the CSP.
    • Long-Interval Intracortical Inhibition (LICI): Assessed with a paired-pulse paradigm (100 ms interstimulus interval). This compound is expected to increase LICI.
    • Short-Afferent Inhibition (SAI): this compound is expected to enhance SAI.
Predictor of Response: Eyeblink Classical Conditioning (EBCC)
  • Rationale: Better performance on EBCC, a cerebellar-dependent learning task, at baseline has been shown to predict a better response to this compound [5].
  • Protocol: In a controlled setting, pair an auditory tone (conditioned stimulus) with a subsequent air puff to the cornea (unconditioned stimulus). Record the percentage of trials in which the patient blinks in response to the tone before the air puff, across a set number of paired trials.

Discussion and Future Directions

While this compound is a well-established therapy, modern trials can be enhanced by several strategic approaches. Using a slow, forced titration schedule is paramount, as evidence suggests that even very low starting doses (25 mg) may not fully prevent initial intolerance, but they remain the best strategy for acclimatization [4] [3]. Furthermore, exploring combination therapies, particularly with propranolol, is a promising area, as the two drugs have distinct and potentially complementary mechanisms of action [5] [6].

Future research should also focus on pharmacogenomics to identify genetic markers associated with both positive response and adverse effects, paving the way for personalized treatment in essential tremor.

References

Understanding & Managing Acute Primidone Intolerance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the clinical presentation and underlying mechanisms of the acute toxic reaction to primidone.

Aspect Description
Clinical Presentation Symptoms include nausea, vomiting, malaise, sedation, dizziness, ataxia, and confusion [1] [2] [3].
Onset Often occurs at treatment initiation or after a single dose, even at low levels [4] [3].
Proposed Mechanism Reaction is likely due to the parent compound, this compound, not its metabolites (PEMA, phenobarbital) [4] [3]. Underlying GABAergic abnormalities in certain conditions may increase susceptibility [3].

Evidence-Based Management Protocols

The following strategies, derived from clinical studies, can help prevent or mitigate acute intolerance.

Strategy Protocol Details Rationale & Evidence
Low-Dose Initiation Start with 12.5 mg to 25 mg orally at bedtime [1] [4]. Increase by 12.5-25 mg increments daily or weekly as tolerated [1]. "Ultra-low" starting doses allow the body to adapt. One study started with 62.5 mg/day, but 36% of patients still experienced side effects [3].
Phenobarbital Pre-treatment Administer phenobarbital prior to initiating this compound therapy [4]. This may reduce the likelihood of an acute reaction, though it does not prevent other chronic side effects [4].
Dose Titration Gradually increase to a minimum effective dose, typically between 150 mg to 750 mg daily, in divided doses [4]. Slow titration helps identify the lowest effective dose while minimizing dose-limiting adverse effects [4].

Experimental Workflow for Investigation

For research settings, the following workflow provides a structured approach to model and study this adverse reaction.

G Start Start: this compound Administration P1 Parent Compound (this compound) Circulates in Plasma Start->P1 P2 Acute Toxic Reaction (Nausea, Vertigo, Malaise) P1->P2 Rapid Onset M1 Hepatic Metabolism P1->M1 End1 Symptom Resolution P2->End1 Management: Dose Reduction/Discontinuation Metabolites Active Metabolites: Phenobarbital, PEMA M1->Metabolites ChronicFX Chronic Therapeutic & Adverse Effects Metabolites->ChronicFX Delayed Onset End2 Therapeutic Maintenance ChronicFX->End2 Management: Dose Titration

Frequently Asked Questions (FAQs)

Q1: Why does this acute reaction occur in Essential Tremor patients more often than in Epilepsy patients? Several non-mutually exclusive hypotheses exist [3]:

  • Age Factor: ET patient populations are typically older than epilepsy populations, potentially increasing medication sensitivity.
  • Cross-Tolerance: Patients with epilepsy may develop tolerance to CNS-active drugs due to prior exposure to other anticonvulsants.
  • Neurobiological Differences: ET itself may be associated with specific GABAergic abnormalities, making patients more susceptible to drugs affecting this system.

Q2: Is the anti-tremor efficacy of this compound due to the parent drug or its metabolites? Evidence suggests the parent compound, this compound, is efficacious. The acute anti-tremor effect occurs before significant levels of metabolites like phenobarbital accumulate, and neither metabolite alone is as effective as the parent drug for treating tremor [4].

Q3: What are the key pharmacokinetic parameters to consider in experimental models?

  • Absorption: Oral bioavailability is up to 80%, with a Tmax of 2-4 hours [5].
  • Metabolism: this compound is metabolized in the liver to phenobarbital (via CYP2C9, CYP2C19) and PEMA [5].
  • Half-Life: In adults, the half-life ranges from 7 to 22 hours [5].
  • Excretion: 72-80% of the drug is recovered unchanged in urine [5].

References

primidone enzyme induction laboratory test interference

Author: Smolecule Technical Support Team. Date: February 2026

Primidone Enzyme Induction Profile

This compound and its active metabolites function as moderate to strong inducers of hepatic cytochrome P450 enzymes, particularly CYP3A4, and may also affect various other metabolic pathways [1] [2].

Key Enzyme Systems Affected by this compound

Enzyme System Induction Strength Primary Metabolic Consequences
CYP3A4 Moderate to strong [1] Increased metabolism of substrate drugs; reduced plasma concentrations
CYP2C9 Induced [2] Enhanced metabolism of relevant substrates
CYP2C19 Induced [2] Accelerated clearance of affected drugs
UDP-glucuronosyltransferases (UGTs) Induced [2] Increased phase II metabolism
Drug transporters (P-gp) Potential induction [1] Altered drug distribution and excretion

The induction process involves both transcriptional and post-transcriptional mechanisms mediated by nuclear receptors such as pregnane X receptor (PXR) and constitutive androstane receptor (CAR) [2]. Enzyme induction is a slow process that can take 10-28 days to reach maximum effect, while deinduction after discontinuation may require several weeks due to the long half-life of this compound's metabolites [1].

Laboratory Test Interferences & Analytical Challenges

Drug-Drug Interaction Implications

This compound's enzyme induction properties significantly impact therapeutic drug monitoring (TDM) for co-administered medications:

  • Anticoagulants: Concomitant use with apixaban (CYP3A4 substrate) reduces apixaban exposure, potentially compromising therapeutic efficacy [1]
  • Chemotherapeutic agents: Reduced serum levels of drugs metabolized by CYP3A4 and CYP2A6 [2]
  • Oral contraceptives: Enhanced metabolism reduces contraceptive efficacy [2] [3]
  • Other antiepileptics: Complex interactions, such as with phenytoin, where phenytoin both induces this compound metabolism and inhibits phenobarbital hydroxylation [4]
Analytical Method Interference

This compound and metabolite monitoring presents specific analytical challenges:

  • Cross-reactivity in immunoassays: Phenobarbital metabolites may interfere with this compound quantification [5]
  • Chromatographic resolution: Requires separation from structurally similar compounds and metabolites [6]
  • Matrix effects: Protein binding variations (this compound 10-35% bound) affect free drug measurements [7] [8]

G This compound This compound Liver Metabolism Liver Metabolism This compound->Liver Metabolism CYP-mediated Protein Binding Protein Binding This compound->Protein Binding 10-35% Metabolites Metabolites Phenobarbital Phenobarbital Metabolites->Phenobarbital Active metabolite PEMA PEMA Metabolites->PEMA Active metabolite Analytical_Interference Analytical_Interference Inaccurate TDM Results Inaccurate TDM Results Analytical_Interference->Inaccurate TDM Results Method Validation Required Method Validation Required Analytical_Interference->Method Validation Required Liver Metabolism->Metabolites Free Fraction Variability Free Fraction Variability Protein Binding->Free Fraction Variability Free Fraction Variability->Analytical_Interference Immunoassay Cross-reactivity Immunoassay Cross-reactivity Phenobarbital->Immunoassay Cross-reactivity Chromatographic Co-elution Chromatographic Co-elution Phenobarbital->Chromatographic Co-elution Immunoassay Cross-reactivity->Analytical_Interference Chromatographic Co-elution->Analytical_Interference

Therapeutic Ranges and Monitoring Parameters

Analyte Therapeutic Range Toxic Level Time to Steady State
This compound 5.0-12.0 μg/mL [5] ≥15.0 μg/mL [5] 2-3 days [9]
Phenobarbital 10.0-40.0 μg/mL [5] ≥60.0 μg/mL [5] 1-4 weeks [9]

Troubleshooting Guide & Method Optimization

Common Experimental Issues

Problem: Erratic TDM results for concomitant medications

  • Cause: this compound induction of metabolic enzymes alters drug clearance [1] [2]
  • Solution: Implement more frequent monitoring during this compound initiation/discontinuation; adjust sampling times relative to this compound dosing schedule

Problem: Inaccurate this compound quantification in analytical assays

  • Cause: Metabolite cross-reactivity or inadequate chromatographic separation [5] [6]
  • Solution: Utilize LC-MS/MS methods with stable isotope-labeled internal standards; optimize chromatographic conditions [6]
Recommended Analytical Methods

For reliable this compound and metabolite quantification:

  • LC-MS/MS with isotope dilution: Provides highest specificity and accuracy [6]
  • Chromatographic separation: C18 columns with gradient elution to resolve this compound, phenobarbital, and PEMA [10] [6]
  • Sample preparation: Protein precipitation followed by dilution for matrix effect reduction [6]
  • Reference materials: qNMR-characterized standards for calibration traceability [6]

G Start Sample Collection (Serum/Plasma) Preparation Sample Preparation (Protein Precipitation + Dilution) Start->Preparation Internal Standard Addition\n(Deuterated this compound) Internal Standard Addition (Deuterated this compound) Preparation->Internal Standard Addition\n(Deuterated this compound) Analysis LC-MS/MS Analysis Mass Spectrometric Detection\n(MRM Mode) Mass Spectrometric Detection (MRM Mode) Analysis->Mass Spectrometric Detection\n(MRM Mode) Validation Method Validation Result Reporting Result Reporting Validation->Result Reporting Chromatographic Separation\n(C18 Column) Chromatographic Separation (C18 Column) Internal Standard Addition\n(Deuterated this compound)->Chromatographic Separation\n(C18 Column) Chromatographic Separation\n(C18 Column)->Analysis Data Analysis Data Analysis Mass Spectrometric Detection\n(MRM Mode)->Data Analysis Data Analysis->Validation CLSI/ICH Guidelines

Frequently Asked Questions

Q1: How long does it take for this compound's enzyme induction effects to dissipate after discontinuation? A1: Enzyme deinduction begins within 18-24 hours, but complete return to baseline may take several weeks due to the long half-life of phenobarbital (75-120 hours) and the time required for natural degradation of induced enzymes [1] [9].

Q2: What specific validation parameters should be assessed for this compound analytical methods? A2: Key parameters include selectivity (separation from metabolites), accuracy (recovery 97-103%), precision (CV <4%), linearity (0.15-30.0 μg/mL), and measurement uncertainty (<4.1%) [6].

Q3: Which endogenous biomarkers indicate this compound's enzyme induction potential? A3: this compound commonly increases gamma-glutamyl transferase (gamma-GT) and alkaline phosphatase levels, which can be monitored as surrogate markers of enzyme induction [2] [9].

Q4: How does this compound affect vitamin and mineral metabolism? A4: As an enzyme inducer, this compound increases catabolism of vitamin D and may reduce folate levels, potentially leading to osteomalacia or megaloblastic anemia with long-term use [3] [9].

Key Experimental Considerations

When designing studies involving this compound:

  • Account for metabolic interconversion: Always monitor both this compound and phenobarbital levels, as their concentrations are interdependent [5] [6]
  • Consider genetic polymorphisms: CYP2C9 and CYP2C19 variants significantly impact this compound metabolism [7]
  • Plan sampling times carefully: Draw trough samples immediately before next dose for most consistent TDM results [5]
  • Monitor multiple endpoints: Include liver enzymes, vitamin D, and folate status in addition to drug levels [3] [9]

This compound's enzyme induction properties present both challenges and opportunities in drug development research. Proper understanding of its interference mechanisms enables robust experimental designs and accurate data interpretation.

References

optimizing primidone dose to minimize adverse effects

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs) for Researchers

  • Q1: What are the primary mechanisms of action and active metabolites of primidone that contribute to both its efficacy and adverse effects? this compound's mechanism is multi-faceted. The parent compound itself acts by binding to voltage-gated sodium channels, inhibiting the repetitive firing of action potentials [1]. Furthermore, it activates the GABA-A receptor complex, leading to chloride channel opening and neuronal hyperpolarization [1]. This compound is metabolized into two primary active compounds: phenobarbital (a potent barbiturate) and phenylethylmalonamide (PEMA) [1] [2] [3]. Evidence suggests that a significant portion of this compound's anticonvulsant activity, as well as its neurotoxic effects, can be attributed to the derived phenobarbital [4] [2]. PEMA also possesses anticonvulsant properties, though it is less potent than phenobarbital [2] [3].

  • Q2: What are the most common dose-limiting adverse effects (AEs) in humans? The most frequent AEs are central nervous system (CNS)-related [1] [5] [6]:

    • Sedation and drowsiness are very common, especially at therapy initiation.
    • Ataxia, dizziness, vertigo, and nystagmus.
    • Nausea and vomiting [6]. Unusual excitement or restlessness may occur, particularly in the elderly [1] [5]. Long-term use is associated with risks of connective tissue disorders, decreased bone mineral density, and megaloblastic anemia [1] [6].
  • Q3: What specific gradual titration protocols are recommended to improve initial tolerability? Clinical protocols emphasize a "start-low, go-slow" approach to mitigate initial CNS effects. The tables below detail the established titration schedules for different patient groups.

  • Q4: How do this compound and its metabolites distribute between the blood and the central nervous system (CNS)? Preclinical studies in rats show that this compound and its metabolites rapidly penetrate the blood-brain barrier [3]. The equilibration between serum and cerebrospinal fluid (CSF) is rapid, with CSF/serum concentration ratios of approximately 0.73 for this compound, 1.06 for PEMA, and 0.65 for phenobarbital [3]. This indicates ready distribution into the CNS compartment.

Human Dosing Protocols for Tolerance Management

The following tables summarize the standard dose escalation strategies to minimize adverse effects during treatment initiation.

Table 1: Adult Dosing Protocol for Seizure Disorders

Treatment Phase Dosage Regimen Maximum Daily Dose
Days 1-3 100-125 mg once daily at bedtime [1] [7] [8] 125 mg
Days 4-6 100-125 mg twice daily [1] [7] [8] 250 mg
Days 7-9 100-125 mg three times daily [1] [7] [8] 375 mg
Day 10+ (Maintenance) 250 mg three to four times daily [1] [7] [8] 2,000 mg

Table 2: Pediatric Dosing Protocol for Seizure Disorders (Children < 8 years)

Treatment Phase Dosage Regimen
Days 1-3 50 mg once daily at bedtime [1] [8]
Days 4-6 50 mg twice daily [1] [8]
Days 7-9 100 mg twice daily [1] [8]
Day 10+ (Maintenance) 125-250 mg three times daily (or 10-25 mg/kg/day in divided doses) [1] [8]

Table 3: Off-Label Protocol for Essential Tremor

Parameter Protocol
Initial Dose 12.5 to 50 mg once at bedtime [1] [7]
Titration Increase by 12.5 to 25 mg daily or weekly, or by 250 mg per week, based on response and tolerability [1] [7]
Target Dose 250 mg to 750 mg per day, administered in 2-3 divided doses [1] [7]
Note Early side effects often attenuate after a few months of continuous therapy [7].

Experimental Protocols & Pharmacokinetic Data

For researchers designing preclinical or clinical studies, the following data is critical.

Table 4: Key Human Pharmacokinetic Parameters

Parameter This compound Phenobarbital (Metabolite) PEMA (Metabolite)
Oral Absorption Rapid and virtually complete [1] N/A N/A
Time to Peak (Tmax) ~3 hours [1] Later than this compound [3] Later than this compound [3]
Protein Binding ~35% [1] Data missing Data missing
Volume of Distribution (Vd) 0.8 L/kg [1] Data missing Data missing
Half-Life (t½) 10-15 hours [1] Longer than this compound [4] Similar to this compound (in mice) [4]
Therapeutic Serum Level 5-12 µg/mL [1] [8] Well-established (not in sources) Not defined
Primary Elimination Excreted unchanged in urine (64%) [1] Hepatic metabolism Renal excretion

Table 5: Preclinical Pharmacokinetic Insights (Rat Model)

Parameter Finding Research Implication
BBB Penetration Rapid appearance in CSF after IP injection; Tmax in CSF: 2.0-3.5 hours [3]. Confirms good CNS bioavailability for efficacy studies.
Free Fraction High unbound fraction in serum: this compound (0.86), PEMA (0.97), Phenobarbital (0.88) [3]. High free fraction may correlate with both activity and toxicity.
CSF/Serum Ratio This compound: ~0.73; PEMA: ~1.06; Phenobarbital: ~0.65 [3]. Useful for extrapolating plasma concentrations to bioactive CNS levels.

Scientific Background & Metabolic Pathways

Understanding the metabolic fate of this compound is fundamental to predicting drug interactions and toxicity.

G This compound This compound PEMA PEMA This compound->PEMA Ring Cleavage Phenobarbital Phenobarbital This compound->Phenobarbital CYP450   Oxidation Efficacy Efficacy This compound->Efficacy Direct Effect Adverse_Effects Adverse_Effects This compound->Adverse_Effects e.g., Nausea, Dizziness PEMA->Efficacy Minor Contributor Phenobarbital->Efficacy Major Contributor Phenobarbital->Adverse_Effects e.g., Sedation,   CNS Depression

Troubleshooting Common Experimental & Clinical Scenarios

  • Scenario 1: Excessive Sedation in Early Dosing Phase

    • Recommended Action: Verify adherence to the gradual titration protocol in Table 1. Slowing the titration rate below the standard schedule is often necessary. Monitoring serum levels of both this compound and phenobarbital can help determine if concentrations are supra-therapeutic [1] [8].
  • Scenario 2: Sudden Loss of Seizure Control or Tremor Efficacy After Period of Stability

    • Recommended Action: Investigate potential pharmacokinetic interactions. This compound (and its metabolite phenobarbital) is a strong inducer of hepatic cytochrome CYP3A4 and other enzymes [7]. Screen for recently added concomitant medications that may be metabolized faster, reducing their efficacy (e.g., oral contraceptives, anticoagulants, many chemotherapeutic agents) [5] [7]. A comprehensive drug interaction checker should be consulted [7].
  • Scenario 3: Suspected Toxicity or Overdose

    • Recommended Action: In overdose, this compound can crystallize in the urine due to its low solubility, leading to crystalluria [2]. Management includes vigorous hydration to promote renal clearance and reduce crystallization risk. In severe cases, hemoperfusion has been used successfully to eliminate the drug [2]. The toxic effects are largely due to profound CNS depression from the parent drug and phenobarbital [2].

References

primidone bone density monitoring osteoporosis prevention

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Primidone-Induced Bone Loss

This compound, an enzyme-inducing antiseizure medication, is associated with bone demineralization through several pathways [1] [2]:

  • Accelerated Vitamin D Catabolism: As a cytochrome P450 enzyme inducer, this compound enhances the metabolism and clearance of active vitamin D (calcitriol), reducing its serum levels [1] [2].
  • Secondary Hyperparathyroidism: Reduced active vitamin D leads to impaired intestinal calcium absorption, causing hypocalcemia. This triggers a compensatory increase in Parathyroid Hormone (PTH) secretion, which increases bone resorption to release skeletal calcium stores [1] [2].
  • Direct Cellular Effects: Some antiseizure medications may directly inhibit osteoblast function or promote osteoclast activity, though the data specific to this compound is less conclusive [1].

The following diagram illustrates the primary signaling pathway and cellular mechanisms involved.

G This compound This compound CYP450_Induction Induction of Cytochrome P450 Enzymes This compound->CYP450_Induction Osteoblast Osteoblast Inhibition (Potential Direct Effect) This compound->Osteoblast Reported for some ASMs VitD_Reduction Reduced Active Vitamin D (Calcitriol) CYP450_Induction->VitD_Reduction Ca_Absorption Impaired Intestinal Calcium Absorption VitD_Reduction->Ca_Absorption Hypocalcemia Hypocalcemia Ca_Absorption->Hypocalcemia PTH_Increase Increased Parathyroid Hormone (PTH) Hypocalcemia->PTH_Increase Bone_Resorption Increased Bone Resorption PTH_Increase->Bone_Resorption PTH_Increase->Osteoblast Osteoclast Osteoclast Activation Bone_Resorption->Osteoclast

Bone Density Assessment & Monitoring Technologies

For clinical and research applications, here are the primary technologies for assessing bone mineral density (BMD), adapted from current literature [3].

Technology Principle Key Sites Advantages Disadvantages/Limitations
DXA (Dual-energy X-ray Absorptiometry) Measures attenuation of two X-ray energies to calculate BMD. Hip, spine, forearm [3]. Gold standard; high precision; low radiation; predicts fracture risk [3]. Affected by spinal arthritis, obesity, and other artefacts [3].
QCT (Quantitative CT) Uses CT scanner with phantom to calculate true volumetric density. Spine, hip [3]. Separates trabecular/cortical bone; less affected by artefacts [3]. High radiation; less standardized; poor reproducibility [3].
QUS (Quantitative Ultrasound) Measures speed of sound/broadband attenuation in bone. Calcaneus, tibia, radius [3]. No radiation; portable; low cost [3]. Not standardized; operator-dependent; not for treatment monitoring [3].
pQCT (peripheral QCT) Dedicated CT for peripheral sites. Radius, tibia [3]. Compact machine; low radiation [3]. Limited to peripheral sites; slow changes over time [3].

Experimental Protocol: DXA for Fracture Risk Assessment

  • Objective: To evaluate the impact of long-term this compound use on BMD and fracture risk in a clinical research cohort.
  • Methodology:
    • Subject Selection: Recruit patients on long-term (≥1 year) this compound therapy and matched controls.
    • DXA Scanning: Perform DXA scans on the total hip (best predictor of hip fracture) and lumbar spine (best for monitoring treatment effect). Ensure serial scans use the same machine [3].
    • Data Analysis: Report BMD as T-scores (comparison to young adult mean). Osteoporosis is defined as a T-score ≤ -2.5 at the femoral neck. Use Z-scores (age-matched comparison) to identify secondary osteoporosis, with a Z-score ≤ -2.5 warranting investigation [3].
    • Adjunct Assessments: Correlate BMD with vertebral fracture identification via thoracolumbar X-ray and biochemical markers (serum calcium, 25-hydroxyvitamin D, PTH) [2] [3].

Osteoporosis Prevention & Management Strategies

For patients on this compound, proactive management of bone health is critical. The following table outlines prevention, monitoring, and treatment strategies based on clinical evidence [4] [1] [2].

Strategy Recommendation Rationale & Evidence
Risk Assessment Annual review with epilepsy specialist; consider DXA for high-risk patients [5]. Patients on this compound have a 2-6x increased fracture risk [5] [6].
Routine Monitoring Blood tests every 6 months for calcium, vitamin D; monitor for rare blood disorders [4]. Mitigates hypocalcemia and vitamin D deficiency; monitors for other rare adverse effects [4] [2].
Vitamin D & Calcium Supplementation is recommended for all patients [1] [5]. Corrects deficiency and counteracts drug-induced vitamin D catabolism [1] [2].
Drug Selection In patients with existing osteoporosis, prioritize ASMs with lower bone impact (e.g., levetiracetam, lacosamide) [1]. Levetiracetam and lamotrigine have a more favorable bone profile [1].
Physical Activity Implement high-intensity weight-bearing exercise and resistance training [7]. Mechanical loading stimulates bone formation; high-intensity (80-85% 1-rep max) can increase BMD [7].

Future Research & Emerging Technologies

The field of bone health monitoring is evolving. For drug development, the following areas are of interest:

  • Emerging Biomarkers: Research into sensitive biomarkers like osteocalcin (formation) and CTX-1 (resorption) may allow for earlier detection of bone turnover changes [8].
  • Advanced Sensing: Technologies such as high-resolution peripheral QCT (HR-pQCT) and wearable sensors are being explored for non-invasive, real-time monitoring of bone microarchitecture and biomechanics [8].

References

primidone therapeutic drug monitoring interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Therapeutic Ranges & Pharmacokinetics

For a quick reference, the table below summarizes the key pharmacokinetic parameters and therapeutic ranges for primidone and its major metabolite, phenobarbital [1] [2] [3].

Parameter This compound Phenobarbital (Metabolite)
Therapeutic Range 5.0 - 12.0 μg/mL [2] 10.0 - 40.0 μg/mL [2]
Critical Value ≥15.0 μg/mL [2] ≥60.0 μg/mL [2]
Time to Steady-State 1-2 weeks [1] [2] 2-3 weeks (due to longer half-life)
Half-Life 10-15 hours (Adults) [1] 2-5 days (Adults) [1]
Volume of Distribution 0.6 - 0.8 L/kg [1] [2] ~0.8 L/kg
Protein Binding ~10% [2] ~50%
Primary Elimination Urine (64% unchanged) [1] Hepatic metabolism

Analytical Methods for TDM

Accurate quantification is foundational to TDM. Below are established methods for measuring this compound and phenobarbital levels.

1. Reference Measurement Procedure (LC-MS/MS) A candidate reference measurement procedure using isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has been developed for high-precision quantification [4].

  • Principle: Isotope dilution for absolute quantification.
  • Sample Preparation: Protein precipitation of serum/plasma followed by a high dilution step [4].
  • Separation: Reversed-phase C18 column [4].
  • Detection & Quantification: MS/MS with multiple reaction monitoring (MRM). The use of a deuterated internal standard ([²H₅]-primidone) corrects for matrix effects and ensures accuracy [4].
  • Key Performance Metrics:
    • Measurement Range: 0.150–30.0 μg/mL.
    • Precision: Intermediate precision <4.0%; repeatability CV 1.0-3.3%.
    • Accuracy: Relative mean bias from -2.6 to 3.9% in native serum and lithium-heparin plasma.

2. Immunoassay Techniques For routine clinical use, automated immunoassays like the Enzyme-Multiplied Immunoassay Technique (EMIT) and Kinetic Interaction of Microparticles in a Solution (KIMS) are widely used due to their speed and convenience [5] [2]. These are suitable for high-throughput settings but may have different performance characteristics compared to chromatographic methods.

3. Emerging Sampling Technique: Volumetric Absorptive Microsampling (VAMS) VAMS is a promising microsampling technique for TDM and pharmacokinetic studies, offering an alternative to conventional venous sampling [6].

  • Procedure: An absorbent tip collects a fixed volume of blood (10–50 µL). The tip is dried and stored at room temperature before analysis, which simplifies logistics [6].
  • Advantages: Less invasive, requires minimal blood volume, and allows for stable transport at room temperature [6].
  • Sample Prep for Analysis: The tip is separated from the handler and the analyte is extracted using a solvent (ranging from 100% water to 100% organic solvent, sometimes with acid/base additives) [6].

The following diagram illustrates the core workflow for the LC-MS/MS reference method, from sample preparation to final quantification.

G cluster_1 Sample Preparation Steps A Sample Preparation B LC Separation A->B Inject C MS/MS Detection B->C Elute D Data Analysis C->D Quantify A1 1. Add Internal Standard ([²H₅]-Primidone) A2 2. Protein Precipitation A1->A2 A3 3. High Dilution A2->A3

Interpretation & Troubleshooting Guide

This FAQ section addresses common experimental and clinical interpretation challenges.

Q1: How should I interpret discordant this compound and phenobarbital levels?

  • Scenario: High Phenobarbital, Low/Therapeutic this compound: This is an expected profile during chronic therapy, indicating significant conversion of this compound to phenobarbital. The observed therapeutic effect or toxicity is likely driven by the phenobarbital metabolite. Dosage adjustment should be guided by the phenobarbital level [1] [2] [3].
  • Scenario: Sub-therapeutic Levels of Both: Suggests non-adherence, under-dosing, fast metabolism, or a sampling time error (e.g., sampling at trough level). Verify dosing history and sampling time relative to the last dose [5].

Q2: What are the critical drug interactions that affect TDM interpretation? this compound is a strong inducer of hepatic cytochrome P450 enzymes. Concomitant administration with other anticonvulsants can complicate interpretation:

  • With Phenytoin: Phenytoin can increase the conversion of this compound to phenobarbital, potentially leading to elevated phenobarbital levels and increased sedation [3].
  • With Valproic Acid: Valproic acid can inhibit the metabolism of phenobarbital, leading to its accumulation and an increased risk of neurological toxicity. Monitor phenobarbital levels closely [3].

Q3: What are the best practices for sample collection and handling?

  • Sample Type: Serum [2].
  • Collection Tube: Serum gel tube (preferred) or red top [2].
  • Sampling Time: Trough level, drawn just before the next dose [2]. This is crucial for a consistent and interpretable result.
  • Stability: Serum is stable for 7 days refrigerated, 28 days frozen, or 72 hours at ambient temperature [2]. For VAMS samples, dry completely at room temperature and store with desiccant in a dark, sealed container [6].

Q4: A patient shows signs of toxicity (drowsiness, ataxia). How do the lab values guide the diagnosis?

  • Probable this compound Toxicity: this compound level ≥15.0 μg/mL [2].
  • Probable Phenobarbital Toxicity: Phenobarbital level ≥60.0 μg/mL. Since phenobarbital has a long half-life, toxicity can occur due to accumulation, even if the this compound dose has not changed recently [2] [3].

The following diagram outlines a logical decision pathway for investigating unexpected TDM results, helping to pinpoint the root cause.

G end_node Result is within expected parameters Start Unexpected TDM Result A Is this compound Level ≥15 µg/mL or Phenobarbital ≥60 µg/mL? Start->A B Are Both this compound and Phenobarbital Sub-therapeutic? Start->B C Is Phenobarbital High while this compound is Low? Start->C A->end_node No A1 Investigate for Toxicity A->A1 Yes B->end_node No B1 Check for Non-Adherence or Under-Dosing B->B1 Yes C->end_node No C1 Confirm Chronic Therapy Status and Check for Drug Interactions C->C1 Yes

Key Takeaways for Researchers

  • Standardization is Key: The development of a candidate LC-MS/MS RMP aims to standardize this compound measurements across laboratories, improving inter-laboratory comparability [4].
  • Metabolite Monitoring is Non-Negotiable: Simultaneous measurement of this compound and phenobarbital is essential for accurate interpretation of efficacy and toxicity, as phenobarbital is the primary active driver in chronic therapy [1] [2] [4].
  • Consider Novel Techniques: VAMS presents a significant opportunity to simplify sample collection in both clinical and research settings, especially for pediatric studies or remote sampling [6].

References

Frequently Asked Questions (FAQs) on Primidone Intolerance

Author: Smolecule Technical Support Team. Date: February 2026

  • What is primidone intolerance, and how common is it? this compound intolerance refers to acute, neurotoxic adverse drug reactions (ADRs) that occur after the initial doses. Symptoms include somnolence, ataxia/unsteadiness, confusion, dizziness, and nausea/vomiting [1] [2]. A 2025 retrospective study found that 82% (23/28) of ET patients not pre-treated with phenobarbital experienced these acute symptoms upon taking a first dose of 62.5 mg of this compound [2]. Chronic ADRs also occur, but the acute "first-dose phenomenon" is a major reason for therapy discontinuation [1].

  • Why are ET patients more intolerant to this compound than epilepsy patients? The exact reasons are not fully understood, but several hypotheses exist [1]:

    • Older Age: ET patients are often older than epilepsy patients when starting treatment, potentially making them more sensitive to side effects.
    • Lack of Cross-Tolerance: Patients with epilepsy are often already on barbiturates (like phenobarbital), which may induce functional cross-tolerance to this compound. ET patients are typically barbiturate-naïve.
    • Neurobiological Factors: ET itself is associated with underlying neurobiological abnormalities in the GABA-ergic system, which may alter the response to this GABA-ergic medication.
  • What are the proposed mechanisms of this compound's action and its intolerance? this compound's mechanism is multifaceted. Its anti-tremor effect is not fully mediated by its active metabolites (phenobarbital and PEMA) [3]. Research using Transcranial Magnetic Stimulation (TMS) suggests its therapeutic effect involves modulating GABA-A and GABA-B intracortical circuits [4]. The intolerance is likely related to the potent neuroinhibitory effects of the parent compound or its metabolites on the central nervous system before the body can develop tolerance [1] [2].

  • What is the evidence for phenobarbital pre-treatment? A 2025 retrospective study provides direct evidence. Pre-treating ET patients with a low dose of phenobarbital (10 mg/day for 2-3 weeks) before initiating this compound drastically reduced the incidence of acute intolerance [2]:

    • Pre-treatment group: 17% (2/12) of patients reported intolerance.
    • Non-pre-treated group: 82% (23/28) of patients reported intolerance. The study also found that pre-treatment resulted in fewer adverse effects per patient and lower severity scores. Two patients who were previously intolerant to this compound successfully tolerated it after phenobarbital pre-treatment [2].
  • Are there alternative dosing strategies to improve tolerance? Yes, all clinical guidelines and pharmacopoeias recommend a low and slow dosing escalation for this compound in ET [3] [5]. Starting with a very low dose (e.g., 12.5 mg to 50 mg at bedtime) and gradually increasing the dose by 12.5 mg to 25 mg weekly, as tolerated, can help manage side effects. The goal is to reach an effective maintenance dose, typically up to 750 mg/day [5].

Troubleshooting & Management Strategies

The following table summarizes the primary strategies for managing this compound intolerance, supported by the available literature.

Strategy Key Details Proposed/Empirical Basis Clinical Evidence
Phenobarbital Pre-treatment [2] Administer 10 mg/day for 2-3 weeks before starting this compound. Functional cross-tolerance; pre-induction of metabolic and adaptive neuronal responses. Strong (from a recent retrospective study)
Ultra-Low Dose Initiation [3] [5] Start with 12.5-25 mg at bedtime. Increase by 12.5-25 mg weekly. Allows the CNS to gradually develop tolerance to sedative and neurotoxic effects. Standard clinical practice, empirically supported
Alternative Drug Options [5] [6] Switch to or use in combination: Propranolol (first-line), Gabapentin, Topiramate, Zonisamide, Benzodiazepines. N/A (Different mechanisms of action, bypassing this compound intolerance). Established in treatment guidelines

Proposed Experimental Protocols

For researchers aiming to validate or further investigate these strategies, here are detailed experimental protocols.

Protocol 1: Investigating Phenobarbital Pre-treatment
  • 1. Objective: To evaluate the efficacy of low-dose phenobarbital pre-treatment in preventing acute intolerance to a first dose of this compound in ET patients.
  • 2. Study Design: Prospective, randomized, double-blind, placebo-controlled trial.
  • 3. Subjects: Adult patients with a confirmed diagnosis of ET, naive to this compound and phenobarbital.
  • 4. Methodology:
    • Screening & Randomization: Screen eligible patients and randomize them into two groups: Intervention Group and Control Group.
    • Pre-treatment Phase (3 weeks): Intervention Group receives oral phenobarbital (10 mg/day). Control Group receives a matching placebo.
    • This compound Challenge: After 3 weeks, all subjects receive a single, low dose of this compound (62.5 mg).
    • Assessment: Monitor patients for 24-48 hours for acute neurotoxic symptoms (somnolence, ataxia, dizziness, nausea/vomiting). Use a validated scale (e.g., a Visual Analogue Scale) to record the presence and severity of each symptom.
  • 5. Endpoints:
    • Primary Endpoint: The proportion of patients in each group reporting any acute intolerance symptom within 48 hours of the this compound challenge.
    • Secondary Endpoints: Mean number of adverse effects per patient, mean severity score of intolerance, and the proportion of patients requiring discontinuation.

This experimental workflow can be visualized as follows:

start Patient Screening & Randomization group1 Intervention Group start->group1 group2 Control Group start->group2 pretreat1 Phenobarbital 10 mg/day group1->pretreat1 pretreat2 Placebo group2->pretreat2 duration Pre-treatment Phase (3 Weeks) pretreat1->duration pretreat2->duration challenge This compound Challenge (62.5 mg single dose) duration->challenge assess Assessment & Monitoring (48 Hours) challenge->assess endpoints Analysis of Endpoints: - Incidence of Intolerance - Severity Scores - Discontinuation Rate assess->endpoints

Protocol 2: Elucidating Mechanisms of Intolerance via TMS
  • 1. Objective: To characterize neurophysiological differences in intracortical inhibition and corticospinal excitability between this compound-tolerant and -intolerant ET patients using TMS.
  • 2. Study Design: Prospective, observational, cohort study.
  • 3. Subjects: ET patients scheduled to start this compound therapy, divided into two cohorts based on treatment response.
  • 4. Methodology:
    • Baseline TMS (Pre-treatment): All patients undergo a comprehensive TMS evaluation before starting this compound. Key measures include:
      • Cortical Silent Period (CSP): Reflects GABAB receptor-mediated inhibition.
      • Short-Interval Intracortical Inhibition (SICI): Reflects GABAA receptor-mediated inhibition.
      • Corticospinal Excitability: Measured via resting motor threshold (RMT) and input/output (I/O) curves.
    • This compound Initiation: Patients begin a standard, slow titration of this compound.
    • Group Classification (Post-treatment): After 4 weeks, patients are classified as "Tolerant" (achieved therapeutic dose with minimal ADRs) or "Intolerant" (discontinued due to ADRs).
    • Data Analysis: Compare baseline TMS parameters between the Tolerant and Intolerant groups to identify predictive neurophysiological biomarkers.
  • 5. Endpoints:
    • Primary Endpoint: Difference in baseline SICI and CSP between Tolerant and Intolerant groups.
    • Secondary Endpoints: Correlation between specific TMS parameters and the severity of acute intolerance symptoms.

The key signaling pathways and measurements involved in this TMS-based investigation are shown below:

This compound This compound metab1 Metabolite: Phenobarbital This compound->metab1 metab2 Metabolite: PEMA This compound->metab2 mechanism Postulated Mechanisms: - Voltage-gated Na+ Channel Blockade - GABAergic Modulation This compound->mechanism metab1->mechanism Active gaba_a GABA-A Receptor mechanism->gaba_a gaba_b GABA-B Receptor mechanism->gaba_b measure1 TMS Measure: Short-Interval Intracortical Inhibition (SICI) gaba_a->measure1 Modulates measure2 TMS Measure: Cortical Silent Period (CSP) gaba_b->measure2 Modulates

Future Research Directions

Several key areas remain unexplored and present opportunities for further research:

  • Pharmacogenomics: Investigate genetic polymorphisms (e.g., in GABA receptor subunits, cytochrome P450 enzymes, or the DRD3 gene) that may predict susceptibility to this compound intolerance [1] [7].
  • Neurobiology of ET: Further explore the specific GABA-ergic abnormalities in the ET cerebellum and dentate nucleus to understand why the ET brain reacts differently to this compound [1] [8].
  • Optimizing Pre-treatment: Determine the minimal effective dose and duration of phenobarbital pre-treatment and investigate if other GABA-ergic drugs can induce similar cross-tolerance.

References

primidone hematological toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Hematological Toxicity Overview

The table below summarizes the hematological adverse effects associated with primidone, based on clinical data.

Disorder Clinical Presentation / Key Parameters Frequency Classification
Megaloblastic Anemia [1] [2] [3] Impairment of DNA synthesis in red blood cell precursors. Rare [3]
Agranulocytosis / Granulocytopenia [3] [4] Low levels of certain types of white blood cells (granulocytes). Symptoms include fever, frequent infection [4]. Rare [3]
Other Blood Dyscrasias [3] Includes thrombocytopenia, red-cell aplasia, and general blood dyscrasias. Rare [3]

Clinical Monitoring & Management Strategies

For researchers designing preclinical or clinical safety studies, the following monitoring and management strategies are recommended based on clinical guidance. The workflow for clinical management can be visualized as follows:

Start Patient on this compound RoutineMonitor Routine Blood Monitoring Start->RoutineMonitor Signs Observe Signs of Blood Disorder Start->Signs Evaluate Clinical Evaluation & Confirmatory Lab Tests RoutineMonitor->Evaluate Signs->Evaluate Decision Identify Causative Agent Evaluate->Decision Action1 Discontinue this compound Decision->Action1 This compound-induced Action2 Provide Supportive Care (e.g., Folic Acid/Vitamin B12) Decision->Action2 Megaloblastic Anemia

Monitoring Parameters

Clinical guidelines suggest the following monitoring for patients on this compound therapy [1]:

  • Regular blood tests are recommended to check for unwanted effects.
  • Watch for Signs: Patients should be advised to seek immediate medical help for symptoms like [4]:
    • Fever and sore throat
    • Unusual bleeding or bruising
    • Pale skin and unusual tiredness or weakness
    • Shortness of breath
Management Protocols

Based on clinical information, the general approach to managing suspected this compound-induced hematotoxicity includes [1] [3]:

  • Discontinuation: Upon confirmation of a blood disorder, this compound should be discontinued.
  • Supplementation: In the case of megaloblastic anemia, the condition may respond to treatment with folic acid and/or vitamin B12 [1]. This often allows for continuation of this compound therapy if necessary.

Information Gaps and Suggested Research Directions

The available information has significant limitations for a research and development audience:

  • Lack of Preclinical Data: The search results do not contain specific in vitro or in vivo experimental protocols for investigating this compound's hematotoxicity in a laboratory setting.
  • No Quantitative Data from Studies: Details on the incidence rates, dose-response relationships, or precise cellular mechanisms from controlled studies are not provided.
  • Focus on Clinical Reaction, not Investigation: The information outlines how a clinician manages a side effect in a patient, not how a scientist would design an experiment to model and study that side effect.

To create robust troubleshooting guides, you would need to gather more targeted information. I suggest searching for:

  • Primary research articles on the mechanisms of anticonvulsant-induced hematotoxicity.
  • Preclinical safety study guidelines from agencies like the FDA or OECD, which outline standard testing batteries.
  • Methodology papers specifically describing in vitro assays (e.g., colony-forming unit assays for bone marrow progenitor cells) or in vivo models for evaluating drug effects on hematopoiesis.

References

primidone versus propranolol essential tremor efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Direct Comparison

The table below summarizes key efficacy data and characteristics from clinical studies.

Feature Primidone Propranolol
Therapeutic Class Barbiturate anticonvulsant [1] Non-cardioselective beta-blocker [1]
FDA Approval for ET Off-label use [1] [2] Approved [2]
Recommended Status First-line (Level A) [2] First-line (Level A) [2]
Reported Efficacy vs. Placebo Significant improvement (p < 0.01) [3] Significant improvement (p < 0.01) [3]
Comparative Efficacy One study found it decreased tremor more than propranolol [4] Effective; may be less effective than this compound in some studies [4]
Onset of Action 1-7 hours after a single dose [4] Not specified in data, but known to be rapid
Typical Effective Dose 50-1000 mg/day; low doses (e.g., 250mg) can be effective [4] [2] 240-320 mg/day for optimal effect [5] [2]
Key Patient Selection Factors Better baseline cerebellar function (EBCC) predicts better response [6] [7] More effective in patients with higher tremor amplitude [5]

Mechanisms of Action

Recent research using Transcranial Magnetic Stimulation (TMS) has provided deeper insights into their distinct neural mechanisms.

G This compound This compound Na_Block Blocks Voltage-Gated Sodium Channels This compound->Na_Block GABA_A Modulates GABA-A Intracortical Circuits This compound->GABA_A GABA_B Modulates GABA-B Intracortical Circuits This compound->GABA_B Result1 Outcome: Decreased Corticospinal Excitability & Enhanced Inhibition Na_Block->Result1 GABA_A->Result1 GABA_B->Result1 Propranolol Propranolol Noradrenergic Noradrenergic Modulation Propranolol->Noradrenergic GABA_Outflow Increases GABA Outflow Noradrenergic->GABA_Outflow Result2 Outcome: Decreased Corticospinal Excitability & Increased SAI GABA_Outflow->Result2

Detailed Experimental Protocols

For researchers designing studies, here are methodologies from key trials.

1. Crossover Study Design for Direct Comparison [3]

  • Objective: Compare effects of placebo, propranolol, and this compound.
  • Design: Double-blind, randomized, crossover.
  • Participants: 14 patients with essential tremor.
  • Intervention: Patients underwent treatment phases with each agent.
  • Tremor Assessment: Objective measures obtained using an accelerometer with subsequent spectral analysis to quantify amplitude and frequency.

2. Dose-Response and Mechanism Study for this compound [4]

  • Objective: Evaluate efficacy of a range of this compound doses and explore mechanism.
  • Design: Clinical trial.
  • Participants: Patients with essential tremor, both untreated and propranolol-treated.
  • Intervention: this compound doses from 50 to 1000 mg/day.
  • Tremor Assessment: Amplitude of tremor measured. Serum levels of this compound and its metabolite, phenobarbital, were monitored. A sub-study involved a single 250 mg dose and a separate phenobarbital substitution.

3. TMS Protocol for Mechanism Investigation [6] [7]

  • Objective: Elucidate mechanisms of this compound and propranolol using TMS.
  • Design: Prospective observational study.
  • Participants: 54 patients with ET (28 this compound, 26 propranolol); 35 completed.
  • Interventions: Patients were evaluated before and after a minimum of three months of treatment.
  • TMS Measures: Corticospinal excitability (motor thresholds, input/output curves) and intracortical excitability (CSP, SICI, LICI, ICF, SAI). Eyeblink classical conditioning (EBCC) was tested at baseline as a predictor.

Clinical and Research Considerations

  • Combination Therapy: Combining propranolol and this compound can be more effective than monotherapy, particularly for head tremor [2].
  • Predictors of Response: Patients with better baseline cerebellar function, measured by Eyeblink Classical Conditioning (EBCC), show better response to this compound [6] [7]. Propranolol response is correlated with higher baseline tremor amplitude [5].
  • Safety and Tolerability: this compound has a higher incidence of acute adverse reactions with the first dose (nausea, malaise, ataxia) [2]. Propranolol is contraindicated in patients with asthma, certain heart conditions, and can cause fatigue and lightheadedness [8] [2].

Conclusion for Professionals

This compound and propranolol are both foundational treatments for Essential Tremor with Level A evidence [2]. While their clinical efficacy is comparable, they operate via fundamentally distinct neural mechanisms—this compound primarily through GABAergic modulation and sodium channel blockade, and propranolol via noradrenergically-mediated GABA outflow [6] [7]. The choice between them often depends on individual patient factors, including tremor characteristics, comorbidities, and tolerability. Future research should focus on head-to-head trials with standardized outcomes and further exploration of the linked mechanisms to inform next-generation therapies.

References

primidone comparative effectiveness other anticonvulsants

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy & Side Effects

Comparator Efficacy Findings Key Side Effects & Considerations Supporting Study Details
Phenobarbital 250 mg of primidone is approximately equivalent to 50 mg of phenobarbital [1]. Effects are additive, not synergistic, when co-administered [1]. - Study involved 20 patients with focal brain damage and epilepsy, assessed over 3 days [1].

| Carbamazepine | No significant difference in controlling psychomotor or grand mal seizures when added to diphenylhydantoin (DPH) [2]. | - This compound: Associated with greater neuropsychological impairment (e.g., on psychopathic deviate scale) [2].

  • Carbamazepine: More frequent (but not serious) side effects; improved depressive feelings [2]. | 45 patients completed a 6-month, single-blind crossover study [2]. | | Levetiracetam | A recent meta-analysis (2024) confirms levetiracetam as an effective and well-tolerated broad-spectrum antiseizure medication [3]. | - Levetiracetam: Shows a favorable safety profile, with 13.86% of patients discontinuing due to adverse effects, lack of efficacy, or unwillingness [3].
  • This compound: Not directly compared in the found literature. | Meta-analysis of 52 studies on myoclonic seizures [3]. |

Experimental Protocols from Cited Studies

For researchers, the methodology of these comparisons is critical. Here are the experimental designs from the key studies cited above.

This compound vs. Phenobarbital Equivalence Study [1]
  • Objective: To determine the relative anticonvulsant activity of this compound and phenobarbital.
  • Design: Patients with focal brain damage and epilepsy were administered this compound or phenobarbital at eight-hour intervals for three days.
  • Participants: 20 patients who received all study medications.
  • Outcome Measures: Establishment of an equivalent dose (250 mg this compound ≈ 50 mg phenobarbital) and observation of an additive effect when combined.
This compound vs. Carbamazepine Crossover Trial [2]
  • Objective: To compare the effectiveness of this compound versus carbamazepine in epileptic outpatients.
  • Design: A 6-month, single-blind (treating neurologists) and double-blind (EEG and psychology assessors) crossover study. Patients served as their own controls.
  • Participants: 45 patients stabilized on DPH, initially given one test drug (this compound or carbamazepine) and switched to the other after 3 months.
  • Assessments:
    • Clinical: Seizure frequency and side effects reported every 14 days.
    • Laboratory: Anticonvulsant drug levels.
    • Electrophysiological: Electroencephalograms (EEGs).
    • Neuropsychological: A repeatable neuropsychological test battery and the Minnesota Multiphasic Inventory.

Mechanism of Action & Drug Classification

Understanding where this compound fits into the broader landscape of antiseizure drugs (ASDs) is key for development professionals.

ASDs Antiseizure Drugs (ASDs) FirstGen FirstGen ASDs->FirstGen Generation SecondThirdGen SecondThirdGen ASDs->SecondThirdGen Generation This compound This compound FirstGen->this compound PB PB FirstGen->PB Phenobarbital PHT PHT FirstGen->PHT Phenytoin VPA VPA FirstGen->VPA Valproate CBZ CBZ FirstGen->CBZ Carbamazepine LTG LTG SecondThirdGen->LTG Lamotrigine LEV LEV SecondThirdGen->LEV Levetiracetam TPM TPM SecondThirdGen->TPM Topiramate LCM LCM SecondThirdGen->LCM Lacosamide

This compound's Pharmacological Profile:

  • First-Generation ASD: this compound is classified among the older, first-generation antiseizure drugs, which also include phenobarbital, phenytoin, and carbamazepine [4].
  • Metabolism and Activity: this compound is metabolized in the body to phenobarbital and phenylethylmalonamide (PEMA), both of which contribute to its anticonvulsant activity [5]. Its mechanism is linked to modulating voltage-gated ion channels to reduce neuronal excitability, a common theme among many ASDs [4] [6].

Research Implications & Future Directions

The comparative data suggests several considerations for research and development:

  • Clinical Choice: this compound remains a viable option, particularly for patients without a history of neuropsychological issues who do not respond to first-line treatments like phenytoin [2].
  • Trend in Development: The development of second- and third-generation ASDs (like levetiracetam and lamotrigine) has been driven by the pursuit of drugs with better tolerability and fewer drug interactions, even if their efficacy is often similar to first-generation drugs [4].
  • Drug Repurposing: Recent preclinical studies (2025) suggest that this compound, through the inhibition of the RIPK1 enzyme, may have a therapeutic effect in inflammatory conditions like psoriasis, opening a potential new avenue for research [7].

References

primidone phenobarbital metabolite activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile at a Glance

Feature Primidone Phenobarbital
Drug Class Anticonvulsant (deoxybarbiturate) [1] [2] Barbiturate [3] [4]
Primary Role Prodrug and active drug [1] [5] Active metabolite and standalone drug [3] [6]
Key Active Metabolites Phenobarbital, PEMA (phenylethylmalonamide) [1] [5] [2] Not applicable (parent drug)
Mechanism of Action Binds to voltage-gated sodium channels; its metabolite (phenobarbital) potentiates GABA-A receptors [1] [5] Potentiates GABA-A receptor, increasing chloride channel opening time [3] [7]
Main Indications Focal and generalized tonic-clonic seizures; essential tremor (off-label) [1] [5] All seizure types except absence seizures; status epilepticus; neonatal seizures [3] [4] [7]
Therapeutic Serum Level 5-12 μg/mL [8] 10-40 μg/mL [8]

Metabolic Relationship and Efficacy

The core of the this compound-phenobarbital comparison lies in their metabolic relationship. This compound is not merely a prodrug; it has intrinsic anticonvulsant activity, but it is also metabolized in the liver to two active compounds: phenobarbital and PEMA [1] [5] [2]. This means that when a patient takes this compound, the therapeutic and adverse effects are the result of the combined action of three substances.

A key clinical trial directly compared their efficacy:

  • A 1988 double-blind, crossover study in patients with essential tremor found that This compound was superior to both phenobarbital and placebo [9].
  • Crucially, phenobarbital administered alone at doses that produced higher serum levels than those achieved from this compound metabolism was no better than placebo [9].
  • This provides strong evidence that this compound's therapeutic effect in essential tremor is independent of its conversion to phenobarbital [9].

The following diagram illustrates the metabolic pathway and primary mechanisms of action of this compound and its metabolites:

G This compound This compound PEMA PEMA This compound->PEMA Metabolism Phenobarbital Phenobarbital This compound->Phenobarbital Metabolism Na_Ca_Channels Alters Na+/Ca2+ Channel Transport This compound->Na_Ca_Channels  Direct Action GABA_A_Receptor Potentiates GABA-A Receptor Phenobarbital->GABA_A_Receptor  Direct Action

Clinical and Therapeutic Considerations

For researchers and clinicians, the practical differences between these drugs are significant:

  • Initiating Therapy: this compound is notable for causing acute, transient adverse reactions (malaise, dizziness, nausea, ataxia) at the start of treatment, especially in patients not already on other anticonvulsants [1] [2]. To mitigate this, therapy must be initiated at a very low dose (e.g., 12.5-25 mg at bedtime) and gradually increased [1].
  • Therapeutic Drug Monitoring: During chronic treatment, serum levels of both this compound and its derived phenobarbital should be monitored [8]. The side effect profile during long-term use becomes very similar to that of phenobarbital, with sedation and cognitive impairment being the major dose-limiting factors [1] [3] [7].
  • Efficacy in Seizure Control: For seizure disorders, the anticonvulsant efficacy of this compound is considered comparable to phenobarbital, as a significant part of its effect is attributed to the derived phenobarbital [2]. However, its distinct mechanism may be beneficial in specific cases of refractory epilepsy [1].

References

primidone vs gabapentin for neuropathic pain

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparison: Primidone vs. Gabapentin

The following table summarizes the core characteristics and supporting data for these two medications.

Aspect Gabapentin This compound
Primary FDA-Indicated Uses Seizures, Postherpetic neuralgia [1] [2] Seizures, Essential tremor (off-label) [1] [3]
Use in Neuropathic Pain First-line agent; well-established efficacy [2] [4] [5] Not a standard or recommended treatment; primary use is for essential tremor and seizures [3]
Mechanism of Action Binds to the α2δ-1 auxiliary subunit of voltage-gated calcium channels, reducing excitatory neurotransmitter release and neuronal hyperexcitability [2]. Precursor to phenobarbital; modulates GABA-A receptors and voltage-gated sodium channels [3].
Key Molecular Targets α2δ-1 subunit of voltage-gated calcium channels [2] GABA-A receptor complex; voltage-gated sodium channels; TRPM3 [3]
Supporting Efficacy Data Meta-analyses confirm efficacy; superior to placebo in pain scores and patient-reported outcomes [4]. No robust clinical trial data supporting efficacy for neuropathic pain.
Common Adverse Effects Dizziness, drowsiness, fatigue, peripheral edema [1] [5] Sedation, drowsiness, ataxia, nystagmus, dizziness, vertigo [1] [3]
FDA Pregnancy Category Category C [1] Category D [3]

Detailed Mechanisms of Action

The therapeutic effects of gabapentin and this compound stem from distinct molecular interactions.

Gabapentin's Mechanism in Neuropathic Pain

Gabapentin specifically targets the α2δ-1 subunit of voltage-gated calcium channels on neuronal membranes [2]. This binding produces several critical effects:

  • Inhibition of Calcium Influx: Reduces the flow of calcium into the nerve terminal [2].
  • Reduced Neurotransmitter Release: Decreases the release of pro-nociceptive (pain-signaling) neurotransmitters like glutamate from presynaptic terminals [2].
  • Attenuation of Pain Signaling: This overall reduction in neuronal excitability and signal transmission is a primary mechanism for its efficacy in neuropathic pain conditions [2].

The diagram below illustrates this pathway and gabapentin's site of action.

G NerveInjury Nerve Injury Upregulation Upregulation of α2δ-1 Subunits NerveInjury->Upregulation CalciumChannel Voltage-Gated Calcium Channel Upregulation->CalciumChannel ReducedCalcium Reduced Ca²⁺ Influx CalciumChannel->ReducedCalcium GabapentinBinding Gabapentin Binding GabapentinBinding->CalciumChannel ReducedRelease Reduced Release of Neurotransmitters (e.g., Glutamate) ReducedCalcium->ReducedRelease PainAttenuation Attenuation of Neuropathic Pain ReducedRelease->PainAttenuation

This compound's Mechanism of Action

This compound's mechanism is different and less specific for pain pathways:

  • Active Metabolites: It is metabolized in the body to phenobarbital (a barbiturate) and PEMA (phenylethylmalonamide) [3].
  • GABAergic Action: Phenobarbital enhances the effects of the inhibitory neurotransmitter GABA by binding to the GABA-A receptor, increasing the duration of chloride channel opening, leading to neuronal hyperpolarization and reduced excitability [3].
  • Sodium Channel Modulation: It also inhibits the repetitive firing of neurons by binding to voltage-gated sodium channels [3].

The diagram below outlines this compound's metabolic activation and primary mechanisms.

G This compound This compound Metabolism Hepatic Metabolism This compound->Metabolism Phenobarbital Phenobarbital Metabolism->Phenobarbital PEMA PEMA Metabolism->PEMA GABAAction Potentiation of GABA-A Receptor Activity Phenobarbital->GABAAction SodiumAction Inhibition of Voltage-Gated Sodium Channels Phenobarbital->SodiumAction Effects Neuronal Hyperpolarization Reduced Neuronal Excitability PEMA->Effects Minor Contributor GABAAction->Effects SodiumAction->Effects

Interpretation and Research Implications

  • For Neuropathic Pain: The evidence strongly supports gabapentin as a first-line treatment. Its targeted mechanism on the α2δ-1 subunit directly addresses the pathophysiology of neuropathic pain [2] [4]. This compound is not a standard therapy for this condition, and its use lacks support from clinical trials.
  • For Essential Tremor: The roles are reversed. This compound is a well-established, first-line treatment for essential tremor [3] [6], whereas evidence for gabapentin is weaker and not consistently significant against placebo [6] [7].

How to Evaluate Comparative Efficacy

For researchers designing studies to compare anticonvulsants for neuropathic pain, the following methodological approaches from the search results can serve as a guide:

  • Bioinformatic Analysis for Drug Resistance: For investigating drug resistance mechanisms, one can apply Weighted Correlation Network Analysis (WGCNA) to gene expression datasets to identify modules of genes associated with resistance. Key genes can then be refined using machine learning algorithms like LASSO regression and Support Vector Machine-Recursive Feature Elimination (SVM-RFE) to build a predictive model [8].
  • Meta-Analysis of Clinical Trials: To compare the efficacy of two established treatments (e.g., gabapentin vs. pregabalin), a systematic review and meta-analysis following PRISMA guidelines is a robust method. The core components include [4]:
    • PICOS Framework: Define the Population, Intervention, Comparator, Outcomes, and Study design.
    • Standardized Outcomes: Use validated scales like the Visual Analog Scale (VAS) for pain intensity and quality-of-life measures like SF-36 or EQ-5D.
    • Statistical Synthesis: Pool data using appropriate models to calculate standardized mean differences (SMDs) and odds ratios (ORs) for outcomes and adverse events.

References

Cost-Effectiveness Analysis of Selected Antiseizure Medications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a 2025 cost-effectiveness analysis of 10 antiseizure medications (ASMs) as first-line monotherapy for newly diagnosed focal epilepsy from a U.S. societal perspective. Lacosamide was used as the reference control. Notably, primidone was not part of this analysis [1].

Table: Lifetime Cost-Effectiveness of Antiseizure Medications for Focal Epilepsy (Monotherapy) [1]

Antiseizure Medication (ASM) Cost-Effectiveness Ranking (1 = Best) Incremental Cost-Effectiveness Ratio (ICER) vs. Carbamazepine
Carbamazepine (CBZ) 1 (Baseline)
Oxcarbazepine (OXC) 2 $334,703.50 per QALY
Phenytoin (PHT) 3 $325,610.99 per QALY
Valproic Acid (VPA) 4 (Less effective than CBZ)
Levetiracetam (LEV) 5 (Less effective than CBZ)
Phenobarbitone (PHB) 6 $3,037,148.62 per QALY
Lacosamide (LCM) 7 $1,178,954.91 per QALY
Lamotrigine (LTG) 8 (Less effective than CBZ)
Topiramate (TPM) 9 (Less effective than CBZ)
Gabapentin (GBP) 10 (Less effective than CBZ)
Zonisamide (ZNS) 11 $108,153,360.85 per QALY

Key Findings: The study concluded that among the ASMs analyzed, carbamazepine was the most cost-effective option. Most traditional ASMs were found to be more cost-effective than newer ASMs, with oxcarbazepine being a notable exception [1].

Efficacy and Tolerability Comparisons Involving this compound

While a formal cost-effectiveness analysis for this compound is lacking, some studies compare its efficacy and tolerability with other drugs.

  • Comparison with Valproate as Add-On Therapy: A 2009 randomized controlled trial compared add-on valproate (VPA) with add-on this compound (PRM) in patients with partial epilepsy who were unresponsive to carbamazepine (CBZ). The study found that a significantly higher proportion of patients on the CBZ/VPA combination achieved a greater than 50% reduction in seizure frequency (51%) compared to those on the CBZ/PRM combination (34%). There was no significant difference in the percentage of patients who became seizure-free or in treatment withdrawals due to adverse effects [2] [3].

  • Systematic Review of Refractory Epilepsy: A 2013 network meta-analysis reviewed the efficacy and tolerability of anti-epileptic drugs for refractory epilepsy. It noted that direct head-to-head drug comparison trials were scarce, with only three identified among 43 eligible studies. At that time, the analysis could not establish a firm hierarchy between all drugs based on efficacy or tolerability, though it prioritized certain drugs like sodium valproate and levetiracetam based on a balance of efficacy and tolerability [4].

Methodologies for Cost-Effectiveness and Comparative Analysis

For researchers designing such comparison studies, the search results highlight two key methodological approaches.

  • Cost-Effectiveness Analysis Using a Markov Model: The 2025 study employed a Markov model to evaluate lifetime cost-effectiveness [1]. This is a common analytical technique in health economics. The model simulated disease progression over a lifetime, with a cycle length of six months. It incorporated data on drug effectiveness, costs, and health state utilities (Quality-Adjusted Life Years, or QALYs) from published literature. The results were tested for robustness using one-way and probabilistic sensitivity analyses [1].

  • Indirect Treatment Comparison (ITC): In the absence of direct head-to-head trials, Indirect Treatment Comparison provides a means to compare the efficacy and tolerability of different drugs. This method was used in a review comparing newer ASDs to levetiracetam [5] and was discussed in the 2013 network meta-analysis [4]. ITC uses a common comparator (like placebo) to estimate the relative effects of interventions that have not been directly compared in clinical trials.

The following diagram illustrates the workflow for conducting a network meta-analysis, which is a form of ITC.

Start Define Research Question and Inclusion Criteria Search Systematic Literature Search (e.g., MEDLINE, EMBASE) Start->Search Screen Screen and Select Relevant RCTs Search->Screen Extract Extract Data (e.g., responder rate, adverse events) Screen->Extract Net Construct Treatment Network (Direct and Indirect Comparisons) Extract->Net Analyze Statistical Analysis (e.g., Bayesian Network Meta-Analysis) Net->Analyze Rank Rank Treatments and Report Hierarchy (e.g., SUCRA) Analyze->Rank

References

primidone systematic review meta-analysis essential tremor

Author: Smolecule Technical Support Team. Date: February 2026

Primidone at a Glance

Aspect Summary of Evidence
Efficacy (AAN Level) Level A (Effective) [1] [2]
Overall Efficacy vs. Placebo Reduces tremor amplitude; effective in approximately 50-70% of patients [2].
Efficacy vs. Propranolol Comparable reduction in tremor magnitude; may reduce tremor to non-symptomatic levels in some patients [3].
Ranking in Network Meta-Analysis Ranked 9th in relative efficacy among 25 interventions (SUCRA score: 0.59). Outperformed by DBS, some beta-blockers (e.g., atenolol), and novel agents (e.g., CX-8998), but superior to placebo [4].
Key Safety & Tolerability Issues Acute toxic reactions (nausea, malaise, ataxia, dizziness) occur in a significant portion of patients upon treatment initiation [3] [1]. Common long-term effects include sedation and drowsiness [5] [2].

Detailed Efficacy and Comparative Data

A 2024 Bayesian network meta-analysis (NMA) of 33 RCTs provides the most recent comparative efficacy data. The table below lists the top 10 treatments from that analysis for context, showing this compound's relative position [4].

Treatment SUCRA Score for Relative Efficacy
Deep Brain Stimulation (DBS) 0.97
CX-8998 0.80
Thalamotomy 0.79
Atenolol 0.76
Metoprolol 0.66
Propranolol 0.64
MR-guided Focused Ultrasound 0.624
ICI-118551 0.620
This compound 0.59
Nimodipine 0.61

Note: SUCRA (Surface Under the Cumulative Ranking Curve) values range from 0 to 1; a higher score indicates better relative efficacy.

Mechanism of Action and Experimental Insights

The exact mechanism by which this compound suppresses tremor is not fully understood, but it is distinct from that of beta-blockers like propranolol.

  • Pharmacology: this compound is metabolized into two active compounds: phenobarbital and phenylethylmalonamide (PEMA). However, studies suggest that the parent drug, this compound itself, is responsible for its antitremor effects [5].
  • Proposed Mechanisms: Research indicates that this compound's therapeutic action is likely multifactorial [5] [6]:
    • Voltage-gated sodium channel blockade, which modulates the high-frequency firing of neurons.
    • Modulation of GABAergic circuits. A 2024 TMS study proposed that this compound exerts its effects by modulating both GABA-A and GABA-B intracortical circuits, leading to enhanced inhibitory activity in the motor cortex [6].
  • Predictor of Response: The same TMS study also found that better baseline eyeblink classical conditioning (EBCC), a marker of cerebellar function, predicted a better clinical response to this compound [6].

The diagram below illustrates the hypothesized neurophysiological mechanisms of this compound based on current research.

cluster_peripheral Cortical & Cerebellar Circuits This compound This compound Na_Channels Voltage-Gated Sodium Channels This compound->Na_Channels GABA_A GABA-A Receptor Modulation This compound->GABA_A GABA_B GABA-B Receptor Modulation This compound->GABA_B Reduced_Firing Reduced Neuronal Hyperexcitability Na_Channels->Reduced_Firing Blocks Enhanced_Inhibition Enhanced_Inhibition GABA_A->Enhanced_Inhibition Potentiates GABA_B->Enhanced_Inhibition Potentiates Tremor_Reduction Reduction in Tremor Amplitude Reduced_Firing->Tremor_Reduction Enhanced_Inhibition->Reduced_Firing Leads to

Clinical Protocol and Safety Profile

Typical Dosing Protocol for Essential Tremor [5] [1]:

  • Initiation: Start at a very low dose, typically 12.5 to 25 mg at bedtime, to mitigate acute adverse reactions.
  • Titration: Increase the dose gradually by 12.5 to 25 mg every few days or weekly based on patient response and tolerability.
  • Maintenance: The effective dose is typically between 50 mg and 750 mg daily. Doses above 250 mg per day are usually divided.

Common Adverse Effects [5] [2]:

  • Acute ("Toxic") Reaction: Nausea, vomiting, malaise, ataxia, dizziness, and confusion. This occurs in a significant number of patients upon initiation.
  • Chronic Effects: Sedation, drowsiness, dizziness, and ataxia are the most common long-term side effects.

Key Considerations for Researchers:

  • The low initial dose and slow titration are critical for improving tolerability and adherence.
  • The side effect profile, particularly sedation, may limit its use in certain populations, making propranolol a preferred initial option for younger, active patients [2].

References

Efficacy and Safety Comparison for Essential Tremor

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the long-term efficacy and safety profile of primidone alongside other common treatments for essential tremor, based on clinical studies and meta-analyses.

Treatment Class Efficacy Evidence & Key Findings Common Adverse Effects Safety & Tolerability Notes
This compound Anticonvulsant Level A (Effective) [1]. Long-term study (1 year) shows significant tremor reduction via accelerometry, though some subjective loss of benefit over time [2]. Sedation, drowsiness, dizziness, ataxia, nausea; acute toxic reaction (malaise, confusion) possible at initiation [2] [3] [1]. Side effects often diminish after 3 months [2]. Requires slow titration from a low dose (12.5-25 mg) to manage intolerance [3] [1].
Propranolol Beta-blocker Level A (Effective); first-line therapy. 50-60% of patients experience improvement, especially in upper limb tremor [1]. Fatigue, bradycardia, hypotension, bronchospasm; contraindicated in asthma, certain heart conditions [1]. Generally well-tolerated in patients without contraindications. Long-acting formulation available [1].
Topiramate Anticonvulsant Level B (Probably Effective). Significant reduction in tremor severity and improvement in daily living activities [1]. Paresthesia, weight loss, loss of appetite, memory difficulties, nausea [1]. High dropout rates in clinical trials due to adverse events [1].
Deep Brain Stimulation (DBS) Neuromodulation Highly effective for medication-resistant tremor; ranks first in relative efficacy in network meta-analysis [4]. Risks associated with surgical procedure (e.g., infection, hardware issues); reversible stimulation-related side effects [4] [1]. Considered when pharmacotherapy fails (30-50% of patients) [1]. Safety data was excluded from some comparative analyses [4].

Emerging Application: this compound for Psoriasis

Recent preclinical studies have identified a promising new use for this compound in treating psoriasis by inhibiting a key driver of inflammation and cell death [5] [6].

  • Mechanism of Action: this compound acts as a potent inhibitor of Receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a critical regulator of necroinflammation. It blocks RIPK1 kinase activity, thereby preventing RIPK1-mediated cytotoxic and pro-inflammatory signaling pathways [5].
  • Experimental Evidence: In a murine model of imiquimod (IMQ)-induced psoriasis-like inflammation, this compound showed both preventive and therapeutic effects [5]. Treatment resulted in:
    • Significant reduction in clinical symptoms (skin redness, scaling) and improved PASI scores [5].
    • Decreased epidermal thickening and reduced spleen enlargement (splenomegaly) [5].
    • Inhibition of RIPK1 activation (phosphorylation) and suppression of pro-inflammatory cytokines (e.g., IL-6, IL-22) [5].

The diagram below illustrates the signaling pathway involved in psoriasis and the point of inhibition by this compound.

G IMQ Imiquimod (IMQ) (TLR Agonist) RIPK1_Active RIPK1 Active (p-Ser166/T169) IMQ->RIPK1_Active Activates RIPK1_Inactive RIPK1 (Inactive) CellDeath Necroptosis & Apoptosis RIPK1_Active->CellDeath Inflammation Hyperinflammation (Release of cytokines & DAMPs) RIPK1_Active->Inflammation Psoriasis Psoriasis Symptoms (Skin plaques, erythema, epidermal thickening) CellDeath->Psoriasis Inflammation->Psoriasis This compound This compound This compound->RIPK1_Active Inhibits

Detailed Experimental Protocols

For researchers, the key methodologies from the cited studies are outlined below.

1. Long-Term Essential Tremor Study ( [2])

  • Objective: To prospectively evaluate the long-term efficacy of this compound in essential tremor over 12 months.
  • Design: Open-label follow-up in 11 patients who previously responded to this compound in a placebo-controlled phase.
  • Intervention: Oral this compound (375-750 mg/day) for 12 months.
  • Key Assessments:
    • Primary Efficacy: Computerized quantitative analysis (accelerometry) of tremor magnitude at 3, 6, and 12 months, compared to baseline placebo period.
    • Secondary Outcomes: Patient self-assessment, physician's clinical assessment, and performance tests.
    • Withdrawal Phase: Tremor amplitude was measured after drug discontinuation.

2. Psoriasis-like Inflammation Model ( [5])

  • Objective: To assess the preventive and therapeutic effect of this compound in a mouse model of psoriasis.
  • Disease Model: Skin inflammation induced by daily topical application of imiquimod (IMQ) to shaved dorsal skin of mice.
  • Intervention Groups:
    • Preventive: this compound administered via drinking water 5 days before first IMQ application.
    • Therapeutic: this compound administration started after initial signs of inflammation (2 days after IMQ).
    • Control: IMQ + vehicle.
  • Key Assessments:
    • Clinical Scoring: Daily Psoriasis Area and Severity Index (PASI) score.
    • Histology: Epithelial thickness measurement and examination of rete ridges in skin samples.
    • Molecular Analysis:
      • Western blot analysis of spleen protein extracts for RIPK1 activation (phosphorylation at Ser166/T169).
      • Measurement of plasma levels of pro-inflammatory cytokines.

Conclusion and Research Implications

  • In Essential Tremor: It is a well-established, effective oral therapy with objectively demonstrated long-term efficacy, but its use is constrained by a significant adverse effect profile that requires careful clinical management [2] [3] [1].
  • In Psoriasis: It represents a clinically promising candidate for drug repurposing. Its novel mechanism of inhibiting RIPK1 addresses a key pathway in necroinflammation, offering a potential new strategy for a chronic inflammatory disease [5] [6].

The promising preclinical data for psoriasis strongly supports the need for clinical trials to validate this compound's efficacy and safety in human patients.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Primaclone is an odorless white crystalline powder. Slightly bitter taste. No acidic properties. (NTP, 1992)
Solid

Color/Form

Crystals
White crystalline powde

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

218.105527694 Da

Monoisotopic Mass

218.105527694 Da

Heavy Atom Count

16

Taste

Practically tasteless
Slightly bitter taste

LogP

0.91
0.91 (LogP)
log Kow = 0.91
1.6

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

538 to 540 °F (NTP, 1992)
281.5 °C
MP: 281-282 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

13AFD7670Q

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (99.5%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Primidone is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Primidone is commonly indicated for the management of grand mal, psychomotor, and focal epileptic seizures. In addition, it has also been studied and utilized as an effective management of essential tremor.
FDA Label
Primidone is a first-generation barbiturate type antiepileptic medication developed to treat seizures, commonly for partial and generalized seizures. Primidone is not currently prescribed as a first choice to treat psychomotor, grand mal, and focal epileptic. This drug can also be utilized in the management of tremors. Since the 1980s, it has been considered a valid alternative to propranolol in treating essential tremors. However, its use for this purpose is not recommended as first-line therapy.

Livertox Summary

Primidone is an aromatic anticonvulsant used to treat complex, partial and generalized seizures. Therapy with primidone can be associated with increases in gamma glutamyltranspeptidase levels, but is not associated with serum aminotransferase elevations, and despite its similarity in structure to phenobarbital and phenytoin, clinically apparent liver injury from primidone has not been reported and must be quite rare if it occurs at all.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Anticonvulsants; Barbiturates
Anticonvulsants

Therapeutic Uses

Anticonvulsants
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Primidone is included in the database.
Primidone, used alone or concomitantly with other anticonvulsants, is indicated in the control of grand mal, psychomotor, and focal epileptic seizures. It may control grand mal seizures refractory to other anticonvulsant therapy. /Included in US product labeling./
/EXPL THER/ OBJECTIVES: Cerebellar tremor is a disabling sign of multiple sclerosis (MS), and various kinds of treatments have been proposed with different results. Primidone is one of the medications, mostly advised for essential tremor. The aim of our study was to determine the tolerability and efficacy of primidone in reducing severe cerebellar tremor in patients with MS. METHODS: Ten patients with severe cerebellar tremor were enrolled in this study. Primidone started with dose of 31.5 mg and gradually increased up to maximum of 750 mg/d. The severity of tremor was assessed with Activity of Daily Living (ADL), Nine-Hole Peg Test (NHPT), and Fahn Tremor Rating Scale (FTRS) at baseline and 2 follow-up studies after 6 and 12 weeks. RESULTS: All outcome measures including ADL, FTRS, and NHPT of dominant and nondominant hands improved. The mean ADL changed from 51.8 at baseline to 36.8 after 12 weeks. FTRS was 14.8 at baseline, which reduced to 9.5 during this period. These changes were statistically significant. Although the time of the NHPT showed some improvement, it did not reach a statistically significant point after 6 weeks.The drug was well tolerated in all patients, and mild drowsiness reported by the patients disappeared at the end of the study. CONCLUSIONS: Our study showed that primidone is tolerable in MS patients and effectively reduces severe cerebellar tremor in such patients.
For more Therapeutic Uses (Complete) data for Primidone (6 total), please visit the HSDB record page.

Pharmacology

Primidone alters sodium and calcium channel transport, reducing the frequency of nerve firing, which may be responsible for its effect on convulsions and essential tremor.[A35660] Primidone has a wide therapeutic window as doses of 50-1000mg/day were effective.[A35660] Patients should be counselled regarding the risk of status epilepticus with abrupt cessation of primidone.[L11112]
Primidone is an analog of phenobarbital with antiepileptic property. Although the mechanism of action has not been fully elucidated, primidone probably exerts its actions, in a manner similar to phenobarbital, via activation of gamma-aminobutyric acid (GABA)-A receptor/chloride ionophore complex, which leads to prolonged and increased frequency of opening of the chloride channel within the receptor complex. This results in an alteration in the electrical activity of the nerve cell membrane, causing hyperpolarization and prevention of partial and tonic-clonic seizures. In addition, this agent is partially metabolized to phenobarbital and phenylethylmalonamide (PEMA), which may also contribute to its anti-seizure properties.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AA - Barbiturates and derivatives
N03AA03 - Primidone

Mechanism of Action

Primidone and its metabolites, phenobarbital and phenylethylmalonamide (PEMA), are active anticonvulsants. Primidone does not directly interact with GABA-A receptors or chloride channels but phenobarbital does. Primidone alters transmembrane sodium and calcium channel transport, reducing the frequency of nerve firing, which may be responsible for the primidone’s effect on convulsions and essential tremor.
The melastatin-related transient receptor potential (TRP) channel TRPM3 is a nonselective cation channel expressed in nociceptive neurons and activated by heat. Because TRPM3-deficient mice show inflammatory thermal hyperalgesia, pharmacological inhibition of TRPM3 may exert antinociceptive properties. Fluorometric Ca influx assays and a compound library containing approved or clinically tested drugs were used to identify TRPM3 inhibitors. Biophysical properties of channel inhibition were assessed using electrophysiological methods. The nonsteroidal anti-inflammatory drug diclofenac, the tetracyclic antidepressant maprotiline, and the anticonvulsant primidone were identified as highly efficient TRPM3 blockers with half-maximal inhibition at 0.6 to 6 uM and marked specificity for TRPM3. Most prominently, primidone was biologically active to suppress TRPM3 activation by pregnenolone sulfate (PregS) and heat at concentrations markedly lower than plasma concentrations commonly used in antiepileptic therapy. Primidone blocked PregS-induced Cai influx through TRPM3 by allosteric modulation and reversibly inhibited atypical inwardly rectifying TRPM3 currents induced by coapplication of PregS and clotrimazole. In vivo, analgesic effects of low doses of primidone were demonstrated in mice, applying PregS- and heat-induced pain models, including inflammatory hyperalgesia. Thus, applying the approved drug at concentrations that are lower than those needed to induce anticonvulsive effects offers a shortcut for studying physiological and pathophysiological roles of TRPM3 in vivo.

Vapor Pressure

3.3X10-10 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

125-33-7

Absorption Distribution and Excretion

Oral primidone is up to 80% bioavailable with a Tmax if 2-4h. A 500mg oral dose of primidone Reaches a Cmax of 2.7±0.4µg/mL with a Tmax of 0.5-7h. Data regarding the AUC of primidone is not readily available.
Primidone is 72.9-80.6% recovered in urine.
The volume of distribution of primidone is 0.5-0.8L/kg.
Primidone is cleared at a rate of 30mL/min.
Mice were treated with a teratogenic dose of primidone (100 mg/kg) by gastric intubation at three different times during pregnancy, viz. days 6-14, days 12-14 on day 14 only. Blood samples were taken on day 14 at 1, 4, 8 and 24 hr after dosage. Primidone and its metabolites phenylethylmalondiamide (PEMA), and phenobarbitone, were assayed by GLC. There was no accumulation of the parent compound or the metabolites after repeated administration of primidone; each of the substances was cleared from the plasma within 24 hr. The rate of metabolism of primidone increased with prolonged treatment. The peak concentration of the metabolites was higher in the two multiple-dose groups than in the single dose group. The concentration of PEMA exceeded that of primidone between 3-8 hr and then began to decrease in the multiple-dose groups, a similar pattern was established for phenobarbitone also, although the concentrations were lower than those of PEMA.
The placental transfer of primidone and metabolites was investigated in 14 women treated for epilepsy with primidone (and additionally phenytoin, ethosuximide or valproate in 5 women) throughout pregnancy. Primidone, PEMA /phenylethylmalonamide/, phenobarbital, and polar metabolites (p-hydroxyphenobarbital and p-hydroxyphenobarbital glucuronide) were found in similar concentrations in maternal and cord blood at birth.
The pharmacokinetics of primidone (PRM) after oral administration of a single 500 mg dose was studied in 7 patients with acute viral hepatitis and 7 healthy control subjects. The elimination half-life and the apparent clearance of unchanged PRM in the patients were 18.0 +/- 3.1 hr and 42 +/- 14 mL/kg/hr, respectively (mean +/- SD) and did not differ significantly from the values in the controls (half-life 17.0 +/- 2.4 hr; clearance 35 +/- 8 mL/kg/hr). The metabolite phenylethylmalonamide (PEMA) was detected in the serum of all normal subjects within 2-24 hr. By contrast, serum levels of this metabolite were undetectable (less than 2 umol/L) in all but one of the patients. Serum levels of phenobarbital (PB) remained below the limit of detection (less than 2 umol/L) in all subjects. The findings indicate that accumulation of PRM with its attendant toxicity is unlikely to occur in epileptic patients who develop acute viral hepatitis, despite evidence that the metabolism of the drug is affected by this condition. The possibility of impaired conversion to PB and its implications are discussed.
Primidone is slowly absorbed after oral administration in the dog, with peak levels occurring 2-4 hours after dosing.
For more Absorption, Distribution and Excretion (Complete) data for Primidone (11 total), please visit the HSDB record page.

Metabolism Metabolites

Primidone is metabolized to phenobarbitol and phenylethylmalonamide (PEMA). This metabolism is largely mediated by CYP2C9, CYP2C19, and CYP2E1.
Physiologically based pharmacokinetic modeling of the parent chemical primidone and its two metabolites phenobarbital and phenylethylmalonamide (PEMA) was applied to investigate the differences of primidone metabolism among humans, rats, and mice. The model simulated previously published pharmacokinetic data of the parent chemical and its metabolites in plasma and brain tissues from separate studies of the three species. Metabolism of primidone and its metabolites varied widely among a sample of three human subjects from two separate studies. Estimated primidone metabolism, as expressed by the maximal velocity Vmax, ranged from 0 to 0.24 mg/kg/min for the production of phenobarbital and from 0.003 to 0.02 mg/kg/min for the production of PEMA among three human subjects. Further model simulations indicated that rats were more efficient at producing and clearing phenobarbital and PEMA than mice. However, the overall metabolism profile of primidone and its metabolites in mice indicated that mice were at higher risk of toxicity owing to higher residence of phenobarbital in their tissues and owing to the carcinogenic potential of phenobarbital as illustrated in long-term bioassays. ...
The placental transfer of primidone and metabolites was investigated in 14 women treated for epilepsy with primidone (and additionally phenytoin, ethosuximide or valproate in 5 women) throughout pregnancy. Primidone, PEMA /phenylethylmalonamide/, phenobarbital, and polar metabolites (p-hydroxyphenobarbital and p-hydroxyphenobarbital glucuronide) were found in similar concentrations in maternal and cord blood at birth.
The pharmacokinetics and metabolism of primidone at steady-state were studied in 10 elderly patients aged 70-81 years and eight control subjects aged 18-26 years. Primidone half-lives and clearance values (mean +/- s.d.) were similar in the elderly and in the young (12.1 +/- 4.6 vs 14.7 +/- 3.5 hr and 34.8 +/- 9.0 vs 33.2 +/- 7.2 mL/kg/hr respectively. The serum concentrations of the metabolites phenylethylmalonamide (PEMA) and phenobarbitone relative to those of parent drug were higher in the elderly than in the young, the difference being significant (P less than 0.01) in the case of PEMA. The renal clearances of primidone, phenobarbitone and PEMA were moderately decreased in the elderly but this reduction was statistically significant only for PEMA. Elderly patients excreted a reduced proportion of unchanged primidone and an increased proportion of PEMA in urine. Ageing is associated with a greater accumulation of PEMA, which is unlikely to have a major clinical significance.
Although phenobarbital was not detected after administration of single doses of primidone, long-term administration of primidone (at various doses) in 46 epilepsy patients showed serum accumulation of phenobarbital, and PEMA /phenylethylmalonamide/. Although there was significant inter-individual variability, concentrations of the two metabolites showed correlation with those of the parent drug, and concentrations of phenobarbital were consistently higher than those of PEMA. Two of the subjects had been on a daily dose of primidone (750 mg in divided doses) for more than 3 years. After a single dose of 750 mg in this study, peak serum concentrations of primidone were achieved rapidly (by 0.5 hour), and declined slowly (half-lives, 5.3 and 7.0 hours). In both subjects, peak concentrations of metabolites, PEMA (12 and 10 ug/mL) and phenobarbital (33 and 11 ug/mL), remained relatively constant. In the cerebrospinal fluid, binding to protein by PEMA and by primidone was negligible, and approximately 60% by phenobarbital.
For more Metabolism/Metabolites (Complete) data for Primidone (9 total), please visit the HSDB record page.

Wikipedia

Primidone

FDA Medication Guides

MYSOLINE
PRIMIDONE
TABLET;ORAL
VALEANT
06/10/2020

Drug Warnings

Primidone is contraindicated in: 1) patients with porphyria and 2) patients who are hypersensitive to phenobarbital
The abrupt withdrawal of antiepileptic medication may precipitate status epilepticus. The therapeutic efficacy of a dosage regimen takes several weeks before it can be assessed.
Antiepileptic drugs (AEDs), including primidone, increase the risk of suicidal thoughts or behavior in patients taking these drugs for any indication. Patients treated with any AED for any indication should be monitored for the emergence or worsening of depression, suicidal thoughts or behavior, and/or any unusual changes in mood or behavior.
The most frequently occurring early side effects are ataxia and vertigo. These tend to disappear with continued therapy, or with reduction of initial dosage. Occasionally, the following have been reported: nausea, anorexia, vomiting, fatigue, hyperirritability, emotional disturbances, sexual impotency, diplopia, nystagmus, drowsiness, and morbilliform skin eruptions. Granulocytopenia, agranulocytosis, and red-cell hypoplasia and aplasia, have been reported rarely. These and, occasionally, other persistent or severe side effects may necessitate withdrawal of the drug. Megaloblastic anemia may occur as a rare idiosyncrasy to primidone and to other anticonvulsants. The anemia responds to folic acid without necessity of discontinuing medication.
For more Drug Warnings (Complete) data for Primidone (12 total), please visit the HSDB record page.

Biological Half Life

The half life of primidone is 7-22h in adults, 5-11h in children, and 8-80h in newborns.
The pharmacokinetics and metabolism of primidone at steady-state were studied in 10 elderly patients aged 70-81 years and eight control subjects aged 18-26 years. Primidone half-lives and clearance values (mean +/- s.d.) were similar in the elderly and in the young (12.1 +/- 4.6 vs 14.7 +/- 3.5 hr and 34.8 +/- 9.0 vs 33.2 +/- 7.2 mL/kg/hr respectively. ...
In a ... study in eight epileptic patients (aged 18-26 years) receiving long-term treatment with primidone (mean daily dose, 422 +/- 115 mg per day), the half-life for primidone was 14.7 +/- 3.5 hours.
The pharmacokinetics of primidone (PRM) after oral administration of a single 500 mg dose was studied in 7 patients with acute viral hepatitis and 7 healthy control subjects. The elimination half-life and the apparent clearance of unchanged PRM in the patients were 18.0 +/- 3.1 hr and 42 +/- 14 mL/kg/hr, respectively (mean +/- SD) and did not differ significantly from the values in the controls (half-life 17.0 +/- 2.4 hr; clearance 35 +/- 8 mL/kg/hr). ...
Serum half lives of primidone, PEMA /phenylethamalonamide/, and phenobarbital have been reported to be 1.85 hr, 7.1 hr, and 41 hr, respectively.
For more Biological Half-Life (Complete) data for Primidone (6 total), please visit the HSDB record page.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

A solution of ethylphenylmalonamide (I) in a large molecular excess of formamide (II) is refluxed for 2 hr. The cyclization may be viewed as being brought about by a Cannizzaro type of disproportionation of II followed by a deammoniation and a dehydration between I and the highly reactive methanolamine resulting from the disproportionation.
Prepared by electrolytic production of phenobarbital or by catalytic desulfuration of the corresponding 2-thiobarbituric acid: Boon et al., United Kingdom patent 666027 (1952 to I.C.I.) ... .
Primidone is obtained by reductive desulfurization of 2-thiophenobarbital with Raney nickel or zinc and formic acid, or by ring closure of ethylphenylmalonamide with formamide or formic acid.

Analytic Laboratory Methods

AOAC Method 986.36. Primidone in Drug Tablets. Liquid Chromatographic Tablets.

Clinical Laboratory Methods

HPLC determination in urine.
Comparison of determination of primidone by enzyme multiplied immunoassay technique and GLC method for plasma is reported. Suggestion is provided in order to avoid major discrepancy in results observed from "bottom of the bottle" for the immunoassay reagent.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Keep container tightly closed in a dry and well-ventilated place.
Primidone tablets should be stored in well-closed containers at a temperature less than 40 °C, preferably at 15-30 °C.

Interactions

When acetaminophen in therapeutic doses is used concurrently in patients receiving chronic primidone therapy, its effects may be decreased because of increased metabolism resulting from induction of hepatic microsomal enzymes by the phenobarbital metabolite; also, risk of hepatotoxicity with single toxic doses or prolonged use of acetaminophen may be increased in chronic alcoholics or in patients regularly using hepatic-enzyme inducing agents.
Concurrent use of adrenocorticoids, glucocorticoid and mineralocorticoid; coumarin- or indandione-derivative anticoagulants; tricyclic antidepressants; chloramphenicol; oral estrogen-containing contraceptives; corticotropin (ACTH); cyclosporine; dacarbazine; digitalis glycosides, with possible exception of digoxin; disopyramide; doxycycline; levothyroxine; metronidazole; mexiletine; or quinidine with primidone may decrease the effects of these medications because of increased metabolism resulting from induction of hepatic microsomal enzymes by the barbiturate metabolite. Dosage increases may be necessary during and after primidone therapy. Use of nonhormonal method of birth control or a progestin-only oral contraceptive may be necessary during primidone therapy. Also, concurrent use of tricyclic antidepressants with primidone may enhance CNS depression, lower convulsive threshold, and decrease the effects of primidone; dosage adjustments may be necessary to control seizures.
Concurrent use of alcohol or CNS depression-producing medications may potentiate the CNS and respiratory depressant effects of either these medications or primidone; dosage adjustment of primidone may be necessary.
Concurrent use of amphetamines may cause a delay in the intestinal absorption of the phenobarbital metabolite.
For more Interactions (Complete) data for Primidone (21 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Commercially available primidone tablets have expiration dates of 2 years following the date of manufacture.
Stable; finished product has shelf-life of 5 years.

Dates

Last modified: 08-15-2023

Beneficial effects of primidone in Niemann-Pick disease type C (NPC)-model cells and mice: Reduction of unesterified cholesterol levels in cells and extension of lifespan in mice

Hitomi Ashikawa, Hinako Mogi, Takuya Honda, Hiroyuki Nakamura, Toshihiko Murayama
PMID: 33503462   DOI: 10.1016/j.ejphar.2021.173907

Abstract

Niemann-Pick disease type C (NPC) is caused by a loss of function of either NPC1 or NPC2 protein, resulting in the accumulation of unesterified, free-cholesterol (free-C) in cells/tissues and thus leading to cell/tissue damage. In the brain of patients/animals with NPC, as a consequence of the accumulation of free-C in late endosomes/lysosomes (LE/LY) in cells, multiple lipids including complex sphingolipids are accumulated, and almost all patients/animals ultimately develop progressive/fatal neurodegeneration. Several reagents that are considered to act in the brain show beneficial effects on NPC-model animals. In the present study, we investigated the effects of antiepileptic drugs, such as primidone and valproic acid, on the accumulation of free-C in NPC1-null CHO cells and NPC1* fibroblasts, human fibroblasts established from a patient with NPC1 mutation. Like valproic acid, treatment with primidone reduced free-C levels in LE/LY in NPC1-null/mutant cells. Down-regulation of cholesterol ester levels in NPC1-null cells and up-regulation of HMG-CoA reductase and low-density lipoprotein receptor mRNA levels in NPC1* cells were partially recovered by primidone treatment. Thus, primidone was suggested to enhance free-C trafficking from LE/LY to endoplasmic reticulum in NPC1-null/mutant cells. In NPC1-null mice, oral application of primidone (100 mg/kg/day) extended lifespan by approximately 5 days, although the first days showing ataxia, a typical symptom of neuromotor dysfunction, were not affected. Our findings suggest the potential of primidone for the treatment of NPC.


TRPM3 channel activation inhibits contraction of the isolated human ureter via CGRP released from sensory nerves

Jiaxin Liu, Mengmeng Zhao, Zhenghao Chen, Yang Xu, Liqiang Guo, Shaoyong Wang, Yan Li, Benkang Shi, Xiulin Zhang, Xiao-Dong Jin
PMID: 33417951   DOI: 10.1016/j.lfs.2020.118967

Abstract

Sensory nerve activation modulates ureteral contractility by releasing neuropeptides including CGRP and neurokinin A (NKA). TRPM3 is a recently discovered thermosensitive channel expressed in nociceptive sensory neurons, and plays a key role in heat nociception and chronic pain. The aim of this study is to examine the role of TRPM3 activation in human ureter motility.
Human proximal ureters were obtained from fourteen patients undergoing nephrectomy. Spontaneous or NKA-evoked contractions of longitudinal ureter strips were recorded in an organ bath. Ureteral TRPM3 expression was examined by immunofluorescence.
Spontaneous contractions were observed in 60% of examined strips. TRPM3 activation using pregnenolone sulphate (PS) or CIM0216 (specific TRPM3 agonists) dose-dependently reduced the frequency of spontaneous and NKA-evoked contractions, with IC50s of 241.7 μM and 4.4 μM, respectively. The inhibitory actions of TRPM3 agonists were mimicked by CGRP (10 to 100 nM) or a cAMP analogue (8-Br-cAMP; 1 mM). The inhibitory actions of TRPM3 agonists (300 μM PS or 30 μM CIM0216) were blocked by pretreatment with primidone (TRPM3 antagonist; 30 μM), tetrodotoxin (sodium channel blocker; 1 μM), olcegepant (CGRP receptor antagonist; 10 μM), or H89 (non-specific PKA inhibitor; 30 μM). TRPM3 was co-expressed with CGRP in nerves in the sub-urothelial and intermuscular regions of the ureter.
TRPM3 channels expressed on sensory terminals of the human ureter involve in inhibitory sensory neurotransmission and modulate ureter motility via the CGRP-cAMP-PKA signal pathway. Targeting TRPM3 may be a pharmacological strategy for promoting the ureter stone passage.


Ischemic stroke due to possible interaction of rivaroxaban with primidone in a patient with atrial fibrillation

María Sáez-Torres de Vicente, Pablo Martínez Puig, Luisa Valverde Toresano
PMID: 32248996   DOI: 10.1016/j.medcli.2019.12.024

Abstract




Therapeutic drug monitoring of anti-epileptic drugs - a clinical verification of volumetric absorptive micro sampling

Thierry P I J M Canisius, J W P Hans Soons, Pauline Verschuure, Emmeke A Wammes-van der Heijden, Rob P W Rouhl, H J Marian Majoie
PMID: 32045349   DOI: 10.1515/cclm-2019-0784

Abstract

Background Therapeutic drug monitoring (TDM) of antiepileptic drugs (AEDs) can serve as a valuable tool in optimising and individualising epilepsy treatment, especially in vulnerable groups such as pregnant women, the elderly and children. Unfortunately, TDM is often performed suboptimally due to limitations in blood collection. Therefore, we investigated volumetric absorptive micro sampling (VAMS) - a new home-sampling technique. We aimed to evaluate VAMS to determine and quantify the different AEDs and concentrations of 16 different AEDs in whole blood collected by VAMS. Methods Patient blood samples (n = 138) were collected via venepunctures at the Academic Centre for Epileptology Kempenhaeghe. AED concentrations were determined, and these concentrations were used to compare the VAMS method (whole blood) with the conventional method (serum). In addition, the recovery was examined as well as the impact of haematocrit. Finally, AED-spiked blood was used to test the stability of the AEDs inside the micro-sampler devices over a period of time and whether temperature had an effect on the stability. Results VAMS allows for an accurate detection of 16 different AEDs within 2 days after sampling. Deviation in recovery was less than 10% and high correlations were found between VAMS and conventional sampling. Moreover, haematocrit does not have an effect with values between 0.3 and 0.5 (L/L). Finally, although storage temperature of VAMS does affect some AEDs, most are unaffected. Conclusions VAMS enables an accurate detection of a wide variety of AEDs within 2 days after sampling.


Impact of DOM source and character on the degradation of primidone by UV/chlorine: Reaction kinetics and disinfection by-product formation

Yuru Wang, Marie Couet, Leonardo Gutierrez, Sébastien Allard, Jean-Philippe Croué
PMID: 31962269   DOI: 10.1016/j.watres.2019.115463

Abstract

The presence of Dissolved Organic Matter (DOM) can exert a strong influence on the effectiveness of the UV/chlorine process. This study examined the impact of five DOM isolates with different characteristics on the degradation kinetics of model contaminant primidone (PM) during UV/chlorine treatment. The formation of Disinfection By-Products (DBPs) from DOM after 15-min UV/chlorine treatment followed by 24 h chlorination was investigated and compared with chlorination alone. The use of chemical probes and radical scavengers revealed that
OH and ClO• were the main radical species responsible for the loss of PM at acidic and alkaline conditions, respectively. All tested DOM isolates significantly inhibited the decay of PM. A strong negative correlation (>0.93) was observed between the decay rate constants of PM and SUVA of DOM isolates, except for EfOM isolate, which induced the strongest inhibitory effect due to its higher abundance in sulfur-containing functional groups (i.e., sink of
OH/Cl
radicals). Compared with chlorination, the formation of Adsorbable Organic Chlorine (AOCl) and Trichloromethane (TCM) during the UV/Chlorine process was enhanced and hindered for low SUVA isolates and high SUVA DOM, respectively. However, Dichloroacetonitrile (DCAN) formation was generally lower for all isolates except for Ribou Reservoir DOM at pH 8.4 because of its high reactive nitrogenous DBP precursors at caustic conditions. However, when normalized to the chlorine consumed, the UV/Chlorine process always led to a lower DBPs formation compared with chlorination alone.


Treatment of essential tremor: current status

Soumya Sharma, Sanjay Pandey
PMID: 31575730   DOI: 10.1136/postgradmedj-2019-136647

Abstract

Essential tremor is the most common cause of tremor involving upper limbs, head and voice. The first line of treatment for limb tremor is pharmacotherapy with propranolol or primidone. However, these two drugs reduce the tremor severity by only half. In medication refractory and functionally disabling tremor, alternative forms of therapy need to be considered. Botulinum toxin injections are likely efficacious for limb, voice and head tremor but are associated with side effects. Surgical interventions include deep brain stimulation; magnetic resonance-guided focused ultrasound and thalamotomy for unilateral and deep brain stimulation for bilateral procedures. Recent consensus classification for essential tremor has included a new subgroup, 'Essential tremor plus', who have associated subtle neurological 'soft signs', such as dystonic posturing of limbs and may require a different treatment approach. In this review, we have addressed the current management of essential tremor with regard to different anatomical locations of tremor as well as different modalities of treatment.


Dupuytren, Ledderhose, and Peyronie Diseases After Primidone Use For Essential Tremor

Luiz Felipe R Vasconcellos, Daniel Nassif, Mariana Spitz
PMID: 31478998   DOI: 10.1097/NRL.0000000000000240

Abstract

Dupuytren, Ledderhose, and Peyronie diseases are chronic fibrotic conditions related to progressive fibrosis of the palmar fascia, plantar fascia, and tunica albuginea, respectively. These conditions have been associated with antiepileptic drug use, mainly phenobarbital and primidone.
A 71-year-old man developed simultaneous Dupuytren, Ledderhose, and Peyronie diseases after primidone use for essential tremor.
There are a few reports associating barbiturate use to connective tissue disorders, and some suggest that drug withdrawal may result in a better prognosis. Therefore, physicians must be aware of such adverse events when caring for patients on long-term barbiturate use.


Assessing the contribution of hydroxylation species in the photochemical transformation of primidone (pharmaceutical)

Yingjie Liu, Shuwen Yan, Lushi Lian, Jianzhong Ma, Huaxi Zhou, Weihua Song
PMID: 31450049   DOI: 10.1016/j.scitotenv.2019.133826

Abstract

Pharmaceutical and personal care products (PPCPs) are a group of emerging contaminants that have frequently been detected in aqueous environments. Phototransformation driven by solar irradiation is one of the most important natural processes for the elimination of PPCPs. In this study, primidone (PMD) was chosen as a model "photorefractory" compound. A series of experiments were conducted to assess if reactive intermediates (RIs), such as hydroxyl radical (HO), singlet oxygen (
O
), and triplet states of dissolved organic matter (
DOM
), inhibited or enhanced the photochemical transformation of PMD under simulated solar irradiation. The results indicate that HO plays a key role in the photodegradation of PMD and that dissolved oxygen can affect the degradation rate of PMD by promoting HO formation. Our results demonstrated that PMD can not only react with free HO (HO
) but also react with lower-energy hydroxylation agents (HO
). The contributions of HO
and HO
to PMD degradation in various dissolved organic matter (DOM) solutions were estimated by a methane-quenching experiment. The results indicated that the HO
species were important in the photodegradation of "photorefractory" compounds. The bimolecular reaction rate constant of the reaction of free HO with PMD was measured as (5.21 ± 0.02) × 10
M
s
by using electron pulse radiolysis. Furthermore, PMD was used as a probe to estimate the steady-state concentration of HO
in various DOM solutions. Using the multivariate statistical strategies of orthogonal projection to latent structures discriminant analysis (OPLS-DA) and hierarchical clustering, 28 photochemical transformation products (TPs) of PMD were successfully identified from the DOM matrix.


Primidone blocks RIPK1-driven cell death and inflammation

Theresa Riebeling, Kunzah Jamal, Rebecca Wilson, Benedikt Kolbrink, Friedrich Alexander von Samson-Himmelstjerna, Caroline Moerke, Laura Ramos Garcia, Eileen Dahlke, Friederike Michels, Fred Lühder, Domagoj Schunk, Philipp Doldi, Bartosz Tyczynski, Andreas Kribben, Charlotte Flüh, Franziska Theilig, Ulrich Kunzendorf, Pascal Meier, Stefan Krautwald
PMID: 33273695   DOI: 10.1038/s41418-020-00690-y

Abstract

The receptor-interacting serine/threonine protein kinase 1 (RIPK1) is a key mediator of regulated cell death and inflammation. Recent studies suggest that RIPK1 inhibition would fundamentally improve the therapy of RIPK1-dependent organ damage in stroke, myocardial infarction, kidney failure, and systemic inflammatory response syndrome. Additionally, it could ameliorate or prevent multi-organ failure induced by cytokine release in the context of hyperinflammation, as seen in COVID-19 patients. Therefore, we searched for a RIPK1 inhibitor and present the aromatic antiepileptic and FDA-approved drug primidone (Liskantin®) as a potent inhibitor of RIPK1 activation in vitro and in a murine model of TNFα-induced shock, which mimics the hyperinflammatory state of cytokine release syndrome. Furthermore, we detected for the first time RIPK1 activation in the respiratory tract epithelium of hospitalized patients who tested positive for SARS-CoV-2 infection. Our data provide a strong rationale for evaluating the drug primidone in conditions of hyperinflammation in humans.


Current and Future Neuropharmacological Options for the Treatment of Essential Tremor

Hortensia Alonso-Navarro, Elena García-Martín, José A G Agúndez, Félix J Jiménez-Jiménez
PMID: 31976837   DOI: 10.2174/1570159X18666200124145743

Abstract

Essential Tremor (ET) is likely the most frequent movement disorder. In this review, we have summarized the current pharmacological options for the treatment of this disorder and discussed several future options derived from drugs tested in experimental models of ET or from neuropathological data.
A literature search was performed on the pharmacology of essential tremors using PubMed Database from 1966 to July 31, 2019.
To date, the beta-blocker propranolol and the antiepileptic drug primidone are the drugs that have shown higher efficacy in the treatment of ET. Other drugs tested in ET patients have shown different degrees of efficacy or have not been useful.
Injections of botulinum toxin A could be useful in the treatment of some patients with ET refractory to pharmacotherapy. According to recent neurochemical data, drugs acting on the extrasynaptic GABAA receptors, the glutamatergic system or LINGO-1 could be interesting therapeutic options in the future.


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